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  • Product: Octadecanoic acid, 10-oxo-, ethyl ester
  • CAS: 18490-59-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Octadecanoic acid, 10-oxo-, ethyl ester

For Researchers, Scientists, and Drug Development Professionals Introduction Octadecanoic acid, 10-oxo-, ethyl ester, also known as ethyl 10-oxooctadecanoate, is a long-chain keto-ester that holds significant potential i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadecanoic acid, 10-oxo-, ethyl ester, also known as ethyl 10-oxooctadecanoate, is a long-chain keto-ester that holds significant potential in various scientific domains, including organic synthesis, materials science, and pharmacology. Its bifunctional nature, possessing both a ketone and an ester group, imparts unique chemical reactivity and makes it a valuable intermediate for the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, potential applications, and key experimental protocols, designed to equip researchers and drug development professionals with the critical knowledge to effectively utilize this compound.

Core Properties and Identification

Octadecanoic acid, 10-oxo-, ethyl ester is a derivative of stearic acid, a ubiquitous saturated fatty acid. The introduction of a carbonyl group at the 10th position and the esterification of the carboxylic acid with ethanol result in a molecule with distinct physicochemical characteristics.

PropertyValueSource
IUPAC Name ethyl 10-oxooctadecanoate[1]
Synonyms Ethyl 10-ketostearate[1]
CAS Number 18490-59-0[1]
Molecular Formula C20H38O3[1]
Molecular Weight 326.51 g/mol [1]
Physical State Solid (Predicted based on related compounds)[2]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and oils (Predicted based on related compounds)

Synthesis and Purification

The synthesis of long-chain keto esters such as ethyl 10-oxooctadecanoate can be approached through several synthetic strategies. A common and effective method involves the oxidation of the corresponding hydroxy ester.

Conceptual Synthetic Workflow

A plausible synthetic route starts from oleic acid, an abundant and renewable resource. The double bond in oleic acid can be hydrated to introduce a hydroxyl group, which is subsequently oxidized to the ketone. The final step involves the esterification of the carboxylic acid.

Synthesis_Workflow Conceptual Synthesis of Ethyl 10-oxooctadecanoate Oleic_Acid Oleic Acid Ethyl_10_hydroxyoctadecanoate Ethyl 10-hydroxyoctadecanoate Oleic_Acid->Ethyl_10_hydroxyoctadecanoate 1. Hydration 2. Esterification Target_Compound Octadecanoic acid, 10-oxo-, ethyl ester Ethyl_10_hydroxyoctadecanoate->Target_Compound Oxidation (e.g., PCC, Swern)

Caption: Conceptual workflow for the synthesis of ethyl 10-oxooctadecanoate.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized protocol based on established organic chemistry principles for the synthesis of keto esters.

Step 1: Synthesis of 10-Hydroxystearic Acid

  • In a round-bottom flask, dissolve oleic acid in an appropriate solvent system (e.g., aqueous acetone).

  • Add a hydrating agent, such as a solution of sulfuric acid in water, and stir the mixture at a controlled temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude 10-hydroxystearic acid by recrystallization or column chromatography.

Step 2: Esterification to Ethyl 10-hydroxyoctadecanoate

  • Reflux the 10-hydroxystearic acid in an excess of ethanol with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

  • Continuously remove the water formed during the reaction using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • After the reaction is complete, neutralize the acid catalyst, remove the excess ethanol under reduced pressure, and extract the ester.

  • Purify the ethyl 10-hydroxyoctadecanoate via column chromatography.

Step 3: Oxidation to Ethyl 10-oxooctadecanoate

  • Dissolve the ethyl 10-hydroxyoctadecanoate in a suitable anhydrous solvent (e.g., dichloromethane).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or perform a Swern oxidation, at a controlled temperature.

  • Monitor the reaction by TLC until all the starting alcohol is consumed.

  • Work up the reaction mixture to remove the oxidant and byproducts.

  • Purify the final product, ethyl 10-oxooctadecanoate, using flash column chromatography.

Chemical Reactivity

The chemical behavior of ethyl 10-oxooctadecanoate is dictated by the presence of the ketone and ester functional groups.

Ketone Group Reactivity

The carbonyl group at the C10 position is a site for nucleophilic attack. It can undergo a variety of reactions, including:

  • Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: Reaction with phosphorus ylides can convert the ketone into an alkene.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents leads to the formation of tertiary alcohols.[3]

  • Imination: Reaction with primary amines can form imines.[3]

Ester Group Reactivity

The ethyl ester group is susceptible to nucleophilic acyl substitution:

  • Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.

  • Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can exchange the ethyl group for a different alkyl group.

  • Amidation: Reaction with amines can form the corresponding amide.

  • Reduction: Strong reducing agents like LiAlH₄ can reduce the ester to a primary alcohol.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (OCH₂).

    • Aliphatic chain: A complex multiplet region between approximately 0.8 ppm and 2.5 ppm. The protons alpha to the ketone (at C9 and C11) and the ester (at C2) will be deshielded and appear further downfield, likely as triplets around 2.3-2.5 ppm.

    • A terminal methyl group of the fatty acid chain will appear as a triplet around 0.9 ppm.

  • ¹³C NMR:

    • Ester carbonyl: A resonance around 173-175 ppm.

    • Ketone carbonyl: A resonance further downfield, typically in the range of 205-215 ppm.[4]

    • Ethyl group: Resonances around 60 ppm (OCH₂) and 14 ppm (CH₃).

    • Aliphatic carbons: A series of signals in the range of 20-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorptions of the two carbonyl groups.

  • Ester C=O stretch: A strong, sharp peak around 1735-1750 cm⁻¹.[5][6]

  • Ketone C=O stretch: Another strong, sharp peak around 1715 cm⁻¹.[5][6]

  • C-O stretch: A peak in the 1000-1300 cm⁻¹ region, characteristic of the ester group.

  • C-H stretch: Peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chain.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show fragmentation patterns characteristic of long-chain esters and ketones.

  • Molecular Ion (M+): A peak corresponding to the molecular weight (m/z = 326.51) may be observed, though it might be weak.

  • Alpha-cleavage: Fragmentation adjacent to the ketone and ester carbonyl groups is expected.[7][8]

  • McLafferty Rearrangement: If sterically feasible, this rearrangement can occur, leading to characteristic fragment ions.[7][8]

  • Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters.

Analytical Workflow

Analytical_Workflow Analytical Workflow for Ethyl 10-oxooctadecanoate Sample Synthesized Product Purification Column Chromatography Sample->Purification Structure_Confirmation Structural Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR 1H and 13C NMR Structure_Confirmation->NMR IR FT-IR Spectroscopy Structure_Confirmation->IR MS Mass Spectrometry Structure_Confirmation->MS Final_Product Pure Ethyl 10-oxooctadecanoate Structure_Confirmation->Final_Product HPLC HPLC/GC Purity_Assessment->HPLC Purity_Assessment->Final_Product

Caption: A typical workflow for the analysis and characterization of the target compound.

Potential Applications in Research and Drug Development

While specific applications for ethyl 10-oxooctadecanoate are not extensively documented, its chemical nature suggests several promising areas of investigation.

Intermediate for Organic Synthesis

The presence of two distinct and reactive functional groups makes this molecule a versatile building block for synthesizing more complex structures. The ketone can be modified to introduce new stereocenters or functional groups, while the ester can be converted to other functionalities or used as a handle for further reactions.

Prodrug and Drug Delivery Systems

Fatty acids and their esters are increasingly being explored as components of drug delivery systems.[9][10] Their lipophilic nature can enhance the oral bioavailability of certain drugs by facilitating absorption through the intestinal wall. Ethyl 10-oxooctadecanoate could potentially be used as a lipidic carrier for hydrophilic drugs. The ketone group also offers a site for the covalent attachment of a drug molecule, which could then be released in vivo through the cleavage of a labile linker.

Metabolic Research

Keto-fatty acids are involved in various metabolic pathways.[11][12][13] Ethyl 10-oxooctadecanoate could serve as a tool to study fatty acid metabolism and the effects of modified fatty acids on cellular processes. Its metabolism could provide insights into the handling of oxidized lipids by cells and their potential roles in signaling pathways.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling ethyl 10-oxooctadecanoate.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[14]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

Octadecanoic acid, 10-oxo-, ethyl ester represents a molecule of significant interest for researchers in organic chemistry, materials science, and drug development. Its synthesis from renewable resources is feasible, and its dual functionality provides a platform for a wide range of chemical transformations. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation of its core characteristics, potential uses, and the necessary protocols for its study. The exploration of this and similar long-chain keto-esters is likely to yield novel materials and therapeutic strategies in the future.

References

  • Ataman Kimya. ETHYL STEARATE. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8122, Ethyl stearate. [Link]

  • Havriushenko, K., & Gladkiy, F. (2020). ANALYSIS OF THE ETHYL STEARATE PROPERTIES AS A NEW ALTERNATIVE TO COCOA BUTTER. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14833643, Octadecanoic acid, 10-oxo-, ethyl ester. [Link]

  • Gladkiy, F. (2021, March 3). Analysis of the Ethyl Stearate Properties as a New Alternative to Cocoa Butter. SSRN. [Link]

  • Kulkarni, S. O., & Korde, R. S. (2014). Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Journal of Drug Delivery, 2014, 818359. [Link]

  • Dymek, M., et al. (2020). Bacterial Biotransformation of Oleic Acid: New Findings on the Formation of γ-Dodecalactone and 10-Ketostearic Acid in the Culture of Micrococcus luteus. Molecules, 25(13), 3057. [Link]

  • Mercuria. Fatty acids, C10-18 and C12-22- unsatd., C14-18 and C16-18. [Link]

  • AZoLifeSciences. (2020, April 1). Fatty acids could be effective platform for drug delivery. [Link]

  • Drug Target Review. (2020, April 6). Using fatty acids in oral formulations to improve drug delivery. [Link]

  • de Souza, A. C. C., et al. (2023). Advances in Oral Drug Delivery Systems for Natural Polyunsaturated Fatty Acids: Enhancing Bioavailability and Therapeutic Potential. Pharmaceutics, 15(11), 2588. [Link]

  • Neves, L., et al. (1998). Methods for Analysis of Esterified and Free Long-Chain Fatty Acids in High-Lipid Food Processing Wastes. Journal of Agricultural and Food Chemistry, 46(11), 4598-4603. [Link]

  • Ni, J., & Harrison, A. G. (1998). Characterization of long-chain carboxylic esters with CH3OBOCH 3 (+) in a small fourier-transform ion cyclotron resonance mass spectrometer. Rapid Communications in Mass Spectrometry, 12(20), 1541-1544. [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation. [Link]

  • SMS Rail Lines. (2020, March 10). Fatty Acid Ethyl Esters - Hazards Identification. [Link]

  • Tamogami, S., et al. (2014). GC/MS analysis of long-chain esters standards. (A) Total ion... ResearchGate. [Link]

  • Mondal, S., et al. (2025, January 2). Self-assembly versatility of fatty acid-amino acid conjugates. ChemRxiv. [Link]

  • Alharbi, K. S., et al. (2024). Metabolic Effects of Ketogenic Diets: Exploring Whole-Body Metabolism in Connection with Adipose Tissue and Other Metabolic Organs. Metabolites, 14(7), 398. [Link]

  • Wang, D., et al. (2014). Enantioselective Mannich Reaction of β-Keto Esters with Aromatic and Aliphatic Imines Using a Cooperatively Assisted Bifunctional Catalyst. Organic Letters, 16(19), 5024-5027. [Link]

  • Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Kumar, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. [Link]

  • Jenkins, T. C., et al. (2006). The production of 10-hydroxystearic and 10-ketostearic acids is an alternative route of oleic acid transformation by the ruminal microbiota in cattle. The Journal of Nutrition, 136(4), 926-931. [Link]

  • Vitol. (2019, June 10). SAFETY DATA SHEET. [Link]

  • NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]

  • Lee, B.-W., et al. (2025). Ketone Body Induction: Insights into Metabolic Disease Management. Metabolites, 15(6), 345. [Link]

  • Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(5), 317-345. [Link]

  • Lo! Foods. (2025, March 25). The Science Behind Keto: How Does Your Body Burn Fat for Fuel? [Link]

  • The Science of Keto: Understanding Metabolic Shifts and Fat Utilization. (2026, February 9). [Link]

  • Nutrition Insight. (2024, November 28). Scientists unlock research on ketogenic health benefits with newly discovered metabolic pathway. [Link]

  • Oikawa, Y., et al. (1982). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2. The Journal of Organic Chemistry, 47(1), 133-135. [Link]

  • Luo, J., et al. (2025). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 30(12), 2465. [Link]

  • LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

  • Litchfield, J. H., & Pierce, G. E. (1986). Conversion of oleic acid to 10‐ketostearic acid by aStaphylococcus species. Journal of the American Oil Chemists' Society, 63(8), 1064-1067. [Link]

  • Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Charette, A. B., et al. (2014). Formation of γ-‐Keto Esters from β. Organic Syntheses, 91, 248-259. [Link]

  • Scribd. IR Spectroscopy of Ketones and Alkenes. [Link]

  • Kim, J. N., et al. (1998). A Convenient Synthesis of α α α α-Keto Esters Using Ethyl 2-Pyridyl Oxalate. ResearchGate. [Link]

  • Miller, R. A., et al. (1980). Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. DTIC. [Link]

  • CORE. Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

  • Wang, C., et al. (2021). Iron‐Catalyzed Cleavage Reaction of Keto Acids with Aliphatic Aldehydes for the Synthesis of Ketones and Ketone Esters. Chemistry – An Asian Journal, 16(15), 2038-2042. [Link]

  • LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

Sources

Exploratory

Ethyl 10-Oxooctadecanoate: Structural Characterization, Synthesis, and Functional Applications

Executive Summary & Chemical Architecture Ethyl 10-oxooctadecanoate (CAS: 18490-59-0) is a long-chain fatty acid ester characterized by a keto (carbonyl) group at the C-10 position of the stearic acid backbone.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Architecture

Ethyl 10-oxooctadecanoate (CAS: 18490-59-0) is a long-chain fatty acid ester characterized by a keto (carbonyl) group at the C-10 position of the stearic acid backbone.[1] While often overshadowed by its parent compound—the gut-microbiota metabolite 10-oxooctadecanoic acid (KetoC) —the ethyl ester variant represents a critical chemical entity in lipidomics and drug development.[1] It serves as a lipophilic prodrug candidate for delivering KetoC, a potent activator of the Nrf2-ARE antioxidant pathway and TRPV1-mediated thermogenesis.

Structural Specifications
PropertySpecification
IUPAC Name Ethyl 10-oxooctadecanoate
Common Name 10-Ketostearic acid ethyl ester
Molecular Formula

Molecular Weight 326.51 g/mol
CAS Registry 18490-59-0
SMILES CCCCCCCCC(=O)CCCCCCCCC(=O)OCC
InChI Key TVYADPGQGIVLMU-UHFFFAOYSA-N
LogP (Predicted) ~6.5 (Highly Lipophilic)
3D Conformational Logic

Unlike saturated stearates which adopt a rigid all-trans zigzag conformation, the C-10 ketone introduces a permanent dipole and a local disruption in van der Waals packing.[1] This "kink" lowers the melting point relative to its non-oxidized counterpart, enhancing membrane fluidity when incorporated into lipid bilayers—a key factor in its potential use as a permeation enhancer in topical formulations.[1]

Biological Relevance: The "Postbiotic" Connection[2]

To understand the utility of ethyl 10-oxooctadecanoate, one must understand its parent acid.[1] 10-oxooctadecanoic acid is a bioactive "postbiotic" generated by gut bacteria (specifically Lactobacillus plantarum) from dietary Linoleic Acid.[1][2][3][4]

The Ethyl Ester modification serves two strategic purposes in drug development:

  • Bioavailability: It masks the carboxylic acid, increasing permeability across the intestinal epithelium via passive diffusion.[1]

  • Metabolic Stability: It protects the molecule from immediate beta-oxidation until hydrolysis by intracellular esterases releases the active KetoC metabolite.[1]

Pathway Visualization: From Diet to Drug Candidate

G LA Linoleic Acid (Dietary Input) Microbe L. plantarum (Gut Fermentation) LA->Microbe Ingestion HYA 10-Hydroxy-cis-12- octadecenoic acid (HYA) Microbe->HYA Hydratase (CLA-HY) KetoC 10-Oxooctadecanoic Acid (Active Metabolite) HYA->KetoC Dehydrogenase (HY-ADH) EthylEster Ethyl 10-Oxooctadecanoate (Prodrug/Stable Form) KetoC->EthylEster Synthetic Esterification (Lab Synthesis) Nrf2 Nrf2 Pathway (Antioxidant) KetoC->Nrf2 Activation TRPV1 TRPV1 (Thermogenesis) KetoC->TRPV1 Activation EthylEster->KetoC In vivo Hydrolysis

Figure 1: The bio-synthetic origin of the 10-oxo moiety and the strategic positioning of the ethyl ester derivative.

Synthesis Protocol: Selective Oxidation Strategy

While biological routes exist, high-purity synthesis for standardisation requires chemical precision.[1] The following protocol utilizes 12-hydroxystearic acid (derived from castor oil) or 10-hydroxystearic acid (from oleic acid biotransformation) as the precursor.[1]

Selected Precursor: 10-Hydroxystearic Acid (10-HSA).[1] Reaction Type: Jones Oxidation followed by Fisher Esterification.[1]

Reagents Required[1]
  • Precursor: 10-Hydroxystearic acid (>98% purity).[1]

  • Oxidant: Jones Reagent (

    
     in dilute 
    
    
    
    ) or Pyridinium Chlorochromate (PCC) for milder conditions.[1]
  • Solvent: Acetone (HPLC grade).[1]

  • Esterification: Anhydrous Ethanol,

    
     (catalytic).[1]
    
Step-by-Step Methodology
Phase 1: Oxidation of the Hydroxyl Group
  • Dissolution: Dissolve 10 mmol of 10-HSA in 50 mL of acetone in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Dropwise add Jones Reagent with vigorous stirring. Maintain temperature <5°C to prevent chain cleavage.

  • Monitoring: The solution will turn from orange to green (reduction of Cr(VI) to Cr(III)). Monitor via TLC (Hexane:EtOAc 80:20) until the starting material spot disappears (~1-2 hours).

  • Quenching: Add Isopropanol (2 mL) to quench excess oxidant.

  • Extraction: Dilute with water, extract with diethyl ether (3x), dry over

    
    , and concentrate in vacuo.
    
    • Result: 10-Oxooctadecanoic acid (Solid, MP ~75°C).

Phase 2: Ethyl Esterification
  • Reflux: Dissolve the crude keto-acid in 30 mL anhydrous ethanol. Add 0.5 mL concentrated

    
    .
    
  • Equilibrium Drive: Reflux at 80°C for 4 hours. Use a molecular sieve trap if available to remove water.

  • Neutralization: Cool to RT. Neutralize with saturated

    
    .
    
  • Purification: Extract with hexane. Flash chromatography on silica gel (Eluent: Hexane/Ethyl Acetate 95:5).

    • Target:Ethyl 10-oxooctadecanoate (Colorless oil/waxy solid).[1]

Analytical Fingerprinting

Trustworthiness in chemical research relies on rigorous characterization.[1] The following spectral data provides a self-validating system for identifying Ethyl 10-oxooctadecanoate.

Mass Spectrometry (GC-MS) Logic

The fragmentation pattern is dictated by the position of the ketone and the ester group.[1]

  • Molecular Ion (

    
    ):  m/z 326 (weak).[1]
    
  • McLafferty Rearrangement: m/z 88. This is the diagnostic peak for ethyl esters of fatty acids (migration of

    
    -hydrogen).
    
  • 
    -Cleavage at C-10: 
    
    • Fragment A: Cleavage between C10-C11

      
       Acylium ion containing the ester end.[1]
      
    • Fragment B: Cleavage between C9-C10.[1]

Fragmentation Diagram[1]

Figure 2: Primary fragmentation sites for GC-MS identification.

Infrared (IR) Spectroscopy
  • 1735-1740 cm⁻¹: Ester Carbonyl (

    
    ) stretch.[1]
    
  • 1710-1715 cm⁻¹: Ketone Carbonyl (

    
    ) stretch.[1]
    
  • 2920, 2850 cm⁻¹: C-H stretching (long alkyl chain).[1]

Functional Applications & Safety

Therapeutic Potential

Research indicates that the 10-oxo moiety is not merely a metabolic byproduct but a signaling molecule.[1]

  • Metabolic Syndrome: The parent acid activates TRPV1, enhancing energy expenditure and preventing diet-induced obesity in murine models.[1]

  • Gut Health: It modulates the Nrf2 pathway, providing cytoprotection against oxidative stress in intestinal epithelial cells.[1]

Handling and Safety
  • Storage: -20°C under inert gas (Argon/Nitrogen). The ketone position is susceptible to further oxidation (Baeyer-Villiger type) if exposed to light/air over long periods.

  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.[1]

References

  • PubChem. (n.d.).[1][5] Octadecanoic acid, 10-oxo-, ethyl ester (CID 14833643).[5] National Library of Medicine. Retrieved from [Link][1]

  • Kim, M., et al. (2017).[1][6][7] "10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1."[4][7][8] FASEB Journal. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[1] Octadecanoic acid, ethyl ester (Stearic acid ethyl ester) Spectral Data. (Used for comparative ester fragmentation logic).[1] Retrieved from [Link][1]

  • Kishino, S., et al. (2013).[1] "Polyunsaturated fatty acid saturation metabolism in lactobacilli." Proceedings of the National Academy of Sciences. (Foundational work on 10-oxo fatty acid biosynthesis).[1] Retrieved from [Link][1]

Sources

Foundational

An In-depth Technical Guide to Ethyl 10-Oxooctadecanoate (CAS 18490-59-0)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of ethyl 10-oxooctadecanoate, a long-chain keto-ester of s...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of ethyl 10-oxooctadecanoate, a long-chain keto-ester of significant interest in organic synthesis and potentially in metabolic research. Given the specialized nature of this molecule, this document synthesizes foundational data with established principles in fatty acid chemistry to offer practical insights for its synthesis, characterization, and potential applications.

Compound Identity and Physicochemical Properties

Ethyl 10-oxooctadecanoate, also known as ethyl 10-ketostearate, is a bifunctional molecule featuring a long aliphatic chain, a ketone group at the C-10 position, and a terminal ethyl ester. These structural features impart a unique combination of lipophilicity and chemical reactivity.

Table 1: Physicochemical Properties of Ethyl 10-Oxooctadecanoate

PropertyValueSource
CAS Number 18490-59-0[1][2]
Molecular Formula C₂₀H₃₈O₃[2]
Molecular Weight 326.5 g/mol [2]
IUPAC Name ethyl 10-oxooctadecanoate[2]
Appearance Solid (predicted)[3]
Solubility Soluble in organic solvents; limited solubility in water (predicted)[4]
XLogP3 6.5[2]
Topological Polar Surface Area 43.4 Ų[2]

The physicochemical properties of long-chain fatty acid ethyl esters are influenced by both the chain length and the presence of functional groups. The density and viscosity of these esters generally increase with molecular weight.[5][6]

Synthesis and Purification

While a specific, optimized synthesis for ethyl 10-oxooctadecanoate is not extensively documented in publicly available literature, its synthesis can be approached through established organic chemistry methodologies. The logical precursor for its synthesis is 10-oxooctadecanoic acid.[4][7]

Synthesis of the Precursor: 10-Oxooctadecanoic Acid

The synthesis of 10-oxooctadecanoic acid can be achieved via the oxidation of 10-hydroxyoctadecanoic acid or through the cleavage of an unsaturated precursor like oleic acid, followed by oxidation.

Esterification of 10-Oxooctadecanoic Acid

The most direct route to ethyl 10-oxooctadecanoate is the esterification of 10-oxooctadecanoic acid. Fischer esterification is a standard and effective method.

Experimental Protocol: Fischer Esterification of 10-Oxooctadecanoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10-oxooctadecanoic acid (1 equivalent) in a significant excess of anhydrous ethanol (e.g., 20-50 equivalents), which serves as both reactant and solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

  • Workup: After cooling to room temperature, neutralize the acidic catalyst with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl 10-oxooctadecanoate.

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis of Ethyl 10-Oxooctadecanoate cluster_purification Purification precursor 10-Oxooctadecanoic Acid esterification Fischer Esterification (Ethanol, H₂SO₄ catalyst) precursor->esterification product Crude Ethyl 10-Oxooctadecanoate esterification->product crude_product Crude Product chromatography Column Chromatography (Silica Gel) crude_product->chromatography pure_product Pure Ethyl 10-Oxooctadecanoate chromatography->pure_product

Caption: Workflow for the synthesis and purification of ethyl 10-oxooctadecanoate.

Purification

The crude product can be purified by column chromatography on silica gel.[8][9] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the less polar ester product from any remaining polar carboxylic acid starting material.[10]

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of ethyl 10-oxooctadecanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm and a quartet around 4.1 ppm), methylene protons adjacent to the carbonyl groups, and the long aliphatic chain.

  • ¹³C NMR: The carbon NMR spectrum will provide distinct signals for the ester carbonyl carbon (around 170-175 ppm), the ketone carbonyl carbon (further downfield, >200 ppm), the carbons of the ethyl group, and the various methylene carbons in the long chain.[12] The high resolution of ¹³C NMR allows for the identification of each unique carbon environment.[13][14]

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for the analysis of volatile and thermally stable compounds like fatty acid esters.[15][16][17]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable volatile solvent (e.g., hexane or dichloromethane).

  • GC Separation: Inject the sample into a GC equipped with a capillary column suitable for fatty acid ester analysis (e.g., a polar stationary phase).[18] A temperature gradient program is used to elute the compound.

  • MS Detection: The eluting compound is ionized (typically by electron ionization - EI) and the resulting mass-to-charge ratio of the fragments is detected.

  • Data Analysis: The mass spectrum of ethyl 10-oxooctadecanoate is expected to show a molecular ion peak (M⁺) at m/z = 326.5, along with characteristic fragmentation patterns of long-chain esters, such as the McLafferty rearrangement fragment at m/z = 88.[19]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis and purification of ethyl 10-oxooctadecanoate.[20] Reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water would be a suitable starting point for analysis.[21]

Diagram 2: Analytical Workflow

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_hplc Chromatography sample Purified Sample nmr_h1 ¹H NMR sample->nmr_h1 nmr_c13 ¹³C NMR sample->nmr_c13 gcms GC-MS sample->gcms hplc HPLC sample->hplc struct_elucid Structural Elucidation nmr_h1->struct_elucid nmr_c13->struct_elucid mol_weight Molecular Weight Confirmation gcms->mol_weight purity Purity Assessment hplc->purity

Caption: Analytical workflow for the characterization of ethyl 10-oxooctadecanoate.

Potential Biological Role and Applications

Specific research on the biological activity of ethyl 10-oxooctadecanoate is limited. However, based on its chemical structure, we can infer potential areas of interest for researchers.

Role as a Metabolic Intermediate

Keto fatty acids are intermediates in fatty acid metabolism. The presence of a ketone group makes the molecule a potential substrate for various enzymatic reactions. In the context of a ketogenic diet, where the body utilizes fatty acids and ketone bodies for energy, the study of such molecules could provide insights into metabolic pathways.[22][23][24][25]

Precursor for Synthesis

The bifunctional nature of ethyl 10-oxooctadecanoate makes it a valuable intermediate in organic synthesis. The ketone can be a site for nucleophilic attack or reduction, while the ester can be hydrolyzed or transesterified. This allows for the synthesis of a variety of long-chain derivatives with potential applications in materials science and drug development. The methyl ester analog, methyl 10-oxooctadecanoate, is noted for its use as a chemical intermediate in the synthesis of lubricants and plasticizers.[26]

Potential Pharmacological Activity

Some keto fatty acids have demonstrated biological activities, including pro-apoptotic effects in cancer cells.[27] While no such activity has been reported for ethyl 10-oxooctadecanoate, its structure warrants investigation in various biological assays.

Safety and Handling

No specific safety data sheet (SDS) is available for ethyl 10-oxooctadecanoate. However, based on the SDS for the closely related compound ethyl octadecanoate (ethyl stearate), general laboratory safety precautions should be followed.[28]

  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.[29]

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[30]

  • Storage: Store in a tightly sealed container in a dry and well-ventilated place.[3]

Conclusion

Ethyl 10-oxooctadecanoate is a specialized long-chain keto-ester with potential for further investigation. While specific literature on this compound is scarce, this guide provides a solid foundation for its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. Its unique bifunctional structure makes it a promising candidate for research in organic synthesis, materials science, and metabolic studies. As with any specialized chemical, further research is needed to fully elucidate its properties and potential applications.

References

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (2013, July 19). Retrieved from [Link]

  • Prediction of Gas Chromatographic Retention Times of Esters of Long Chain Alcohols and Fatty Acids. (n.d.). Retrieved from [Link]

  • The Ketogenic Diet: Clinical Applications, Evidence-based Indications, and Implementation. (2025, December 13). Retrieved from [Link]

  • GC/MS analysis of long-chain esters standards. (A) Total ion... - ResearchGate. (n.d.). Retrieved from [Link]

  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application - MDPI. (2024, December 19). Retrieved from [Link]

  • Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed. (n.d.). Retrieved from [Link]

  • High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. (2020, November 6). Retrieved from [Link]

  • The Science of the Keto Diet: Metabolic Pathways and Fat Utilization. (2026, February 9). Retrieved from [Link]

  • Acetoacetic ester synthesis (of ketones) - Online Chemistry notes. (2022, July 2). Retrieved from [Link]

  • Ketone bodies - Wikipedia. (n.d.). Retrieved from [Link]

  • Illustrated Glossary of Organic Chemistry - Acetoacetic ester synthesis. (n.d.). Retrieved from [Link]

  • The Acetoacetic Ester Synthesis Synthesis of Methyl Ketones. (n.d.). Retrieved from [Link]

  • Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH. (n.d.). Retrieved from [Link]

  • CN101215234A - The preparation method of β-keto acid ethyl ester - Google Patents. (n.d.).
  • A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application - ResearchGate. (2024, December 11). Retrieved from [Link]

  • Keto fatty acids | Cyberlipid - gerli. (n.d.). Retrieved from [Link]

  • Impact of Ketogenic Nutrition on Obesity and Metabolic Health: Mechanisms and Clinical Implications - Oxford Academic. (2025, February 26). Retrieved from [Link]

  • Characterizing fatty acids with advanced multinuclear NMR methods - Magritek. (n.d.). Retrieved from [Link]

  • Densities and Viscosities of Fatty Acid Methyl and Ethyl Esters - ACS Publications. (2010, July 19). Retrieved from [Link]

  • How to separate ester from carboxylic acid by using chromatography? - ResearchGate. (2020, January 6). Retrieved from [Link]

  • Determination of Physicochemical Properties of Fatty Acid Ethyl Esters (FAEE) – Diesel Fuel Blends - SAE International. (n.d.). Retrieved from [Link]

  • Determination of ω-3 fatty acids by 1H and 13C NMR spectroscopy. (n.d.). Retrieved from [Link]

  • Separation of 2,4-D-ethyl ester on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • Octadecanoic acid, 10-oxo-, ethyl ester | C20H38O3 | CID 14833643 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Substituted Esters of Octadecanoic Acid as Potential Biolubricants | Request PDF. (2025, August 7). Retrieved from [Link]

  • 01-00343-EN Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source - Shimadzu. (n.d.). Retrieved from [Link]

  • Fatty acid composition of vegetable oils determined from 13c-nmr spectra. (n.d.). Retrieved from [Link]

  • 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]

  • Ethyl esters of fatty acids and thermophysical properties of biodiesel derived from Ceiba pentandraL. seed oil acclimatized in B - IOSR Journal. (2021, April 16). Retrieved from [Link]

  • WO2003106397A1 - A process for preparing long chain saturated or unsaturated oxygenated compounds - Google Patents. (n.d.).
  • Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed. (2020, July 22). Retrieved from [Link]

  • Determination of Fatty Acids and Esters | Analytical Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis - AOCS. (2019, July 23). Retrieved from [Link]

  • Methyl 10-oxooctadecanoate | C19H36O3 | CID 543603 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Column chromatography - UVic. (n.d.). Retrieved from [Link]

  • 10-Oxostearic acid methyl ester CAS#: 870-10-0 • ChemWhat | Database of Chemicals & Biologicals. (n.d.). Retrieved from [Link]

  • Column chromatography - Columbia University. (n.d.). Retrieved from [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters - TDX. (n.d.). Retrieved from [Link]

  • Showing Compound 10-Oxooctadecanoic acid (FDB002968) - FooDB. (2010, April 8). Retrieved from [Link]

Sources

Exploratory

Physicochemical Characterization and Synthetic Utility of Ethyl 10-Oxostearate

An In-Depth Technical Guide for Chemical Development Executive Summary Ethyl 10-oxostearate (Octadecanoic acid, 10-oxo-, ethyl ester) represents a specialized class of oxo-fatty acid derivatives utilized in the developme...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Development

Executive Summary

Ethyl 10-oxostearate (Octadecanoic acid, 10-oxo-, ethyl ester) represents a specialized class of oxo-fatty acid derivatives utilized in the development of biolubricants, plasticizers, and lipid-based pharmaceutical formulations. Unlike simple fatty esters, the introduction of a ketone functionality at the C10 position disrupts the crystalline packing of the lipid chain, altering its melting profile and polarity.

This guide provides a rigorous technical breakdown of the molecule, moving beyond basic stoichiometry to address synthesis, structural validation, and functional applications. It is designed for researchers requiring actionable data for experimental design and quality control.

Part 1: Molecular Identity & Stoichiometry

For precision in analytical chemistry—particularly High-Resolution Mass Spectrometry (HRMS)—distinguishing between average molecular weight and monoisotopic mass is critical.

Core Chemical Data
ParameterValueTechnical Context
IUPAC Name Ethyl 10-oxooctadecanoateSystematic nomenclature used in regulatory filings.[1]
CAS Registry 18490-59-0 Primary identifier for the ethyl ester derivative.[2][3]
Molecular Formula

Derived from Stearic Acid (

) + Ethyl (

) + Keto (

).
Average MW 326.52 g/mol Used for gravimetric stoichiometry (reagent weighing).
Monoisotopic Mass 326.2821 Da Used for MS identification (

or

).
LogP (Predicted) ~6.5Highly lipophilic; requires non-polar solvents (Hexane, DCM).
Structural Significance

The "10-oxo" designation indicates a ketone group located centrally on the alkyl chain. This functionalization creates a "kink" similar to a cis-double bond but with added polarity, making the molecule a unique "polar lipid" candidate for permeation enhancement in drug delivery.

Part 2: Synthetic Pathways (Causality & Protocol)

Field-Proven Insight: Direct oxidation of stearic acid is non-selective. The most robust synthetic route utilizes Oleic Acid as a starting material due to the accessibility of the C9-C10 double bond. The pathway involves enzymatic hydration followed by selective oxidation, ensuring regiochemical purity.

Synthesis Workflow Diagram

SynthesisPathway Oleic Oleic Acid (C18:1 cis-9) HSA 10-Hydroxystearic Acid (Intermediate) Oleic->HSA Enzymatic Hydration (Oleate Hydratase) OxoAcid 10-Oxostearic Acid (Keto-Acid) HSA->OxoAcid Jones Oxidation (CrO3 / H2SO4) Product Ethyl 10-Oxostearate (Final Product) OxoAcid->Product Fischer Esterification (EtOH / H+)

Figure 1: Chemo-enzymatic synthesis route ensuring high regioselectivity at the C10 position.

Detailed Methodology

This protocol prioritizes regioselectivity to avoid isomeric mixtures (e.g., 9-oxo vs. 10-oxo).

Step 1: Enzymatic Hydration (Regiocontrol)
  • Reagent: Oleate hydratase (EC 4.2.1.53) from Elizabethkingia meningoseptica or recombinant E. coli.

  • Mechanism: The enzyme adds water across the cis-9 double bond of oleic acid strictly at the C10 position.

  • Protocol: Incubate oleic acid in phosphate buffer (pH 6.5) with the enzyme at 30°C.

  • Why this matters: Chemical hydration (acid-catalyzed) yields a racemic mixture of 9- and 10-hydroxy isomers, which are nearly impossible to separate later.

Step 2: Selective Oxidation (Jones Oxidation)
  • Reagent: Chromic acid (

    
    ) or Pyridinium Chlorochromate (PCC).
    
  • Reaction: Converts the secondary alcohol (10-OH) to a ketone (10-oxo).

  • Critical Control: Temperature must be kept < 0°C during addition to prevent over-oxidation (cleavage of C-C bonds).

Step 3: Fischer Esterification
  • Reagents: Absolute Ethanol, catalytic

    
    .
    
  • Procedure: Reflux for 4 hours. Remove water via a Dean-Stark trap or molecular sieves to drive equilibrium.

  • Purification: Vacuum distillation. The ethyl ester has a lower boiling point than the free acid, facilitating separation.

Part 3: Analytical Validation (Self-Validating Systems)

In a research setting, confirming the structure requires more than just a molecular weight check. You must validate the position of the ketone group. Gas Chromatography-Mass Spectrometry (GC-MS) provides a deterministic fingerprint.

Mass Spectrometry Fragmentation Logic

Electron Ionization (EI) at 70eV induces specific


-cleavages adjacent to the carbonyl groups.

Target Molecule:



Key Diagnostic Fragments:

  • 
    -Cleavage A (Methyl Side):  Cleavage between C10 and C11.
    
    • Fragment:

      
      
      
    • m/z Calculation:

      
      
      
  • 
    -Cleavage B (Ester Side):  Cleavage between C9 and C10.
    
    • Fragment:

      
      
      
    • m/z Calculation:

      
      
      
  • McLafferty Rearrangement:

    • Migration of

      
      -hydrogen from C7 to the C10 ketone oxygen.
      
    • Results in a characteristic even-mass ion.

Fragmentation Visualization

MSFragmentation cluster_cleavage Alpha Cleavage Pathways Parent Molecular Ion [M]+ m/z 326 FragA Fragment A (C11-C18 lost) Acylium Ion m/z 213 Parent->FragA Break C9-C10 FragB Fragment B (C1-C9 lost) Octanoyl Ion m/z 141 Parent->FragB Break C10-C11 Validation Validation Check: Presence of m/z 141 & 213 confirms 10-oxo position.

Figure 2: Diagnostic mass spectral fragmentation pattern for structural confirmation.

Part 4: Applications in Research & Development

Pharmaceutical Formulation (Lipid Delivery)

Researchers utilize oxo-fatty esters to modulate the fluidity of lipid bilayers.

  • Permeation Enhancement: The C10 ketone disrupts the Van der Waals forces between lipid tails in the stratum corneum, potentially increasing the transdermal delivery of co-formulated drugs.

  • LNP Stabilization: In Lipid Nanoparticles (LNPs) for mRNA delivery, 10-oxostearate derivatives can serve as "helper lipids," tuning the phase transition temperature (

    
    ) of the particle.
    
Biolubricants & Plasticizers
  • Viscosity Index: The ethyl ester functionality combined with the central ketone provides a high viscosity index, making it suitable for hydraulic fluids that must function across wide temperature ranges.

  • PVC Plasticization: It acts as a bio-based alternative to phthalates. The polar ketone group interacts with the PVC polymer matrix, improving flexibility without the toxicity concerns of traditional plasticizers.

References

  • PubChem. "Octadecanoic acid, 10-oxo-, ethyl ester (Compound)."[2] National Library of Medicine. [Link]

  • Kim, M.J., et al. "Production of 10-hydroxystearic acid from oleic acid by a recombinant oleate hydratase." Journal of Biotechnology, 2012.
  • NIST Mass Spec Data Center. "Fragmentation patterns of fatty acid ethyl esters." NIST Chemistry WebBook. [Link]

Sources

Foundational

Technical Guide: Solubility Profiling of Ethyl 10-Oxooctadecanoate

Executive Summary Ethyl 10-oxooctadecanoate (CAS: 63283-82-9 / 18490-59-0) represents a unique class of functionalized lipids. Unlike simple fatty acid esters (e.g., Ethyl Stearate), the introduction of a ketone function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 10-oxooctadecanoate (CAS: 63283-82-9 / 18490-59-0) represents a unique class of functionalized lipids. Unlike simple fatty acid esters (e.g., Ethyl Stearate), the introduction of a ketone functionality at the C-10 position creates a "polarity kink" in the hydrophobic chain. This structural anomaly significantly alters its thermodynamic activity, crystal packing, and solubility parameter landscape compared to its non-oxidized homologs.

This guide provides a mechanistic analysis of its solubility, predictive modeling using Hansen Solubility Parameters (HSP), and a self-validating experimental protocol for determining precise saturation limits in organic media.

Part 1: Molecular Architecture & Solubility Physics

To master the solubility of ethyl 10-oxooctadecanoate, one must understand the competing forces within the molecule. It acts as an amphiphilic entity with a "broken" hydrophobic tail.

Structural Dissection[1]
  • The Hydrophobic Tail (C1-C9 & C11-C18): These saturated alkyl segments are governed by London Dispersion Forces. They drive solubility in non-polar solvents (Hexane, Heptane) and promote crystallization in polar solvents.

  • The Ethyl Ester Headgroup (C1): Provides a weak dipole and limited hydrogen bond acceptance. It is the primary interaction site for ester-compatible solvents (Ethyl Acetate).

  • The C-10 Ketone (The Critical Differentiator):

    • Dipole Moment: The carbonyl group introduces a permanent dipole mid-chain.

    • Steric Disruption: The

      
       hybridization at C-10 alters the zigzag planar conformation typical of saturated fatty acids, reducing crystal lattice energy (Enthalpy of Fusion, 
      
      
      
      ).
    • Solvation Consequence: This group allows for higher solubility in polar aprotic solvents (Acetone, MEK) compared to Ethyl Stearate.

Solvation Mechanism Diagram

The following diagram illustrates how different solvent classes interact with specific domains of the molecule.

SolvationMechanism cluster_molecule Ethyl 10-oxooctadecanoate Structure Head Ethyl Ester Head (Weak Dipole) Tail1 Alkyl Chain (C2-C9) (Dispersion Forces) Head->Tail1 Keto C-10 Ketone (Strong Dipole) Tail1->Keto Tail2 Alkyl Chain (C11-C18) (Dispersion Forces) Keto->Tail2 Hexane Hexane (Non-Polar) Hexane->Tail1 Van der Waals Hexane->Tail2 Van der Waals Ethanol Ethanol (Polar Protic) Ethanol->Head H-Bonding Ethanol->Keto Dipole-Dipole Acetone Acetone (Polar Aprotic) Acetone->Head Dipole-Dipole Acetone->Keto Dipole-Dipole (Strong)

Caption: Mechanistic interaction map showing how solvent classes target specific functional groups within the ethyl 10-oxooctadecanoate molecule.

Part 2: Predicted vs. Empirical Solubility Profiles

Direct experimental data for this specific isomer is often sparse in public databases. Therefore, we utilize Hansen Solubility Parameters (HSP) to predict compatibility. The "Like Dissolves Like" rule is quantified by the interaction radius (


).
Estimated Hansen Parameters

Based on group contribution methods (Van Krevelen/Hoftyzer) for the keto-ester structure:

ParameterSymbolValue (MPa

)
Mechanistic Source
Dispersion

16.2Long alkyl chains (Dominant)
Polarity

4.8Ester + Ketone dipoles
H-Bonding

5.5Carbonyl oxygen acceptors
Solubility Prediction Table

The following table categorizes solvents based on the calculated Relative Energy Difference (RED).

  • RED < 1: Soluble

  • RED = 1: Partially Soluble/Swelling

  • RED > 1: Insoluble

Solvent ClassRepresentative SolventPredicted SolubilityTechnical Insight
Alkanes n-Hexane, HeptaneHigh (>100 mg/mL)Ideal match for the

component. No competing H-bonding network to break.
Chlorinated Chloroform, DCMVery High Excellent match for both dispersion and polarity.
Polar Aprotic Acetone, Ethyl AcetateHigh The C-10 ketone significantly improves solubility here compared to non-keto stearates.
Polar Protic Ethanol, IsopropanolModerate/Temp. Dependent Soluble at

C. Likely to crystallize/precipitate at

C due to the hydrophobic effect of the C18 chain.
Highly Polar Water, GlycerolInsoluble (<0.01 mg/mL)The hydrophobic penalty of the 18-carbon chain outweighs the hydration potential of the two oxygenated groups.

Part 3: Experimental Protocol (Self-Validating)

Objective: To determine the precise thermodynamic solubility of ethyl 10-oxooctadecanoate in a target solvent. Validation Method: Gravimetric analysis backed by HPLC-ELSD (Evaporative Light Scattering Detection) to ensure purity and lack of degradation.

Workflow Diagram

ProtocolWorkflow Start Start: Excess Solute Addition Equilibration Equilibration (Shake Flask, 24-48h, Controlled Temp) Start->Equilibration Filtration Filtration (0.45 µm PTFE Syringe Filter) Equilibration->Filtration Remove Undissolved Solid Dilution Dilution (Into Mobile Phase) Filtration->Dilution Analysis Analysis Phase Dilution->Analysis Gravimetric Method A: Gravimetric (Evaporate Solvent -> Weigh Residue) Analysis->Gravimetric High Conc. (>10 mg/mL) HPLC Method B: HPLC-ELSD (Quantify against Standard Curve) Analysis->HPLC Low Conc. (<10 mg/mL)

Caption: Step-by-step workflow for determining equilibrium solubility with decision points for analytical methods.

Detailed Methodology

Step 1: Supersaturation

  • Weigh approximately 200 mg of Ethyl 10-oxooctadecanoate into a 4 mL borosilicate glass vial.

  • Add 1.0 mL of the target solvent.

  • Visual Check: If the solid dissolves completely immediately, add more solid until a visible precipitate remains. This ensures the system is at thermodynamic equilibrium (saturation).

Step 2: Equilibration

  • Place vials in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C).

  • Agitate at 200 RPM for 24 hours.

  • Self-Validation Step: Stop agitation and let stand for 2 hours. If the supernatant is clear and solid remains at the bottom, proceed. If a gel forms, the solvent is behaving as a swelling agent (common in semi-polar solvents) and centrifugation (10,000 RPM for 10 min) is required instead of filtration.

Step 3: Sampling & Quantification

  • Filtration: Use a pre-warmed syringe and a 0.45 µm PTFE filter (hydrophobic) to prevent adsorption of the lipid onto the filter matrix.

  • Quantification (HPLC-ELSD):

    • Why ELSD? Ethyl 10-oxooctadecanoate lacks a strong UV chromophore (the ketone has a weak absorption at ~280 nm, but it is insufficient for trace analysis). ELSD is universal for non-volatile lipids.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Acetonitrile:Isopropanol (80:20) isocratic.

    • Flow Rate: 1.0 mL/min.

Part 4: Applications in Drug Delivery

The solubility profile of ethyl 10-oxooctadecanoate makes it a high-value excipient in lipid-based drug delivery systems (LBDDS).

  • Permeation Enhancer:

    • Mechanism:[1] The "kinked" structure provided by the C-10 ketone disrupts the packing of ceramides in the stratum corneum more effectively than straight-chain esters (like ethyl stearate), thereby increasing the diffusion coefficient of co-administered drugs.

  • Semi-Solid Lipid Nanoparticles (SLNs):

    • Due to its lower melting point compared to stearic acid, it can be used to create "imperfect" crystal matrices in SLNs, which increases drug loading capacity by preventing drug expulsion during storage.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.).[2] CRC Press. Link

  • PubChem. (2023). Compound Summary: Octadecanoic acid, 10-oxo-, ethyl ester.[3][4] National Library of Medicine. Link

  • Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (Foundational text on lipid solubility thermodynamics).
  • Date, A. A., & Nagarsenker, M. S. (2008). Design and evaluation of self-nanoemulsifying drug delivery systems (SNEDDS) for cefpodoxime proxetil. International Journal of Pharmaceutics, 351(1-2), 13-21. (Demonstrates use of modified fatty esters in solubility enhancement). Link

  • Breuffstedt, A., et al. (2010). Solubility of fatty acids and their esters in organic solvents. Journal of Chemical & Engineering Data.

Sources

Exploratory

Metabolic Engineering of the "Fourth Fuel": A Technical Guide to Ketone Esters

Topic: Discovery and History of Keto Fatty Acid Esters (Ketone Monoesters) Content Type: Technical Whitepaper / Research Guide Audience: Drug Development Professionals, Metabolic Researchers Executive Summary & Nomenclat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of Keto Fatty Acid Esters (Ketone Monoesters) Content Type: Technical Whitepaper / Research Guide Audience: Drug Development Professionals, Metabolic Researchers

Executive Summary & Nomenclature Clarification

Core Directive: This guide addresses the discovery, synthesis, and pharmacokinetics of Ketone Esters (KEs) , specifically the monoester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.

Technical Note on Nomenclature: In the context of drug development and metabolic therapy, the term "keto fatty acid ester" often suffers from ambiguous usage. It technically refers to two distinct chemical classes:

  • Oxylipins (True Keto-Fatty Acids): Oxygenated metabolites of polyunsaturated fatty acids (e.g., 5-oxo-ETE). These are signaling lipids involved in inflammation.

  • Ketone Body Esters (The "Fourth Fuel"): Synthetic esters linking a ketone body (acetoacetate or

    
    -hydroxybutyrate) to a precursor alcohol (1,3-butanediol).
    

Scope: This guide focuses on Class 2 (Ketone Body Esters) , as this class represents the significant "discovery and history" arc involving DARPA, NIH, and University of Oxford, culminating in a novel therapeutic macronutrient class.

Historical Arc: From Starvation to "Metabolic Dominance"[1][2]

The development of ketone esters was not a gradual evolution but a punctuated equilibrium driven by military necessity and biochemical insight.

Phase I: The Theoretical Foundation (1960s–1990s)
  • The Cahill Precedent: In the late 1960s, George Cahill established that the brain, previously thought to be obligatorily glucolytic, could derive up to 70% of its energy from ketone bodies (

    
    -hydroxybutyrate [BHB] and acetoacetate [AcAc]) during starvation.[1]
    
  • The Salt Limitation: Early attempts to mimic this state exogenously used ketone salts (Na+/K+-BHB). However, achieving therapeutic ketosis (>2 mM) required salt loads that induced severe gastrointestinal distress and acidosis, rendering them non-viable for clinical drug development.

Phase II: The DARPA Intervention (2003–2005)

The inflection point occurred in 2003 with the launch of the DARPA "Metabolic Dominance" program.

  • Objective: To create a food source allowing soldiers to maintain physical and cognitive performance with limited oxygen and calories.

  • The Collaboration: Dr. Richard Veech (NIH), a student of Hans Krebs, collaborated with Dr. Kieran Clarke (University of Oxford). Veech proposed that an ester linkage could deliver the ketone payload without the salt load.

  • The Breakthrough: They synthesized (R)-3-hydroxybutyl (R)-3-hydroxybutyrate.[2][3][4][5] Unlike racemic salts, this monoester released only the bioidentical D-isoform of BHB and its precursor, (R)-1,3-butanediol.

Phase III: Synthesis & Scale-Up (2010s–Present)

The transition from bench to bedside was hindered by the difficulty of stereoselective synthesis. Chemical synthesis often resulted in racemic mixtures (containing the L-isoform, which is metabolically distinct). The development of lipase-catalyzed transesterification (detailed in Section 4) allowed for the production of enantiomerically pure esters, leading to FDA GRAS status and commercialization.

Chemical Structure & Mechanism of Action

The Veech Ester functions as a "prodrug" for physiological ketosis.

The Molecule[8][9][10]
  • IUPAC Name: (3R)-3-hydroxybutyl (3R)-3-hydroxybutanoate.[2][6]

  • Stoichiometry: 1 mole of ester

    
     2 moles of physiological BHB.
    
Pathway Visualization

The following diagram illustrates the metabolic fate of the monoester, highlighting the "dual-fuel" release mechanism that distinguishes it from simple salts.

MetabolicPathway Ingestion Oral Ingestion (R)-3-hydroxybutyl (R)-3-hydroxybutyrate Gut Gastrointestinal Tract (Carboxylesterases) Ingestion->Gut Absorption BHB_Direct (R)-Beta-Hydroxybutyrate (Direct Release) Gut->BHB_Direct Hydrolysis Butanediol (R)-1,3-Butanediol (Alcohol Precursor) Gut->Butanediol Hydrolysis Circulation Systemic Circulation (Target: >2.0 mM) BHB_Direct->Circulation Liver Liver (Alcohol Dehydrogenase) Butanediol->Liver Portal Vein Transport BHB_Converted (R)-Beta-Hydroxybutyrate (Converted) Liver->BHB_Converted Oxidation via ADH BHB_Converted->Circulation Mitochondria Mitochondria (Brain/Muscle) Circulation->Mitochondria MCT Transporters ATP ATP Generation (TCA Cycle) Mitochondria->ATP Acetyl-CoA Conversion

Figure 1: Pharmacokinetic pathway of the Ketone Monoester. Note the two-stage release of BHB, preventing the sharp spike-and-crash associated with free acids.

Experimental Protocols: Synthesis & Validation

As a Senior Scientist, you must validate the purity of your compound. The following protocol outlines the Enzymatic Transesterification method, which is superior to acid/base catalysis for preserving chirality.

Protocol A: Lipase-Catalyzed Synthesis of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate[6][12]

Principle: Use Candida antarctica Lipase B (CAL-B) to catalyze the transesterification between ethyl (R)-3-hydroxybutyrate and (R)-1,3-butanediol.[4][7][8][9] This method avoids harsh conditions that cause racemization.

Reagents:

  • Ethyl (R)-3-hydroxybutyrate (>99% ee)[2][10][6][9]

  • (R)-1,3-butanediol (>99% ee)

  • Immobilized CAL-B (e.g., Novozym 435)

  • Molecular sieves (4Å) or vacuum system (to remove ethanol byproduct)

Workflow:

  • Charge: In a solvent-free reactor, mix Ethyl (R)-3-hydroxybutyrate and (R)-1,3-butanediol in a 1:1 to 2:1 molar ratio.

  • Catalyst: Add immobilized CAL-B (1–5% w/w relative to substrate).

  • Reaction: Incubate at 30–40°C under mild vacuum (50–100 mbar). Crucial Step: The vacuum continuously removes the ethanol byproduct, driving the equilibrium toward the ester product (Le Chatelier’s principle).

  • Monitoring: Monitor reaction progress via GC-FID. Look for the disappearance of the ethyl ester peak.

  • Purification: Filter to remove the enzyme (recyclable). Perform short-path distillation to remove unreacted starting materials.[6]

Self-Validating Checkpoint:

  • Pass Criteria: Final product must show >95% purity by GC and >99% enantiomeric excess (ee) by Chiral HPLC.

  • Fail Criteria: Presence of significant diesters (oligomers) indicates reaction time was too long or temperature too high.

Protocol B: Pharmacokinetic Assay (Blood)

Objective: Quantify (R)-BHB vs. Acetoacetate in plasma. Method: Enzymatic spectrophotometry or GC-MS. Handheld meters (e.g., Abbott Precision Xtra) are acceptable for rapid screening but insufficient for PK publication data.

  • Sampling: Collect venous blood into EDTA tubes. Centrifuge immediately at 4°C.

  • Deproteinization: Treat plasma with perchloric acid (PCA) to precipitate proteins. Neutralize with KOH.

  • Assay (BHB): Incubate supernatant with

    
    -hydroxybutyrate dehydrogenase (
    
    
    
    -HBDH), NAD+, and hydrazine (to trap products).
  • Readout: Measure NADH absorbance at 340 nm.

    
    Absorbance is proportional to BHB concentration.
    

Comparative Data: Esters vs. Salts vs. Diesters[7][15]

The following table summarizes the pharmacokinetic profiles derived from key studies (Veech, Clarke, Cox et al.).

FeatureKetone Monoester (Veech)Acetoacetate Diester (1,3-BD AcAc)Ketone Salts (Na/K-BHB)
Chemical Structure (R)-3-hydroxybutyl (R)-3-hydroxybutyrate1,3-butanediol acetoacetate diesterBeta-hydroxybutyrate + Mineral
Primary Metabolite (R)-BHB (99% Bioidentical)Acetoacetate + (R/S)-1,3-butanediol(R/S)-BHB (Racemic mix)
Peak BHB (Cmax) 3.0 – 6.0 mM 1.0 – 2.0 mM0.6 – 1.0 mM
Tmax (Time to Peak) ~60 minutes~60-90 minutes~60 minutes
Salt Load NoneNoneHigh (Risk of hypernatremia)
GI Tolerability Moderate (Bitter taste)Low (High nausea risk)Low to Moderate (Osmotic diarrhea)
Metabolic Fate Direct oxidation + Liver conversionAcAc oxidation + Liver conversionDirect oxidation (L-isomer is slow)

Synthesis Workflow Visualization

This diagram details the industrial logic for the enzymatic synthesis described in Protocol A.

SynthesisWorkflow RawMat1 Ethyl (R)-3-hydroxybutyrate (Substrate A) Reactor Bioreactor (Immobilized CAL-B Lipase) RawMat1->Reactor RawMat2 (R)-1,3-Butanediol (Substrate B) RawMat2->Reactor Vacuum Vacuum System (Ethanol Removal) Reactor->Vacuum Byproduct (EtOH) Separation Filtration (Enzyme Recovery) Reactor->Separation Crude Mixture Distillation Short-Path Distillation (Purification) Separation->Distillation Product Purified Ketone Monoester >99% ee Distillation->Product Recycle Unreacted Substrates Distillation->Recycle Recycle Loop Recycle->Reactor

Figure 2: Enzymatic production workflow utilizing CAL-B lipase. Continuous ethanol removal is the critical control point for high yield.

References

  • Veech, R. L. (2004). The therapeutic implications of ketone bodies: the effects of ketone bodies in pathological conditions: ketosis, ketogenic diet, redox states, insulin resistance, and mitochondrial metabolism. Prostaglandins, Leukotrienes and Essential Fatty Acids. Link

  • Clarke, K., et al. (2012).[5][11] Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R)-3-hydroxybutyrate in healthy adult subjects. Regulatory Toxicology and Pharmacology. Link

  • Cox, P. J., & Clarke, K. (2014). Acute nutritional ketosis: implications for exercise performance and metabolism. Extreme Physiology & Medicine. Link

  • Stubbs, B. J., et al. (2017).[12] On the Metabolism of Exogenous Ketones in Humans. Frontiers in Physiology. Link

  • Cahill, G. F.[1] Jr. (2006). Fuel metabolism in starvation.[13][1] Annual Review of Nutrition. Link

  • Gueli, M. C., et al. (2021). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate.[2][4][6][7] Catalysts. Link

Sources

Foundational

"Octadecanoic acid, 10-oxo-, ethyl ester" synonyms and identifiers

Introduction Ethyl 10-oxooctadecanoate, a keto derivative of stearic acid, represents a class of molecules with significant potential in various scientific domains. As a long-chain fatty acid ester containing a ketone fu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 10-oxooctadecanoate, a keto derivative of stearic acid, represents a class of molecules with significant potential in various scientific domains. As a long-chain fatty acid ester containing a ketone functional group, its unique chemical architecture makes it a valuable intermediate in organic synthesis and a candidate for applications in materials science and drug development. This guide provides a comprehensive overview of the synonyms, identifiers, synthesis, spectroscopic characterization, and potential applications of ethyl 10-oxooctadecanoate, grounded in established chemical principles and supported by authoritative sources.

I. Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is paramount for its effective use in research and development. This section details the various identifiers and physicochemical properties of ethyl 10-oxooctadecanoate.

Synonyms and Identifiers

The compound is known by several names and is cataloged in numerous chemical databases. The most common synonyms and identifiers are summarized in the table below for easy reference.

Identifier TypeValueSource
Systematic Name Octadecanoic acid, 10-oxo-, ethyl esterN/A
IUPAC Name ethyl 10-oxooctadecanoate[1]
Common Synonyms Ethyl 10-ketostearateN/A
CAS Number 18490-59-0N/A
PubChem CID 14833643[1]
Molecular Formula C₂₀H₃₈O₃[1]
Molecular Weight 326.5 g/mol [1]
InChI InChI=1S/C20H38O3/c1-3-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23-4-2/h3-18H2,1-2H3[1]
InChIKey TVYADPGQGIVLMU-UHFFFAOYSA-N[1]
Canonical SMILES CCCCCCCCC(=O)CCCCCCCCC(=O)OCC[1]
Physicochemical Properties

The physical and chemical properties of ethyl 10-oxooctadecanoate are largely dictated by its long aliphatic chain and the presence of both an ester and a ketone functional group.

PropertyValueSource
Appearance Expected to be a waxy solid or viscous liquid at room temperatureN/A
XLogP3 6.5[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]

II. Synthesis and Mechanism

The synthesis of ethyl 10-oxooctadecanoate can be approached through several synthetic routes. The most logical and widely applicable method involves the oxidation of the corresponding secondary alcohol, ethyl 10-hydroxystearate. This approach offers high selectivity and good yields.

Proposed Synthetic Pathway: Oxidation of Ethyl 10-Hydroxystearate

The conversion of a secondary alcohol to a ketone is a fundamental transformation in organic chemistry. Reagents such as Pyridinium Chlorochromate (PCC) are well-suited for this purpose as they are mild and selective, preventing over-oxidation.[2][3][4]

The overall reaction is as follows:

Synthesis of Ethyl 10-oxooctadecanoate cluster_reactants Reactants cluster_products Products Ethyl 10-hydroxystearate Ethyl 10-hydroxystearate Reaction Oxidation in Dichloromethane (DCM) Ethyl 10-hydroxystearate->Reaction PCC PCC (Pyridinium Chlorochromate) PCC->Reaction Ethyl 10-oxooctadecanoate Ethyl 10-oxooctadecanoate Chromium(IV) species Chromium(IV) species Pyridinium hydrochloride Pyridinium hydrochloride Reaction->Ethyl 10-oxooctadecanoate Reaction->Chromium(IV) species Reaction->Pyridinium hydrochloride

Caption: Synthetic pathway for ethyl 10-oxooctadecanoate via PCC oxidation.

Reaction Mechanism

The mechanism of PCC oxidation involves the formation of a chromate ester intermediate, followed by an elimination reaction.[2][4]

  • Formation of the Chromate Ester: The alcohol oxygen of ethyl 10-hydroxystearate attacks the chromium atom of PCC, leading to the formation of a chromate ester.

  • E2 Elimination: A base (such as pyridine or the chloride ion) abstracts the proton from the carbon bearing the hydroxyl group. This initiates an E2-type elimination, forming the carbon-oxygen double bond of the ketone and reducing the chromium(VI) to chromium(IV).

PCC Oxidation Mechanism Alcohol Ethyl 10-hydroxystearate Chromate_Ester Chromate Ester Intermediate Alcohol->Chromate_Ester + PCC PCC PCC Ketone Ethyl 10-oxooctadecanoate Chromate_Ester->Ketone + Base - Cr(IV) species - Base-H+ Base Base (e.g., Pyridine)

Caption: Simplified mechanism of PCC oxidation.

Experimental Protocol

The following is a generalized, self-validating protocol for the synthesis of ethyl 10-oxooctadecanoate based on standard laboratory procedures for PCC oxidations.

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 10-hydroxystearate in anhydrous dichloromethane (DCM).

  • Addition of PCC: To the stirred solution, add pyridinium chlorochromate (PCC) in one portion. The reaction mixture will typically turn dark brown.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium byproducts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods (NMR, IR, and Mass Spectrometry).

III. Spectroscopic Characterization

The structural elucidation of ethyl 10-oxooctadecanoate relies on a combination of spectroscopic techniques. The expected spectral data are discussed below, based on the known chemical shifts and fragmentation patterns of similar long-chain keto esters.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic stretching vibrations of the ketone and ester functional groups.

  • C=O (Ketone) Stretch: A strong, sharp absorption is expected around 1715 cm⁻¹ .[5]

  • C=O (Ester) Stretch: Another strong, sharp absorption should appear at a slightly higher wavenumber, typically around 1740 cm⁻¹ .[6][7]

  • C-O (Ester) Stretch: A strong, broad absorption band is anticipated in the region of 1250-1150 cm⁻¹ .[7][8]

  • C-H (Aliphatic) Stretch: Multiple peaks will be observed in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the numerous C-H bonds in the long alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity.

  • Ethyl Ester Protons: A triplet at approximately 1.25 ppm (CH₃) and a quartet at around 4.12 ppm (OCH₂) are characteristic of the ethyl ester group.

  • α-Protons to the Ketone: The protons on the carbons adjacent to the ketone (C9 and C11) will appear as triplets around 2.4 ppm .

  • α-Protons to the Ester: The protons on the carbon adjacent to the ester carbonyl (C2) will be a triplet at approximately 2.2 ppm .

  • Methylene Chain: A large, broad multiplet between 1.2 and 1.6 ppm will represent the majority of the methylene protons in the long alkyl chain.

  • Terminal Methyl Group: A triplet at around 0.88 ppm will correspond to the terminal methyl group (C18).

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

  • Ketone Carbonyl: The carbonyl carbon of the ketone is expected to have a chemical shift in the range of 205-220 ppm .[9][10]

  • Ester Carbonyl: The ester carbonyl carbon will appear further upfield, typically between 170-185 ppm .[9][10]

  • OCH₂ of Ester: The carbon of the methylene group attached to the ester oxygen will be found around 60 ppm .

  • α-Carbons to Ketone: The carbons adjacent to the ketone carbonyl will have chemical shifts in the range of 35-45 ppm .

  • Aliphatic Carbons: The remaining methylene carbons of the long chain will appear in the 20-35 ppm region.

  • Methyl Carbons: The terminal methyl carbon and the methyl carbon of the ethyl ester will be the most upfield signals, typically below 20 ppm .[11]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecule, providing valuable structural information.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 326.5) may be observed, although it might be weak due to the lability of the long-chain ester.

  • α-Cleavage: Fragmentation adjacent to the ketone carbonyl is expected, leading to acylium ions.

  • McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the ketone or ester carbonyl could occur.

  • Loss of the Ethoxy Group: A prominent peak at M-45 (loss of •OCH₂CH₃) is likely.

  • Cleavage of the Alkyl Chain: A series of peaks separated by 14 mass units (CH₂) will be characteristic of the fragmentation of the long alkyl chain.[12]

IV. Potential Applications

While specific applications for ethyl 10-oxooctadecanoate are not extensively documented, its chemical structure suggests potential utility in several areas of research and development.

Polymer Chemistry and Materials Science

Long-chain keto esters can be used as building blocks for novel polymers.[13][14] The ketone functionality can serve as a site for cross-linking or further chemical modification. Additionally, such compounds can be investigated as bio-based plasticizers for polymers like polylactic acid (PLA), potentially improving their flexibility and processing characteristics.[15]

Drug Development and Medicinal Chemistry

Keto-enol tautomerism is a key feature of β-keto esters, and while ethyl 10-oxooctadecanoate is a γ-keto ester, the ketone group can still influence its biological activity.[16][17][18] The long lipophilic chain suggests that it could be incorporated into lipid-based drug delivery systems or used as a hydrophobic building block in the synthesis of more complex bioactive molecules. The general class of keto acids and their esters has been explored for their therapeutic potential.[8]

V. Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, seek medical attention.

VI. Conclusion

Ethyl 10-oxooctadecanoate is a molecule with a rich chemical profile that offers numerous possibilities for scientific exploration. Its synthesis from readily available starting materials and the presence of two distinct functional groups make it a versatile tool for chemists. Further research into its specific properties and applications is warranted and is likely to uncover new and valuable uses in both academic and industrial settings.

References

  • Patents, G. (n.d.). Process for the preparation of keto acid esters useful as pvc plasticizers.
  • Chemistry LibreTexts. (2023, January 29). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024, February 7). Keto Enol Tautomerization. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Gorin, A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Retrieved from [Link]

  • Gorin, A., et al. (n.d.). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto-Enol Tautomerism of a β-Ketoester. ChemRxiv. Retrieved from [Link]

  • Wood, G. W., & Lau, P. Y. (1974). Mass spectrometric analysis of long-chain esters of diols. Biomedical mass spectrometry, 1(1), 154–157.
  • AOCS. (2019, July 23). NMR. Retrieved from [Link]

  • Sci-Hub. (n.d.). Mass spectrometric analysis of long chain alk‐1‐enyl ether esters and alkyl ether esters of diols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14833643, Octadecanoic acid, 10-oxo-, ethyl ester. Retrieved from [Link]

  • Smith, B. C. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • University of Cambridge. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR data for keto acids 8. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Oxidation by PCC (pyridinium chlorochromate). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (2025, August 7). PCC: Novel oxidation reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Ashenhurst, J. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry. Retrieved from [Link]

  • Stempka, K., et al. (n.d.). Keto-Functionalized Polymer Scaffolds As Versatile Precursors to Polymer Side Chain Conjugates. PMC. Retrieved from [Link]

  • Chemistry Steps. (2022, June 5). PCC Oxidation Mechanism. Retrieved from [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Friedel-Crafts - Acylation. Retrieved from [Link]

  • Heppel, M., et al. (2018). Synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester via a one-pot tandem oxidation-Wittig process.
  • ResearchGate. (2025, August 6). Preparation and evaluation of a series of α‐hydroxy ethers from 9,10‐epoxystearates. Retrieved from [Link]

  • Bui, T. T., et al. (2016). Human exposure, hazard and risk of alternative plasticizers to phthalate esters. Science of the Total Environment, 541, 451–467.
  • Patents, G. (n.d.). Poly(keto-esters).
  • Digital CSIC. (2024, December 27). Plasticizing PLA with Biobased Fatty Esters: Comprehensive Study on Film Properties. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • KOPS. (n.d.). Catalytic synthesis of in-chain keto-functionalized polyethylene materials. Retrieved from [Link]

  • Jenkins, T. C., et al. (2006). The production of 10-hydroxystearic and 10-ketostearic acids is an alternative route of oleic acid transformation by the ruminal microbiota in cattle. The Journal of nutrition, 136(4), 914–920.
  • ResearchGate. (2025, August 6). The emerging utility of ketenes in polymer chemistry. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(40), 24969–24983.
  • ResearchGate. (2025, August 6). Synthesis of Fatty Acid Ethyl Ester from Acid Oil in a Continuous Reactor via an Enzymatic Transesterification. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. PMC. Retrieved from [Link]

  • Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. CORA. Retrieved from [Link]

  • SciTePress. (n.d.). Enzymatic Esterification Ethyl Ester Fatty Acid from Hydrolyzed Castor Oil and its Oxidation Product as Emulsifier and Antimicro. Retrieved from [Link]

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Exploratory

Technical Guide: Analysis of Long-Chain Keto Esters in Drug Discovery

This guide provides a rigorous technical framework for the analysis of Long-Chain Keto Esters (LC-KEs) . It addresses the specific challenges posed by these molecules—namely, their amphiphilic nature, keto-enol tautomeri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical framework for the analysis of Long-Chain Keto Esters (LC-KEs) . It addresses the specific challenges posed by these molecules—namely, their amphiphilic nature, keto-enol tautomerism, and susceptibility to enzymatic hydrolysis—within the context of pharmaceutical development.

Executive Directive: The Analytical Mandate

Long-chain keto esters (LC-KEs) occupy a critical niche in drug development, serving as both bioactive lipid modulators (e.g., quorum sensing inhibitors, metabolic regulators) and prodrug vehicles for ketogenic therapies. Their analysis is non-trivial due to a "dual-personality" chemical structure: a lipophilic tail (C12–C20+) that demands non-polar solvents, and a reactive


-keto or 

-keto ester headgroup prone to tautomerization and decarboxylation.

The Core Challenge: Standard lipidomics workflows often degrade the keto moiety, while standard small-molecule assays fail to solubilize the long alkyl chain. This guide defines a hybrid analytical strategy ensuring structural integrity and quantitative precision.

Chemical Identity & Stability Profiling

Before selecting an analytical platform, the researcher must stabilize the analyte. LC-KEs exist in a dynamic equilibrium that can confound chromatographic peaks and NMR integration.[1]

The Tautomeric Equilibrium

Most


-keto esters exist as a mixture of keto  and enol  forms.[1] In long-chain variants, the non-polar alkyl tail often stabilizes the enol form via intramolecular hydrogen bonding in non-polar solvents, while polar solvents favor the keto form.

Implication: In LC-MS, this can appear as split peaks if the interconversion rate is slower than the chromatographic timescale. In NMR, it yields distinct signal sets.[1]

Stability Critical Control Points (CCPs)
  • Decarboxylation:

    
    -keto esters are thermally unstable.[2] High GC injector temperatures (>200°C) can induce decarboxylation to the corresponding ketone.
    
  • Hydrolysis: Plasma esterases (e.g., carboxylesterases) rapidly cleave the ester bond. Analysis in biological matrices requires immediate enzyme inhibition (e.g., addition of PMSF or acidification).

Sample Preparation Workflows

Extraction efficiency depends on balancing the lipophilicity of the chain with the polarity of the ester group.

Protocol A: Biological Matrix Extraction (Plasma/Tissue)
  • Goal: Isolate LC-KEs while halting metabolism.

  • Quenching: Immediately mix plasma 1:1 with ice-cold Acetonitrile + 1% Formic Acid (denatures esterases).

  • Extraction: Liquid-Liquid Extraction (LLE) is superior to protein precipitation alone for long-chain lipids.

    • Solvent System: Chloroform/Methanol (2:1) or MTBE (Methyl tert-butyl ether). MTBE is preferred for cleaner phase separation and faster evaporation.

    • Step: Vortex 10 min, Centrifuge 4000g @ 4°C. Collect organic upper phase.

  • Reconstitution: Dry under

    
    . Reconstitute in Isopropanol:Methanol (1:1) . Note: Avoid pure water/acetonitrile as long-chain esters may precipitate.
    
Protocol B: Synthetic Purity Analysis
  • Solvent: Dissolve in

    
     (for NMR) or Dichloromethane (for GC). Avoid protic solvents (MeOH/EtOH) if transesterification is a risk during storage.
    

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) – The Structural Gold Standard

NMR is the only method to accurately quantify the keto-enol ratio (


) without shifting the equilibrium during measurement.
  • 1H NMR Targets:

    • Keto form: Singlet at

      
       3.4–3.6 ppm (
      
      
      
      -methylene protons between carbonyls).
    • Enol form: Singlet at

      
       12.0–12.5 ppm (hydroxyl proton, H-bonded) and singlet at 
      
      
      
      5.0 ppm (vinyl proton).
  • 13C NMR: Look for the ketone carbonyl (

    
    200 ppm) vs. enol carbon (
    
    
    
    170-180 ppm).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS is the workhorse for quantification in biological samples.

  • Column Selection: C18 columns often retain long-chain esters too strongly (retention times > 20 min).

    • Recommendation:C8 or Phenyl-Hexyl columns. These provide adequate retention for the lipophilic tail but allow faster elution and better peak shape for the polar headgroup.

  • Mobile Phase:

    • A: Water + 5mM Ammonium Formate (pH 4.0).

    • B: Methanol:Isopropanol (90:10) + 5mM Ammonium Formate.

    • Why pH 4? Acidic pH suppresses ionization of free fatty acids (impurities) and stabilizes the ester.

  • Ionization: ESI Positive mode (

    
     or 
    
    
    
    ) is standard. However, for very long chains, APCI (Atmospheric Pressure Chemical Ionization) often yields better sensitivity by promoting ionization of the neutral lipid-like structure.
Gas Chromatography-Mass Spectrometry (GC-MS)

Direct injection is risky due to thermal degradation.

  • Derivatization Strategy: Oximation .

    • React the sample with Methoxyamine HCl in pyridine.

    • Mechanism:[3] Converts the thermally unstable ketone group into a stable oxime (

      
      ). This prevents decarboxylation in the injector port and improves volatility.
      
    • Result: Two peaks (syn/anti isomers of the oxime) will appear; sum their areas for quantification.

Visualization: Analytical Decision Logic

The following diagram illustrates the logic flow for selecting the correct analytical method based on the specific properties of the Keto Ester.

AnalyticalWorkflow Start Analyte: Long-Chain Keto Ester MatrixCheck Matrix Type? Start->MatrixCheck Bio Biological (Plasma/Tissue) MatrixCheck->Bio PK / Metabolite Study Synth Synthetic/Pure MatrixCheck->Synth QC / Synthesis SamplePrep Extraction: MTBE/MeOH Stabilizer: Acid/PMSF Bio->SamplePrep Direct Direct Dissolution (CDCl3) Synth->Direct LCMS LC-MS/MS (QQQ) (Quantification) Result1 Quant Data LCMS->Result1 MRM Transitions (Ester Cleavage) NMR 1H / 13C NMR (Structural ID / Tautomerism) Result2 Structural Data NMR->Result2 Keto:Enol Ratio GCMS GC-MS (Impurity Profiling) SamplePrep->LCMS High Sensitivity (pM - nM range) Deriv Derivatization Required: Methoxyamine (Oximation) Deriv->GCMS Volatile Impurities Direct->NMR Primary ID Direct->Deriv

Caption: Decision tree for selecting analytical modalities based on sample origin and data requirements (Quantification vs. Structural Elucidation).

Data Presentation: Method Comparison

For rapid selection of the appropriate technique, refer to the comparative analysis below.

FeatureLC-MS/MS (Triple Quad)GC-MS (Single Quad)NMR (600 MHz)
Primary Utility Trace quantification in plasma (PK studies).Purity analysis & volatile impurity detection.Structural confirmation & tautomer ratio (

).
Limit of Detection Picomolar (pM)Nanomolar (nM)Micromolar (

M)
Sample Prep Protein precipitation / LLE.Derivatization mandatory (Oximation).Minimal (Dissolution in

).
Key Limitation Matrix effects (ion suppression).Thermal degradation of underivatized keto groups.Low sensitivity; requires mg-scale sample.
Critical Parameter Mobile phase pH (must be acidic).Injector Temp (<250°C even with derivatization).Solvent polarity (affects tautomer equilibrium).

Case Study: Pharmacokinetics of a C12-Acetoacetate Ester

Scenario: A drug development team is analyzing a Dodecyl Acetoacetate candidate. Problem: Initial LC-MS runs showed erratic peak areas and a "ghost" peak appearing 2 minutes later. Root Cause Analysis:

  • Ghost Peak: Identified as the enol tautomer separating from the keto form on a C18 column.

  • Erratic Areas: Plasma esterases were hydrolyzing the ester into Dodecanol and Acetoacetate during the autosampler wait time. Solution:

  • Chromatography: Switched to a Phenyl-Hexyl column and increased column temperature to 50°C to coalesce the tautomers into a single peak (fast exchange regime).

  • Stability: Added 50

    
    M Eserine (esterase inhibitor) to the collection tubes.
    

References

  • Quantitative Determination of Ketone Esters in Plasma. Source: NIH / PubMed (2023) Context: LC-MS validation for hydroxybutyrate esters, establishing protocols for esterase inhibition. URL:[Link]

  • Analysis of Lipid Hydroperoxides and Long-Chain Keto Acids. Source: Journal of the American Society for Mass Spectrometry Context: Fragmentation patterns of long-chain keto derivatives using Negative Ion ESI. URL:[Link]

  • Mass Spectrometric Analysis of Long-Chain Lipids. Source: NIH / PMC Context: Comprehensive review of lipid fragmentation, including keto- and hydroxy- fatty acid esters. URL:[Link]

Sources

Foundational

The Theoretical Fragmentation Roadmap of Ethyl 10-Oxooctadecanoate: An In-Depth Technical Guide to its Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive theoretical analysis of the electron ionization (EI) mass spectrometry of ethyl 10-oxooctadecanoate. As a long-chain ket...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical analysis of the electron ionization (EI) mass spectrometry of ethyl 10-oxooctadecanoate. As a long-chain keto-ester, its fragmentation behavior is governed by the interplay of its two key functional groups: the ethyl ester and the mid-chain ketone. Understanding these fragmentation pathways is crucial for the structural elucidation of this and similar molecules in complex matrices. This document will delve into the predicted fragmentation mechanisms, offering a logical framework for interpreting potential mass spectra.

Introduction to the Molecule and Ionization

Ethyl 10-oxooctadecanoate (C₂₀H₃₈O₃) is a bifunctional long-chain fatty acid ester.[1] Its structure consists of an eighteen-carbon chain with a ketone group at the tenth carbon and an ethyl ester at the terminus. The molecular weight of this compound is 326.5 g/mol .[1]

In electron ionization mass spectrometry (EI-MS), the analyte molecule is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).[2] This molecular ion is often unstable and undergoes a series of fragmentation events to produce smaller, more stable ions. The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments providing structural information.

Predicted Fragmentation Pathways

The fragmentation of ethyl 10-oxooctadecanoate is expected to be directed by the charge localization on the oxygen atoms of the ester and keto groups. The primary fragmentation processes will include α-cleavages, McLafferty rearrangements, and cleavages of the long aliphatic chain.

Fragmentation Driven by the Ethyl Ester Group

The ethyl ester functionality is a major driver of fragmentation in the molecular ion.

A hallmark of fatty acid ethyl esters is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[3][4] For ethyl esters, this rearrangement characteristically produces a protonated ethyl ester fragment at m/z 88 .[3][4] This is often a prominent peak in the mass spectra of such compounds.

mol [CH3(CH2)7C(=O)(CH2)8COOCH2CH3]⁺• (M⁺•, m/z 326) rearrangement γ-H transfer products CH2=C(OH)OCH2CH3⁺• (m/z 88) + CH3(CH2)7C(=O)(CH2)6CH=CH2 rearrangement->products McLafferty Rearrangement

Caption: McLafferty rearrangement of the ethyl ester.

Alpha-cleavage involves the homolytic cleavage of the bond adjacent to the carbonyl group. For the ethyl ester, this can result in the loss of the ethoxy radical (•OCH₂CH₃) or the ethyl group (•CH₂CH₃).

  • Loss of Ethoxy Radical (•OCH₂CH₃): This cleavage results in the formation of an acylium ion.

    • [M - 45]⁺: m/z 281

  • Loss of Ethyl Radical (•CH₂CH₃): This leads to a different fragment ion.

    • [M - 29]⁺: m/z 297

mol [CH3(CH2)7C(=O)(CH2)8COOCH2CH3]⁺• M⁺•, m/z 326 frag1 [CH3(CH2)7C(=O)(CH2)8CO]⁺ m/z 281 mol->frag1 - •OCH2CH3 frag2 [CH3(CH2)7C(=O)(CH2)8C(=O)O]⁺ m/z 297 mol->frag2 - •CH2CH3

Caption: α-Cleavages at the ethyl ester group.

Fragmentation Driven by the Keto Group

The ketone at the C-10 position provides another site for characteristic cleavages. Alpha-cleavage adjacent to the keto carbonyl is a major fragmentation pathway for ketones.[5][6]

Cleavage can occur on either side of the C=O group at C-10.

  • Cleavage of the C9-C10 bond: This results in two possible acylium ions, depending on which side retains the charge.

    • [CH₃(CH₂)₇CO]⁺: m/z 141

    • [CO(CH₂)₈COOCH₂CH₃]⁺: m/z 185

  • Cleavage of the C10-C11 bond: This also leads to two potential fragment ions.

    • [CH₃(CH₂)₇]⁺: m/z 113

    • [CO(CH₂)₈COOCH₂CH₃]⁺: m/z 185 (This is the same fragment as one of the C9-C10 cleavage products).

cluster_frags α-Cleavage Products mol [CH3(CH2)7C(=O)(CH2)8COOCH2CH3]⁺• M⁺•, m/z 326 frag1 [CH3(CH2)7CO]⁺ m/z 141 mol->frag1 C9-C10 cleavage frag2 [CO(CH2)8COOCH2CH3]⁺ m/z 185 mol->frag2 C9-C10 or C10-C11 cleavage frag3 [CH3(CH2)7]⁺ m/z 113 mol->frag3 C10-C11 cleavage

Caption: α-Cleavages adjacent to the keto group.

Fragmentation of the Aliphatic Chain

The long hydrocarbon chain can also undergo fragmentation, typically resulting in a series of alkyl ions separated by 14 mass units (corresponding to a CH₂ group).[7] These fragments are generally of lower intensity but can provide information about the length of the carbon chain.

Summary of Predicted Key Fragments

The following table summarizes the major predicted fragment ions for ethyl 10-oxooctadecanoate in EI-MS.

m/zProposed StructureFragmentation Pathway
326[C₂₀H₃₈O₃]⁺•Molecular Ion (M⁺•)
297[M - C₂H₅]⁺α-Cleavage at ester
281[M - OC₂H₅]⁺α-Cleavage at ester
185[CO(CH₂)₈COOC₂H₅]⁺α-Cleavage at ketone
141[CH₃(CH₂)₇CO]⁺α-Cleavage at ketone
113[CH₃(CH₂)₇]⁺α-Cleavage at ketone
88[CH₂=C(OH)OC₂H₅]⁺•McLafferty Rearrangement

Hypothetical Experimental Protocol

To acquire the mass spectrum of ethyl 10-oxooctadecanoate, a gas chromatography-mass spectrometry (GC-MS) system would be the instrument of choice due to the volatility of the compound.

Instrumentation:

  • Gas Chromatograph coupled to an Electron Ionization Mass Spectrometer.

GC Conditions:

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

  • Data Acquisition: Full scan mode.

Sample Preparation:

  • Dissolve a small amount of ethyl 10-oxooctadecanoate in a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis:

  • The resulting total ion chromatogram (TIC) would be analyzed to identify the peak corresponding to ethyl 10-oxooctadecanoate.

  • The mass spectrum of this peak would be extracted and compared against the predicted fragmentation patterns outlined in this guide and searched against spectral libraries like the NIST/EPA/NIH Mass Spectral Library for confirmation.[8][9]

Conclusion

The theoretical mass spectrum of ethyl 10-oxooctadecanoate is predicted to be rich in structurally informative ions. The presence of a prominent peak at m/z 88 would strongly suggest an ethyl ester. Key fragments at m/z 141 and 185 would pinpoint the location of the keto group at C-10. This in-depth analysis provides a robust framework for the identification and structural confirmation of this and related long-chain keto-esters, which is invaluable for researchers in natural product chemistry, metabolomics, and drug development.

References

  • Francke, W., & Schröder, F. (n.d.). Fragmentation of fatty acid alkyl esters. ResearchGate. Retrieved from [Link]

  • Murphy, R. C. (2001). Mass Spectrometric Analysis of Long-Chain Lipids. Mass Spectrometry Reviews, 20(3), 139-152. Retrieved from [Link]

  • Tormyshev, V. M., & Podgorbunskikh, E. I. (2022). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. AIP Publishing. Retrieved from [Link]

  • Marques, F. A., & de Oliveira, A. R. M. (2007). Identification of Aromatic Fatty Acid Ethyl Esters. Tecnologia em Metalurgia, Materiais e Mineração, 4(2), 22-26. Retrieved from [Link]

  • Destaillats, F., et al. (2005). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 53(23), 8909-8913. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Valle-Rodríguez, J. O., et al. (2014). Gas chromatography-mass spectrometry analysis of fatty acid ethyl esters in lipid extracts from strains CB0 and CB2. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 10-oxodecanoate. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octadecanoic acid, 10-oxo-, ethyl ester. PubChem. Retrieved from [Link]

  • BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Vrkoslav, V., & Cvačka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Lipid Research, 53(2), 304-313. Retrieved from [Link]

  • Sparkman, O. D. (2020, November 12). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. Retrieved from [Link]

  • NPTEL-NOC IITM. (2024, March 15). Week 9 : Lecture 42 : EI Mass Spectra of various molecules-2 [Video]. YouTube. Retrieved from [Link]

  • Ahmed, A. A., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 7(5), 1832-1837. Retrieved from [Link]

  • Singaravadivel, C., & Joseph Santhanaraj, K. (2016). Gas chromatography and mass spectroscopic determination of phytocompounds in Cissus vitiginea leaf. Der Pharmacia Lettre, 8(13), 292-297. Retrieved from [Link]

  • NIST. (n.d.). Decanoic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted NMR Spectrum of Ethyl 10-oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, offering profound insights into...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, offering profound insights into molecular structure. This guide provides a comprehensive, in-depth prediction and analysis of the ¹H and ¹³C NMR spectra for ethyl 10-oxooctadecanoate. By dissecting the influence of the ethyl ester and ketone functionalities on the chemical environment of the long alkyl chain, we will establish a theoretical framework for the expected chemical shifts, multiplicities, and coupling constants. This document serves as a predictive reference for researchers working with long-chain fatty acid derivatives and as a practical guide for the experimental acquisition and interpretation of their NMR spectra.

Introduction: The Structural Significance of Ethyl 10-oxooctadecanoate

Ethyl 10-oxooctadecanoate is a derivative of stearic acid, a ubiquitous saturated fatty acid. The introduction of a ketone at the C10 position and an ethyl ester at the carboxyl end breaks the symmetry of the parent molecule, creating a more complex and informative NMR spectrum. Understanding the spectral features of such molecules is crucial for confirming their synthesis, assessing purity, and studying their chemical behavior in various applications, including as intermediates in the synthesis of pharmaceuticals and other bioactive compounds.

NMR spectroscopy provides a non-destructive method to map the carbon and proton framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, which is influenced by neighboring atoms and functional groups.[1][2] In ethyl 10-oxooctadecanoate, the electron-withdrawing effects of the ester and ketone carbonyl groups are key determinants of the resulting spectral pattern.

Predicted ¹H and ¹³C NMR Spectra

The prediction of NMR spectra can be achieved through a combination of empirical data from similar structures, understanding of substituent effects, and the use of computational prediction tools.[3][4][5] For ethyl 10-oxooctadecanoate, we can draw parallels with the known spectra of ethyl stearate and other long-chain ketones.[6][7]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display several distinct signals corresponding to the different proton environments in the molecule. The integration of these signals will reflect the number of protons in each unique position.

Key Predicted Resonances:

  • Ethyl Ester Group (-OCH₂CH₃):

    • The methylene protons (-OCH₂ CH₃) will be deshielded by the adjacent oxygen atom and are expected to appear as a quartet around 4.12 ppm . The splitting pattern arises from coupling with the neighboring methyl protons.

    • The terminal methyl protons (-OCH₂CH₃ ) will resonate as a triplet at approximately 1.25 ppm due to coupling with the methylene protons.

  • Protons Alpha to the Ketone (-CH₂C(=O)CH₂-):

    • The methylene protons at the C9 and C11 positions, which are alpha to the ketone carbonyl, will be significantly deshielded. These protons are expected to appear as a triplet around 2.40 ppm .[7]

  • Protons Alpha to the Ester Carbonyl (-CH₂C(=O)O-):

    • The methylene protons at the C2 position are adjacent to the ester carbonyl group and will be deshielded, resonating as a triplet at approximately 2.28 ppm .[8][9]

  • Alkyl Chain Methylene Protons (-CH₂-):

    • The bulk of the methylene protons in the long alkyl chain (C3-C8 and C12-C17) are in similar chemical environments and will overlap to form a broad multiplet centered around 1.2-1.4 ppm .[9]

    • The methylene protons at C3 and C12, being beta to the carbonyl groups, may show a slight downfield shift compared to the rest of the chain, contributing to the complexity of the multiplet around 1.6 ppm .[9]

  • Terminal Methyl Group (-CH₃):

    • The terminal methyl protons at C18 are the most shielded and will appear as a triplet at approximately 0.88 ppm .[9]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments within the molecule.

Key Predicted Resonances:

  • Carbonyl Carbons (C=O):

    • The ketone carbonyl carbon (C10) is expected to be the most deshielded carbon, appearing in the range of 200-215 ppm .[7]

    • The ester carbonyl carbon (C1) will be found further upfield, typically around 174 ppm .[6]

  • Ethyl Ester Group (-OCH₂CH₃):

    • The methylene carbon (-OCH₂ CH₃) will be deshielded by the oxygen and is predicted to resonate around 60 ppm .[6]

    • The methyl carbon (-OCH₂CH₃ ) will appear at approximately 14 ppm .[6]

  • Carbons Alpha to the Ketone (-CH₂C(=O)CH₂-):

    • The C9 and C11 carbons, being alpha to the ketone, will be deshielded and are expected around 42 ppm .

  • Carbon Alpha to the Ester Carbonyl (-CH₂C(=O)O-):

    • The C2 carbon, adjacent to the ester carbonyl, is predicted to have a chemical shift of about 34 ppm .[6]

  • Alkyl Chain Methylene Carbons (-CH₂-):

    • The majority of the methylene carbons in the alkyl chain will resonate in the range of 22-32 ppm .[6] The signals for the central methylene carbons often overlap.

  • Terminal Methyl Carbon (-CH₃):

    • The terminal methyl carbon (C18) will be the most shielded carbon of the alkyl chain, appearing at approximately 14 ppm .[6]

Data Presentation: Summary of Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for ethyl 10-oxooctadecanoate.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
-OCH₂CH₃ 1.25Triplet14.3
-OCH₂ CH₃4.12Quartet60.1
C1 (-C =O)O---174.0
C2 (-CH₂ C(=O)O-)2.28Triplet34.4
C3-C8, C12-C17 (-CH₂ -)1.2-1.4Multiplet22-32
C9, C11 (-CH₂ C(=O)-)2.40Triplet42.1
C10 (-C(=O )-)--211.0
C18 (-CH₃ )0.88Triplet14.1

Experimental Protocol: A Self-Validating Workflow

To experimentally verify the predicted spectrum, a rigorous and well-documented protocol is essential.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve approximately 10-20 mg of ethyl 10-oxooctadecanoate in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules and its residual proton signal at 7.26 ppm and carbon signal at 77.16 ppm can be used for spectral referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Filter the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of -1 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to encompass the range of 0 to 220 ppm.

    • A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically several hundred to thousands of scans).

    • Use a standard pulse program like zgpg30 with a 30-degree pulse angle and a 2-second relaxation delay.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent signal.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to confirm proton-proton connectivities.

    • Assign the peaks in both spectra based on the predicted values and established knowledge of chemical shifts.

Visualization of Molecular Structure and NMR Assignments

To visually correlate the predicted NMR data with the molecular structure, the following diagram illustrates the distinct proton and carbon environments in ethyl 10-oxooctadecanoate.

Caption: Molecular structure of ethyl 10-oxooctadecanoate with key predicted ¹H and ¹³C NMR chemical shifts.

Conclusion

This technical guide has presented a detailed prediction of the ¹H and ¹³C NMR spectra of ethyl 10-oxooctadecanoate. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we have provided a robust framework for the interpretation of experimental data. The provided experimental workflow offers a clear and self-validating methodology for researchers to obtain high-quality spectra. This comprehensive analysis serves as a valuable resource for scientists and professionals in the fields of organic synthesis, natural product chemistry, and drug development, facilitating the confident structural elucidation of long-chain fatty acid derivatives.

References

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Chemaxon Docs. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]

  • Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Magnetochemistry, 10(5), 53. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8122, Ethyl stearate. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. NMRDB.org. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). Organic Chemistry I. Retrieved from [Link]

  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, August 20). 18.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Exploratory Studies on the Bioactivity of Octadecanoic Acid Derivatives

Introduction: The Expanding Bioactive Landscape of an 18-Carbon Fatty Acid Octadecanoic acid, commonly known as stearic acid, is a saturated long-chain fatty acid ubiquitously found in both animal and plant fats.[1][2] W...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Expanding Bioactive Landscape of an 18-Carbon Fatty Acid

Octadecanoic acid, commonly known as stearic acid, is a saturated long-chain fatty acid ubiquitously found in both animal and plant fats.[1][2] While traditionally viewed as a simple building block for cellular structures and energy storage, a growing body of research is unveiling the diverse and potent bioactivities of its derivatives. These modified 18-carbon fatty acids, collectively termed octadecanoids, are emerging as significant modulators of key physiological and pathophysiological processes.[3][4][5] This guide provides an in-depth exploration of the multifaceted bioactivities of octadecanoic acid derivatives, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the anti-inflammatory, antimicrobial, anticancer, and antioxidant properties of these compounds, elucidating the underlying mechanisms of action and providing detailed experimental protocols to empower further investigation in this promising field.

I. Anti-inflammatory Properties of Octadecanoic Acid Derivatives

Chronic inflammation is a hallmark of numerous diseases, and the quest for novel anti-inflammatory agents is a cornerstone of modern drug discovery.[6] Several derivatives of octadecanoic acid have demonstrated significant potential in mitigating inflammatory responses, primarily through the modulation of key signaling pathways.

A. Key Bioactive Derivatives and Their Mechanisms of Action
  • 8-oxo-9-octadecenoic acid (OOA): Isolated from Undaria peterseniana, OOA has been shown to significantly suppress the production of nitric oxide (NO) and inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8] Its mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway by reducing the phosphorylation of IκB-α and the p50 subunit.[7][8] Furthermore, OOA attenuates the mitogen-activated protein kinase (MAPK) pathway by inhibiting the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[7][8]

  • 10-oxo-trans-11-octadecenoic acid (KetoC): This bioactive polyunsaturated fatty acid has been found to suppress the production of proinflammatory cytokines such as TNFα, IL-6, and IL-1β in Porphyromonas gingivalis LPS-stimulated RAW 264.7 cells.[9] KetoC exerts its anti-inflammatory effects by binding to the G protein-coupled receptor 120 (GPR120) and subsequently downregulating the nuclear levels of the NF-κB p65 subunit.[9]

  • trans-13-octadecenoic acid: Found in high concentrations in the roots of Yucca elephantipes, this compound has demonstrated potent anti-inflammatory effects in both in vitro and in vivo models.[6] In an oxidative burst assay, it exhibited significant inhibitory activity, and in a carrageenan-induced paw edema model in albino rats, it dose-dependently reduced inflammation.[6]

B. Experimental Workflow: In Vitro Assessment of Anti-inflammatory Activity

The following diagram outlines a typical workflow for evaluating the anti-inflammatory potential of an octadecanoic acid derivative using a macrophage cell line.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Bioactivity Assays cluster_analysis Data Analysis A RAW 264.7 Macrophage Culture B Cell Seeding in 96-well Plates A->B C Pre-treatment with Derivative B->C D LPS Stimulation C->D E Griess Assay (NO) D->E F ELISA (Cytokines) D->F G Western Blot (NF-κB, MAPK) D->G H IC50 Calculation E->H F->H G->H I Statistical Analysis H->I

Caption: Workflow for in vitro anti-inflammatory screening.

C. Detailed Protocol: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the octadecanoic acid derivative for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant.

  • Griess Reagent Incubation: Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

D. Signaling Pathway: NF-κB and MAPK Inhibition

The following diagram illustrates the inhibitory effect of certain octadecanoic acid derivatives on the NF-κB and MAPK signaling pathways.

signaling_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK ERK ERK TLR4->ERK Ikk IKK TLR4->Ikk Derivative Octadecanoic Acid Derivative Derivative->JNK Inhibits Derivative->ERK Inhibits IkB IκBα Derivative->IkB Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (TNFα, IL-6) JNK->Cytokines Induces Transcription ERK->Cytokines Induces Transcription Ikk->IkB Phosphorylates p50_p65 p50/p65 IkB->p50_p65 Releases p50_p65_nuc p50/p65 (nucleus) p50_p65->p50_p65_nuc Translocation p50_p65_nuc->Cytokines Induces Transcription

Caption: Inhibition of NF-κB and MAPK pathways.

II. Antimicrobial Activity of Octadecanoic Acid Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Octadecanoic acid and its derivatives have emerged as promising candidates with activity against a range of pathogenic bacteria.

A. Key Bioactive Derivatives and Their Spectrum of Activity
  • 9-Octadecanoic acid: This compound has demonstrated antibacterial activity against Salmonella sp., Staphylococcus aureus, and Escherichia coli in vitro.[10]

  • 7,10-dihydroxy-8(E)-octadecenoic acid (DOD): Produced from oleic acid by Pseudomonas aeruginosa, DOD exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative food-borne pathogenic bacteria, including Bacillus subtilis, Escherichia coli, Listeria monocytogenes, Salmonella typhimurium, Staphylococcus aureus, and Staphylococcus epidermidis.[11] It has also shown strong activity against various plant pathogenic bacteria.[12]

  • 9,12-octadecadienoic acid derivatives: Synthesized esters of this acid have shown activity against Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[13]

B. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: Perform two-fold serial dilutions of the octadecanoic acid derivative in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

III. Anticancer and Pro-apoptotic Effects

Emerging evidence suggests that certain octadecanoic acid derivatives can induce apoptosis in cancer cells, highlighting their potential as therapeutic agents.

A. Octadecanoic Acid and its Pro-apoptotic Mechanism

Octadecanoic acid has been shown to have a pro-apoptotic effect, potentially through the activation of caspase-3 and the modulation of matrix metalloproteinases (MMPs) such as MMP2 and MMP9.[14] One proposed mechanism for the anticancer effect of octadecanoic acid methyl ester is the arrest of de novo diacylglycerol synthesis, which in turn induces apoptosis in human breast cancer cells.[14]

B. Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the octadecanoic acid derivative for 24-72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

IV. Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases. Several octadecanoic acid derivatives have been reported to possess antioxidant activities.

  • n-Hexadecanoic acid and 9,12-octadecadienoic acid: These compounds have been reported to have antioxidant properties.[15]

  • Octadecanoic acid: This saturated fatty acid has also been reported to have significant antioxidant potential.[16]

V. Quantitative Data Summary

DerivativeBioactivityModel SystemKey FindingsReference
8-oxo-9-octadecenoic acid (OOA) Anti-inflammatoryRAW 264.7 cellsSuppressed NO and cytokine production[7][8]
10-oxo-trans-11-octadecenoic acid (KetoC) Anti-inflammatoryRAW 264.7 cellsSuppressed TNFα, IL-6, and IL-1β[9]
trans-13-octadecenoic acid Anti-inflammatoryOxidative burst assay, Carrageenan-induced paw edemaIC50 of 15.3±2.2µg/mL; 88.89% inhibition at 200 mg/kg[6]
7,10-dihydroxy-8(E)-octadecenoic acid (DOD) AntibacterialFood-borne pathogenic bacteriaMIC values ranging from 125 – 500 µg/ml[11]
9-Octadecanoic acid AntibacterialS. aureus, E. coli, Salmonella sp.MIC values of 20, 5, and 10 mg/mL, respectively[10]

VI. Future Directions and Conclusion

The exploratory studies on the bioactivity of octadecanoic acid derivatives have unveiled a promising class of compounds with diverse therapeutic potential. Their anti-inflammatory, antimicrobial, anticancer, and antioxidant properties warrant further investigation. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives.

  • In-depth Mechanistic Studies: To fully elucidate the molecular targets and signaling pathways involved.

  • Preclinical and Clinical Investigations: To evaluate the safety and efficacy of the most promising candidates in disease models and eventually in humans.

This guide provides a foundational framework for researchers to navigate the exciting and rapidly evolving field of octadecanoid bioactivity. The detailed protocols and mechanistic insights are intended to facilitate the design and execution of robust exploratory studies, ultimately paving the way for the development of novel therapeutics derived from this versatile 18-carbon fatty acid.

References

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC. (URL: [Link])

  • Antibacterial Activity of 9-Octadecanoic Acid-Hexadecanoic Acid-Tetrahydrofuran-3,4-Diyl Ester from Neem Oil - ResearchGate. (URL: [Link])

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC. (URL: [Link])

  • Antibacterial activity of a 7,10-dihydroxy-8(E)-octadecenoic acid against food-bourne pathogenic bacteria - Publication : USDA ARS. (URL: [Link])

  • Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed. (URL: [Link])

  • Anti-inflammatory potential of spectroscopically analyzed trans-13- octadecenoic acid of Yucca elephantipes Regel roots. (URL: Not available)
  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi | Chemical Reviews - ACS Publications. (URL: [Link])

  • Prediction aided in vitro analysis of octa-decanoic acid from Cyanobacterium Lyngbya sp. as a proapoptotic factor in eliciting anti-inflammatory properties - PMC. (URL: [Link])

  • The anti-inflammatory effect of 10-oxo-trans-11-octadecenoic acid (KetoC) on RAW 264.7 cells stimulated with Porphyromonas gingivalis lipopolysaccharide - PubMed. (URL: [Link])

  • Antibacterial activity of a 7,10-dihydroxy-8(E)-octadecenoic acid against plant pathogenic bacteria - PubMed. (URL: [Link])

  • Chemical composition, in vitro antioxidant, anticholinesterase, and antidiabetic potential of essential oil of Elaeagnus umbellata Thunb - PMC. (URL: [Link])

  • GCMS and FTIR analysis of ethanol and methanol leave extract of Urena lobata (Caesar weed) for bioactive phytochemical constituents - Journal of Drug Delivery and Therapeutics. (URL: [Link])

  • Studies on the antimicrobial potential and structural characterization of fatty acids extracted from Sydney rock oyster Saccostrea glomerata. (URL: [Link])

  • Antibacterial Activity of 9-Octadecanoic Acid-Hexadecanoic Acid-Tetrahydrofuran-3,4-Diyl Ester from Neem Oil - Scite. (URL: [Link])

  • Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC. (URL: [Link])

  • Antiviral activity of octadecanoic acid, methyl ester and ribavirin... - ResearchGate. (URL: [Link])

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi | Request PDF - ResearchGate. (URL: [Link])

  • In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation - PubMed. (URL: [Link])

  • Sustainable Biosynthesis of Diverse Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) for Industrial Production | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

  • Study of the Antioxidant and Anti-Cancer Activity and Biological Activity of (Punicagranatum L.) Extract on Pathogenic - SAR Publication. (URL: [Link])

  • In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation - MDPI. (URL: [Link])

  • Antibacterial and antifungal evaluation of synthesized 9,12-octadecadienoic acid deriv
  • Palmitic acid of Musa Paradisiaca induces apoptosis through caspase-3 in human oral squamous cell carcinoma. (URL: [Link])

  • What is the reaction mechanism of stearic acid? - Quora. (URL: [Link])

  • Phytochemical screening, identification of compounds, and antioxidant activity test of sirsak extract (Annona muricata L.) leaf. (URL: [Link])

  • Effects of Dietary Fatty Acids on Octadecanoid Production and Biological Actions in Obesity-induced Inflammation - ClinicalTrials.gov. (URL: [Link])

  • A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC. (URL: [Link])

  • Stearic Acid - A Hardening Agent For Soaps, Candles, Cosmetics. (URL: [Link])

  • Fatty Acid Oxidation Assay - Creative Bioarray. (URL: [Link])

  • Metabolic Disease Assays for Diabetes & Obesity Research - BioIVT. (URL: [Link])

  • Fatty Acids and Effects on In Vitro and In Vivo Models of Liver Steatosis. (URL: [Link])

  • GC-FID and GC-MS profiling and in vitro antidiabetic and antioxidant activities of Chenopodium ambrosioides L. - Natural Resources for Human Health. (URL: [Link])

  • Assessment of Fatty Acid-Specific Lipolysis by In Vitro Digestion and GC-FID - MDPI. (URL: [Link])

  • Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. (URL: [Link])

  • Reddy et al., IJPSR, 2020; Vol. 11(5): 2415-2424.. (URL: [Link])

  • What is Stearic acid (E570): Sources, Types, Uses, Safety and More - FoodAdditives.net. (URL: [Link])

  • What Is Stearic Acid? Its Benefits, Uses, and Side Effects. (URL: [Link])

  • In vitro reconstitution and steady-state analysis of the fatty acid synthase from Escherichia coli - PMC. (URL: [Link])

  • In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer | bioRxiv. (URL: [Link])

  • ADMETox-informatics of Plant Derived Octadecanoic Acid (Stearic Acid) from Ethyl Acetate Fraction of Moringa oleifera Leaf Extract as a Natural Lead for Next Generation Drug Design, Development and Therapeutics. (URL: [Link])

  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems - PMC. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Laboratory-Scale Synthesis of Ethyl 10-Oxooctadecanoate

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the laboratory preparation of ethyl 10-oxooctadecanoate. The synthesis is centered on the oxidation of the c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory preparation of ethyl 10-oxooctadecanoate. The synthesis is centered on the oxidation of the corresponding secondary alcohol, ethyl 10-hydroxyoctadecanoate. These protocols and notes are designed to offer both a step-by-step methodology and a deeper understanding of the chemical principles at play.

I. Introduction and Synthetic Strategy

Ethyl 10-oxooctadecanoate is a long-chain keto-ester with potential applications in various fields, including as a building block in the synthesis of complex organic molecules and as a potential bioactive compound. Its structure, featuring a ketone group within a long aliphatic chain and a terminal ethyl ester, makes it a target of interest for synthetic chemists.

The most direct and reliable method for the synthesis of ethyl 10-oxooctadecanoate is the oxidation of its precursor, ethyl 10-hydroxyoctadecanoate. This approach avoids the carbon-carbon bond cleavage that would occur with methods like the ozonolysis of ethyl oleate, which would lead to shorter-chain products.

The overall synthetic transformation is as follows:

Synthesis of Ethyl 10-oxooctadecanoate Ethyl_10-hydroxyoctadecanoate Ethyl 10-hydroxyoctadecanoate Ethyl_10-oxooctadecanoate Ethyl 10-oxooctadecanoate Ethyl_10-hydroxyoctadecanoate->Ethyl_10-oxooctadecanoate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, DMP) Oxidizing_Agent->Ethyl_10-oxooctadecanoate

Caption: Synthetic route to ethyl 10-oxooctadecanoate.

This guide will focus on the use of Pyridinium Chlorochromate (PCC) as the oxidizing agent, a reagent well-suited for the selective oxidation of secondary alcohols to ketones without affecting the ester functionality.[1][2]

II. Experimental Protocol: Oxidation of Ethyl 10-hydroxyoctadecanoate with PCC

This protocol details the oxidation of ethyl 10-hydroxyoctadecanoate to ethyl 10-oxooctadecanoate using Pyridinium Chlorochromate (PCC).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl 10-hydroxyoctadecanoate≥95%In-house/CustomStarting material
Pyridinium Chlorochromate (PCC)Reagent GradeMajor SupplierMild oxidizing agent
Dichloromethane (DCM)AnhydrousMajor SupplierSolvent
Celite® or Silica Gel (for filtration)Laboratory GradeMajor SupplierFiltration aid
Diethyl etherAnhydrousMajor SupplierFor extraction and chromatography
HexaneACS GradeMajor SupplierFor chromatography
Ethyl acetateACS GradeMajor SupplierFor chromatography
Anhydrous sodium sulfateLaboratory GradeMajor SupplierDrying agent
Instrumentation
  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Separatory funnel

  • Rotary evaporator

  • Glass funnel and filter paper

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a suspension of Pyridinium Chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • To this suspension, add a solution of ethyl 10-hydroxyoctadecanoate (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes.

  • Reaction:

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Work-up:

    • Upon completion of the reaction (as indicated by TLC), dilute the reaction mixture with anhydrous diethyl ether.

    • Pass the resulting mixture through a short pad of Celite® or silica gel to filter out the chromium salts. Wash the filter cake with additional diethyl ether.

    • Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.[3]

    • Pack a column with silica gel in hexane.

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

    • Collect the fractions containing the desired product (as identified by TLC) and combine them.

    • Remove the solvent under reduced pressure to yield pure ethyl 10-oxooctadecanoate as an oil or low-melting solid.

Experimental_Workflow cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification A 1. Add PCC to anhydrous DCM in a flame-dried flask under N2. B 2. Add ethyl 10-hydroxyoctadecanoate solution in DCM dropwise. A->B C 3. Stir at room temperature for 2-4 hours. Monitor by TLC. B->C D 4. Dilute with diethyl ether. C->D E 5. Filter through Celite®/silica gel. D->E F 6. Wash filter cake with diethyl ether. E->F G 7. Combine filtrates and concentrate using a rotary evaporator. F->G H 8. Perform column chromatography (Hexane/Ethyl Acetate gradient). G->H I 9. Collect and combine pure fractions. H->I J 10. Remove solvent to obtain pure ethyl 10-oxooctadecanoate. I->J

Caption: Experimental workflow for the synthesis of ethyl 10-oxooctadecanoate.

III. Characterization of Ethyl 10-Oxooctadecanoate

The identity and purity of the synthesized ethyl 10-oxooctadecanoate can be confirmed by various spectroscopic methods. While a dedicated spectrum for the ethyl ester is not widely published, data for the closely related methyl 10-oxooctadecanoate provides a reliable reference point.[4]

Expected Spectroscopic Data:
  • ¹H NMR (CDCl₃):

    • The spectrum is expected to show a triplet at approximately 1.25 ppm corresponding to the methyl protons of the ethyl ester group.

    • A quartet at around 4.12 ppm for the methylene protons of the ethyl ester group.

    • Triplets at approximately 2.40 ppm for the α-protons to the ketone.

    • A triplet at around 2.28 ppm for the protons α to the ester carbonyl.

    • A broad multiplet between 1.2 and 1.7 ppm for the remaining methylene protons in the aliphatic chain.

    • A triplet at approximately 0.88 ppm for the terminal methyl group of the octadecanoyl chain.

  • ¹³C NMR (CDCl₃):

    • A signal around 211 ppm for the ketone carbonyl carbon.

    • A signal around 174 ppm for the ester carbonyl carbon.

    • A signal at approximately 60.3 ppm for the methylene carbon of the ethyl ester.

    • Signals for the methylene carbons α to the ketone at around 42.8 ppm.

    • A signal for the methylene carbon α to the ester carbonyl at approximately 34.4 ppm.

    • A series of signals between 22 and 32 ppm for the other methylene carbons in the chain.

    • A signal at around 14.2 ppm for the methyl carbon of the ethyl ester.

    • A signal at approximately 14.1 ppm for the terminal methyl carbon of the octadecanoyl chain.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) is expected at m/z 326.5.[5]

    • Characteristic fragmentation patterns for long-chain esters and ketones would be observed.

IV. Application Notes and Scientific Insights

Choice of Oxidizing Agent

While PCC is a reliable choice, other modern oxidizing agents can also be employed.[2][6] Dess-Martin Periodinane (DMP) is an excellent alternative that operates under very mild conditions and simplifies the work-up procedure, as the byproducts are soluble in organic solvents and can often be removed by simple filtration.[2] Stronger oxidizing agents like Jones reagent (chromic acid) should be used with caution as they can potentially lead to cleavage of the ester group under harsh conditions.[1]

Synthesis of the Starting Material: Ethyl 10-hydroxyoctadecanoate

The starting material, ethyl 10-hydroxyoctadecanoate, is not a common commercially available chemical. It can be synthesized in the laboratory through several routes. One plausible method is the reduction of the target keto-ester, ethyl 10-oxooctadecanoate, using a mild reducing agent such as sodium borohydride (NaBH₄). This would be relevant if one were starting from a more accessible precursor that could be converted to the keto-ester first.

Alternatively, a multi-step synthesis starting from oleic acid could be envisioned, involving epoxidation of the double bond followed by regioselective ring-opening to introduce the hydroxyl group at the 10-position.

Purification Considerations

The purification of long-chain aliphatic compounds can sometimes be challenging due to their similar polarities. Careful selection of the eluent system for column chromatography is crucial. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexane) is recommended to achieve good separation. For larger scale preparations, distillation under reduced pressure may also be a viable purification method.[7][8]

V. Safety Precautions

  • Pyridinium Chlorochromate (PCC): PCC is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of the dust and contact with skin.

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

  • Anhydrous Solvents: Anhydrous solvents are flammable and can be harmful if inhaled or absorbed through the skin. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing chemical syntheses.

VI. References

  • Brzeska, J., & Piotrowska-Kirschling, A. (n.d.). 1H NMR spectrum of 9-ethoxy-10-hydroxy-octadecanoic ethyl ester (oleic acid ester). ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 10-oxooctadecanoate. PubChem. Retrieved from [Link]

  • Wang, B., et al. (2012). Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone. Molecules, 17(5), 5658-5666. Retrieved from [Link]

  • Hooft, van der, J. J. J., et al. (2018). Fatty acid based biocarbonates: Al-mediated stereoselective preparation of mono-, di-. Green Chemistry, 20(1), 148-156. Retrieved from [Link]

  • OrgoSolver. (n.d.). Ozonolysis with Reductive Workup (O3, then DMS). Retrieved from [Link]

  • LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]

  • Woden, B., et al. (2020). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics Discussions, 1-27. Retrieved from [Link]

  • Utah State University. (n.d.). 13C DEPT NMR 1D Spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Ozonolysis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Stevens, R. V., Chapman, K. T., & Weller, H. N. (1980). Convenient and inexpensive procedure for oxidation of secondary alcohols to ketones. The Journal of Organic Chemistry, 45(10), 2030-2032. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octadecanoic acid, 10-oxo-, ethyl ester. PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ozonolysis - Criegee Mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Silylene transfer to α-keto esters and application to the synthesis of γ-lactones. PubMed Central. Retrieved from [Link]

  • Heppel, T. R., et al. (2018). Synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester via a one-pot tandem oxidation-Wittig process. Organic Communications, 11(3), 168-172. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer. Retrieved from [Link]

  • Ashenhurst, J. (2015, May 6). Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102026955A - Process for purifying an alpha-keto ester. Retrieved from

  • Ashenhurst, J. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry. Retrieved from [Link]

  • Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Atmospheric Chemistry and Physics, 21(3), 1325-1340. Retrieved from [Link]

  • Woden, B., et al. (2021). Ozonolysis of fatty acid monolayers at the air–water interface: organic films may persist at the surface of atmospheric aerosols. Pure. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0260346). Retrieved from [Link]

  • LibreTexts. (2023, January 22). Ozonolysis. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The production of biobased nonanal by ozonolysis of fatty acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 10-oxodecanoate. PubChem. Retrieved from [Link]

  • CONICET. (n.d.). Ozonolysis of a series of C7–C9 unsaturated biogenic aldehydes: reactivity study at atmospheric pressure. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Octadecanoic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • CORA. (2023, May 24). Organocatalytic Asymmetric Peroxidation of ,-Unsaturated -Keto Esters—A Novel Route to Chiral Cycloperoxides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Thiazolecarboxylic acid, ethyl ester. Retrieved from [Link]

  • ChemSynthesis. (n.d.). ethyl 10-chloro-10-oxodecanoate. Retrieved from [Link]

Sources

Application

Application Note: Purification Strategies for Ethyl 10-Oxooctadecanoate

Executive Summary & Chemical Context[1][2][3][4][5][6][7] Ethyl 10-oxooctadecanoate (CAS: 18490-59-0) is a keto-fatty acid ester often derived from the Wacker oxidation of ethyl oleate or microbial biotransformation of o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Ethyl 10-oxooctadecanoate (CAS: 18490-59-0) is a keto-fatty acid ester often derived from the Wacker oxidation of ethyl oleate or microbial biotransformation of oleic acid. It serves as a critical intermediate in the synthesis of pheromones, plasticizers, and functionalized lipids for drug delivery systems.

Purification of this compound presents a unique challenge: it must be separated from its structural isomer (ethyl 9-oxooctadecanoate), unreacted starting material (ethyl oleate), and over-oxidation byproducts (short-chain esters or di-acids).

This guide outlines a two-tier purification strategy :

  • Tier 1 (Bulk Recovery): High-Vacuum Fractional Distillation for removing solvent and heavy oligomers.

  • Tier 2 (High Purity >98%): Flash Column Chromatography utilizing the polarity shift introduced by the C10-ketone group.

Chemical Profile
PropertyValue / Description
IUPAC Name Ethyl 10-oxooctadecanoate
Molecular Formula C₂₀H₃₈O₃
Molecular Weight 326.51 g/mol
Boiling Point ~205–215 °C at 2 mmHg (Predicted)
Physical State Viscous liquid or low-melting waxy solid (mp ~25–30 °C)
Solubility Soluble in Hexane, DCM, Ethyl Acetate, Ethanol; Insoluble in Water

Strategic Purification Workflow

The following flowchart illustrates the logic flow for isolating the target compound from a crude reaction mixture (e.g., Wacker oxidation of ethyl oleate).

PurificationWorkflow Crude Crude Reaction Mix (Ethyl Oleate + 10-Oxo + Pd Catalyst) Filtration 1. Catalyst Removal (Celite Filtration) Crude->Filtration Distillation 2. Vacuum Distillation (Remove Volatiles/Heavy Residue) Filtration->Distillation Filtrate Decision Purity Requirement? Distillation->Decision Distillate (210°C @ 2mmHg) Tier1 Tier 1 Product (>90% Technical Grade) Decision->Tier1 Industrial Use Chromatography 3. Flash Chromatography (Silica Gel 60) Decision->Chromatography Pharma/Research Use Crystallization 4. Low-Temp Crystallization (Optional Polishing) Chromatography->Crystallization Enriched Fractions FinalProduct Final Product (>98% Analytical Grade) Crystallization->FinalProduct

Figure 1: Decision matrix for the purification of keto-fatty acid esters.

Protocol 1: Bulk Isolation via Vacuum Distillation

Objective: To separate the monomeric ester fraction from polymeric byproducts and residual metal catalysts. Applicability: Essential first step for all purity grades.

Equipment
  • Short-path distillation head or Kugelrohr apparatus.

  • High-vacuum pump (capable of <1 mmHg).

  • Oil bath or heating mantle.

Step-by-Step Procedure
  • Catalyst Removal: If the crude comes from a metal-catalyzed oxidation (e.g., PdCl₂/CuCl₂), dilute with Hexane (1:1 v/v) and filter through a pad of Celite 545 to remove metal precipitates. Concentrate the filtrate via rotary evaporation.[1]

  • Degassing: Place the crude oil in the distillation flask. Apply partial vacuum (20 mmHg) at room temperature for 30 minutes to remove trace solvents and moisture.

  • Fractionation:

    • Fraction A (Forerun): Heat to 160–180 °C (0.5–1 mmHg). This removes unreacted short-chain fatty acids or cleavage products (e.g., nonanal, ethyl pelargonate).

    • Fraction B (Main Cut): Increase temperature to 200–220 °C (0.5–1 mmHg) . Collect the clear, viscous oil.

    • Residue: Discard the dark, non-volatile residue (polymers/tars).

  • Validation: Analyze Fraction B by GC-FID. Expect ~85–90% purity. The main impurity will likely be unreacted ethyl oleate (boiling points are too close for effective separation by simple distillation).

Protocol 2: High-Purity Flash Chromatography

Objective: To separate the non-polar ethyl oleate from the more polar ethyl 10-oxooctadecanoate. Mechanism: The ketone group at C10 introduces a significant dipole moment, increasing retention on silica gel compared to the alkene of ethyl oleate.

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexane (Non-polar).

  • Mobile Phase B: Ethyl Acetate (Polar).

  • Detection: TLC (Stain: Phosphomolybdic Acid or KMnO₄).

Method Parameters
ParameterSetting
Column Loading 1:30 to 1:50 (Sample : Silica ratio by weight)
Flow Rate 10–20 mL/min (for 40g column)
Gradient Profile 0% B (5 min) → 5% B (10 min) → 10% B (Hold)
Step-by-Step Procedure
  • Column Equilibration: Pack the column with 98:2 Hexane:EtOAc .

  • Loading: Dissolve the distillate (from Protocol 1) in a minimum volume of Hexane/DCM (9:1). Load carefully onto the silica bed.

  • Elution Strategy:

    • Fraction 1 (0–2% EtOAc): Elutes Ethyl Oleate (Starting Material). RF ~0.8 in 9:1 Hex/EtOAc.

    • Fraction 2 (5–8% EtOAc): Elutes Ethyl 10-oxooctadecanoate . RF ~0.45 in 9:1 Hex/EtOAc.

    • Fraction 3 (>15% EtOAc): Elutes Di-acids, diols, or free fatty acids.

  • TLC Monitoring: Spot fractions on TLC plates. Develop in 9:1 Hexane:Ethyl Acetate .

    • Ethyl Oleate:[2][3] Visible under UV (weak) or stains yellow with KMnO₄ immediately.

    • Ethyl 10-oxo:[4][2][5][6]UV Inactive (unless conjugated, which it is not). Stains deeply with Phosphomolybdic Acid (PMA) upon heating.

  • Pooling: Combine fractions containing the pure spot (RF 0.45). Evaporate solvent under reduced pressure.

Protocol 3: Low-Temperature Crystallization (Polishing)

Objective: To remove trace isomeric impurities (e.g., 9-oxo vs 10-oxo) or saturated esters (ethyl stearate). Expert Insight: Keto-esters have higher melting points than their unsaturated counterparts but lower than saturated straight chains.

  • Dissolution: Dissolve 10g of the chromatographed oil in 50 mL of Acetone or Methanol .

  • Cooling: Place the flask in a cryo-bath at -20 °C for 12–24 hours.

  • Filtration:

    • If a precipitate forms rapidly at 0°C, it is likely Ethyl Stearate (impurity). Filter and keep the filtrate.

    • If the product oils out, add more solvent.

    • The target Ethyl 10-oxooctadecanoate typically crystallizes as white waxy needles at <-10 °C.

  • Recovery: Cold filtration followed by a wash with -20 °C solvent.

Quality Control & Validation

To ensure the protocol was successful, compare your data against these standards.

Gas Chromatography (GC-MS)
  • Column: HP-5MS or DB-Wax.

  • Signature Fragment: Look for alpha-cleavage ions adjacent to the ketone.

    • m/z 185: [CH3(CH2)7-CO]+ (Cleavage at C10-C11).

    • m/z 213: [-(CH2)8COOEt]+ (Cleavage at C9-C10).

  • Retention Time: The 10-oxo derivative will elute after ethyl oleate and before ethyl 10-hydroxyoctadecanoate on non-polar columns.

1H-NMR Spectroscopy (400 MHz, CDCl3)
  • Diagnostic Signal: The triplet at δ 2.38 ppm (4H, t, J=7.5 Hz) represents the methylene protons adjacent to the ketone (-CH2-C(=O)-CH2-).

  • Ester Signal: Quartet at δ 4.12 ppm (-OCH2-) and Triplet at δ 2.28 ppm (-CH2-COO-).

  • Absence of Alkene: Ensure no multiplets at δ 5.3 ppm (indicates removal of Ethyl Oleate).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Poor Separation on Column Column overloaded or gradient too steep.Reduce loading to 1:50 ratio. Use a shallower gradient (0% to 5% EtOAc over 20 mins).
Product "Oils Out" in Crystallization Concentration too high or temp too low too fast.Dilute solution by 20%. Cool slowly from RT to 0°C, then to -20°C. Seed with a crystal if available.
Yellow Color in Product Trace conjugated enones or metal residues.Pass through a small plug of Activated Carbon or basic Alumina.

References

  • PubChem. (2023). Octadecanoic acid, 10-oxo-, ethyl ester (Compound Summary).[4] National Library of Medicine. [Link]

  • Strohmeier, W. (1996). Separation of unsaturated fatty acid esters via low-temperature solvent crystallization.[7] Journal of Lipid Research. (Contextual grounding for Protocol 3).

  • Google Patents. (2019). Method for preparing fatty acid ethyl ester (EP3517619A1).

Sources

Method

analytical methods for "Octadecanoic acid, 10-oxo-, ethyl ester"

Application Note: High-Resolution Analytical Profiling of Octadecanoic acid, 10-oxo-, ethyl ester Executive Summary & Chemical Identity Target Analyte: Octadecanoic acid, 10-oxo-, ethyl ester Synonyms: Ethyl 10-oxosteara...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Analytical Profiling of Octadecanoic acid, 10-oxo-, ethyl ester

Executive Summary & Chemical Identity

Target Analyte: Octadecanoic acid, 10-oxo-, ethyl ester Synonyms: Ethyl 10-oxostearate; 10-Ketostearic acid ethyl ester CAS Number: 18490-59-0 Molecular Formula: C₂₀H₃₈O₃ Molecular Weight: 326.51 g/mol

This guide details the extraction, separation, and quantification of Ethyl 10-oxostearate , a specific oxidized lipid derivative. While often overshadowed by its parent fatty acid, this ester serves as a critical biomarker in two distinct fields:

  • Fermentation & Biocatalysis: As a downstream product of oleic acid biotransformation by specific microbial enzymes (e.g., Stenotrophomonas or Flavobacterium species) involving hydratase/dehydrogenase pathways.

  • Lipid Peroxidation Studies: As a stable end-product marker for oxidative stress in biological systems where ethanol is present (transesterification of oxidized lipids).

Unlike standard Fatty Acid Ethyl Esters (FAEEs), the ketone group at the C10 position introduces polarity and unique fragmentation patterns that require tailored chromatographic strategies to separate it from positional isomers (e.g., 9-oxo or 12-oxo analogs).

Sample Preparation: The "Dual-Phase" Extraction

Challenge: The analyte is moderately polar due to the ketone group but lipophilic due to the long alkyl chain. Standard hexane extractions often co-extract excessive neutral lipids (triglycerides) that interfere with trace detection.

Solution: A modified Folch extraction followed by Silica Solid Phase Extraction (SPE) fractionation.

Protocol A: Extraction from Biological Fluids/Fermentation Broth

Reagents:

  • Extraction Solvent: Chloroform:Methanol (2:1, v/v).

  • Wash Buffer: 0.9% NaCl in water.

  • Internal Standard (ISTD): Ethyl-d5-stearate (preferred) or Ethyl 12-ketostearate (structural isomer surrogate, if d5 is unavailable).

Step-by-Step Workflow:

  • Spiking: Add 10 µL of ISTD (100 µg/mL in ethanol) to 1 mL of sample. Vortex for 30s.

  • Lysis/Homogenization: If tissue/cell pellet, homogenize in 1 mL PBS. If liquid broth, proceed directly.

  • Primary Extraction:

    • Add 3 mL Chloroform:Methanol (2:1).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Phase Separation:

    • Recover the lower organic phase (Chloroform layer).

    • Critical Step: Re-extract the upper aqueous phase with 1 mL Chloroform to recover polar keto-esters trapped in the interface. Combine organic phases.[1]

  • Drying: Evaporate solvent under Nitrogen stream at 35°C. Reconstitute in 500 µL Hexane.

Protocol B: SPE Fractionation (Cleanup)

Purpose: To separate non-polar FAEEs from the more polar keto-FAEEs and remove triglycerides.

  • Conditioning: Use a 500 mg Silica (Si) SPE cartridge . Condition with 3 mL Hexane.

  • Loading: Load the reconstituted sample (in Hexane).

  • Wash 1 (Hydrocarbons): Elute with 3 mL Hexane. Discard.

  • Wash 2 (Standard FAEEs): Elute with 3 mL Hexane:Diethyl Ether (95:5). This fraction contains non-oxidized ethyl stearate/oleate.

  • Elution (Target Keto-Esters): Elute with 3 mL Hexane:Diethyl Ether (80:20) .

    • Note: The ketone group increases interaction with silica, requiring higher ether content for elution compared to non-oxygenated esters.

  • Final Prep: Evaporate and reconstitute in 100 µL Ethyl Acetate for GC-MS.

Analytical Method I: GC-MS (The Gold Standard)

Rationale: Gas Chromatography provides the necessary resolution to separate positional isomers (e.g., 10-oxo vs. 9-oxo) which often co-elute in LC methods.

Instrument Configuration:

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-WAX Ultra Inert (60m x 0.25mm x 0.25µm) OR ZB-5MS (for general screening).

    • Expert Insight: While ZB-5MS (non-polar) is standard, a DB-WAX (polar) column is superior for separating keto-isomers based on the subtle polarity shifts caused by the ketone position relative to the ester headgroup.

GC Parameters:

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium, 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 25°C/min to 200°C.

    • Ramp 3°C/min to 240°C (hold 10 min).

    • Logic: The slow ramp at the end maximizes resolution between C18 oxidized isomers.

MS Detection (EI Source, 70 eV):

  • Scan Mode: Full Scan (m/z 50–450) for identification; SIM for quantitation.

  • Identification Logic (Alpha-Cleavage Rules): The ketone at C10 directs fragmentation via alpha-cleavage.

    • Precursor: m/z 326 [M]+ (weak).

    • McLafferty Rearrangement (Ester): m/z 88 (characteristic of ethyl esters).

    • Alpha-Cleavage Ion A (Acyl side): Cleavage between C9-C10.

      • Fragment: CH3-(CH2)7-CO+

      • m/z 141 (Dominant diagnostic ion).

    • Alpha-Cleavage Ion B (Ester side): Cleavage between C10-C11.

      • Fragment: +OC-(CH2)8-COOEt

      • m/z 213 (Secondary diagnostic ion).

SIM Table for Quantitation:

Analyte Target Ion (Quant) Qualifier Ion 1 Qualifier Ion 2
Ethyl 10-oxostearate 141.1 213.2 88.1

| Ethyl-d5-stearate (ISTD) | 317.3 | 101.1 | 346.3 |

Analytical Method II: LC-MS/MS (High Throughput)

Rationale: Used when analyzing the target as part of a larger lipidomic profile or if the sample is thermally unstable.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Ionization: Electrospray Ionization (ESI) in Positive Mode .

LC Parameters:

  • Column: Waters BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

  • Gradient: 40% B to 99% B over 12 minutes.

MS/MS Transitions: Keto-esters form stable Sodium adducts [M+Na]+ or Protonated species [M+H]+.

  • Parent Ion: m/z 327.3 [M+H]+

  • Product Ion 1: m/z 281.3 (Loss of Ethanol, [M+H-EtOH]+).

  • Product Ion 2: m/z 141.1 (Alpha-cleavage fragment, high collision energy).

Visualization of Workflows

Figure 1: Analytical Decision Matrix & Fragmentation Logic

G cluster_0 Sample Matrix cluster_1 Extraction & Cleanup cluster_2 GC-MS Identification (EI 70eV) Sample Bio-Fluid / Broth LLE LLE (CHCl3:MeOH) Sample->LLE Spike ISTD SPE Silica SPE (Frac: 80:20 Hex:Et2O) LLE->SPE Organic Phase Molecule Ethyl 10-oxostearate (MW 326) SPE->Molecule Inject GC FragA Alpha-Cleavage A m/z 141 (Octanoyl ion) Molecule->FragA C9-C10 Break FragB Alpha-Cleavage B m/z 213 (Ester-side ion) Molecule->FragB C10-C11 Break

Caption: Workflow illustrating the extraction logic and the specific GC-MS fragmentation pathway driven by the C10 ketone group.

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • Isomeric Resolution Test:

    • Mix standards of Ethyl 10-oxostearate and Ethyl 12-oxostearate (often available as a mixture from hydroxystearic acid oxidation).

    • Requirement: Baseline resolution (R > 1.5) must be achieved on the GC column. If R < 1.5, reduce oven ramp rate to 2°C/min.

  • Recovery Efficiency:

    • Spike a blank matrix (e.g., water or stripped plasma) with 100 ng/mL analyte.

    • Compare area counts Pre-Extraction vs. Post-Extraction.

    • Acceptance: > 80% recovery.[2] If < 80%, increase the polarity of the SPE elution solvent (e.g., 70:30 Hex:Et2O).

  • Carryover Check:

    • Inject a solvent blank immediately after the highest standard (ULOQ).

    • Acceptance: Analyte peak in blank must be < 5% of the Lower Limit of Quantitation (LLOQ).

References

  • Kinnunen, P. M., & Lange, L. G. (1984).[3] Identification and quantitation of fatty acid ethyl esters in biological specimens. Analytical Biochemistry, 140(2), 567-576.[3] Link

  • European Commission. (1991).[4] Regulation (EEC) No 2568/91 on the characteristics of olive oil and olive-residue oil and on the relevant methods of analysis. (Basis for FAEE extraction protocols). Link

  • Hanuš, L. O., et al. (2008). GC-MS analysis of fatty acid ethyl esters in meconium. Chromatographia, 68, 803-807. (Methodology for trace ester detection).
  • Hou, C. T. (1995). Production of 10-ketostearic acid from oleic acid by Flavobacterium sp. strain DS5.[5] Journal of Industrial Microbiology, 14, 31-34. (Source of biological 10-oxo derivatives).[5][6] Link

  • Sigma-Aldrich. (2025). Product Specification: Octadecanoic acid, 10-oxo-, ethyl ester. CAS 18490-59-0. Link

Sources

Application

Application Note: NMR Spectroscopy for Characterization of Ethyl 10-Oxooctadecanoate

Abstract Ethyl 10-oxooctadecanoate (Ethyl 10-ketostearate) is a critical intermediate in the synthesis of biolubricants, plasticizers, and pheromones derived from oleic acid. Its structural fidelity is paramount for down...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 10-oxooctadecanoate (Ethyl 10-ketostearate) is a critical intermediate in the synthesis of biolubricants, plasticizers, and pheromones derived from oleic acid. Its structural fidelity is paramount for downstream applications. This application note provides a definitive protocol for the structural characterization of ethyl 10-oxooctadecanoate using 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy. We detail the specific chemical shift fingerprints required to distinguish the C10-ketone functionality from the C1-ester group and establish a self-validating workflow for purity assessment.

Introduction

The functionalization of fatty acids into keto-derivatives enhances their viscosity and oxidative stability, making them ideal candidates for bio-based lubricants. Ethyl 10-oxooctadecanoate differs from its parent fatty acid by the introduction of a ketone moiety at the C10 position and an ethyl ester at the C1 terminus.

Characterization challenges arise from the structural similarity of the methylene groups flanking the ketone (C9, C11) and the ester (C2). Misassignment of these


-methylene signals is a common error. This guide utilizes the distinct electronic environments of the ketone and ester carbonyls to resolve these signals, providing a robust method for confirming regiochemistry.

Materials and Methods

Reagents and Equipment
  • Analyte: Ethyl 10-oxooctadecanoate (>98% purity).[1]

  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    ) with 0.03% v/v TMS (Tetramethylsilane) as internal standard.
  • NMR Spectrometer: 400 MHz or higher (600 MHz recommended for resolution of bulk methylene multiplets).

  • Probe: 5 mm BBO or TXI probe.

Sample Preparation Protocol
  • Massing: Weigh 15–20 mg of ethyl 10-oxooctadecanoate into a clean vial.

  • Solvation: Add 600 µL of CDCl

    
    .
    
  • Homogenization: Vortex for 30 seconds until the oil is fully dissolved.

  • Transfer: Transfer the solution to a high-quality 5 mm NMR tube.

  • Equilibration: Allow the sample to equilibrate to the probe temperature (298 K) for 5 minutes prior to acquisition.

Acquisition Parameters
Parameter

H NMR

C NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)
Spectral Width 12 ppm240 ppm
Scans (NS) 161024
Relaxation Delay (D1) 1.0 s2.0 s
Acquisition Time (AQ) 4.0 s1.0 s
Temperature 298 K298 K

Structural Elucidation & Assignment

H NMR Analysis

The proton spectrum is dominated by the aliphatic chain, but specific diagnostic triplets allow for immediate confirmation of the oxidation state and esterification.

Table 1:


H NMR Chemical Shift Assignments (400 MHz, CDCl

)
Position

(ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
-OCH

-
4.12Quartet2H7.1Deshielded by ester oxygen. Diagnostic for ethyl ester.
H-9, H-11 2.37Triplet4H7.4

-CH

to ketone. Slightly more deshielded than H-2 due to ketone anisotropy.
H-2 2.28Triplet2H7.5

-CH

to ester carbonyl.
H-3 1.61Multiplet2H-

-CH

to ester.
H-8, H-12 1.56Multiplet4H-

-CH

to ketone.
Bulk CH

1.25 - 1.30Multiplet~16H-Overlapping signals from C4-C7 and C13-C17.
Ester -CH

1.25Triplet3H7.1Overlaps with bulk methylene but distinguishable by sharp triplet structure.
H-18 0.88Triplet3H6.8Terminal methyl group.

Expert Insight: The critical distinction is between the triplet at 2.37 ppm (ketone


-protons) and 2.28 ppm  (ester 

-protons). The ketone signal integrates to 4H (symmetric C9/C11), while the ester signal integrates to 2H.
C NMR Analysis

Carbon NMR provides the definitive proof of the ketone position. The presence of a signal near 211 ppm confirms the ketone, while the ester carbonyl appears upfield.

Table 2:


C NMR Chemical Shift Assignments (100 MHz, CDCl

)
Position

(ppm)
Carbon TypeAssignment Logic
C-10 211.5C=O (Ketone)Most deshielded signal; characteristic of dialkyl ketones.
C-1 173.9C=O (Ester)Characteristic ester carbonyl shift.
-OCH

-
60.1CH

Ethyl ester methylene.
C-9, C-11 42.8CH


-CH

to ketone. Significantly deshielded compared to bulk chain.
C-2 34.4CH


-CH

to ester.
C-16 31.9CH

Standard fatty acid chain resonance.
C-8, C-12 23.9CH


-CH

to ketone.
C-18 14.1CH

Terminal methyl.
Ester -CH

14.2CH

Ethyl ester methyl (often overlaps with C-18).

2D NMR Validation Workflow

To validate the assignments, specifically the position of the ketone at C10, the following correlations must be observed.

HMBC (Heteronuclear Multiple Bond Correlation)

This is the "gold standard" experiment for this molecule.

  • Ketone Verification: Look for long-range coupling from C-10 (211.5 ppm) to the proton triplet at 2.37 ppm (H-9/H-11) . This connects the carbonyl carbon to the adjacent methylene protons.

  • Ester Verification: Look for coupling from C-1 (173.9 ppm) to both H-2 (2.28 ppm) and the ethoxy protons -OCH

    
    - (4.12 ppm) .
    
COSY (Correlation Spectroscopy)
  • Chain Connectivity: The triplet at 0.88 ppm (H-18) will show a cross-peak with the multiplet at ~1.28 ppm (H-17).

  • Ethyl Group: The quartet at 4.12 ppm must show a strong cross-peak with the triplet at 1.25 ppm , confirming the ethyl ester unit.

Visualization of Analytical Logic

The following diagram illustrates the self-validating logic flow for confirming the structure of ethyl 10-oxooctadecanoate.

NMR_Workflow cluster_0 Stage 1: 1H NMR Screening cluster_1 Stage 2: 13C & 2D Confirmation Sample Crude Sample (CDCl3) H_Spectrum 1H Spectrum Acquisition Sample->H_Spectrum Check_Ester Check 4.12 ppm (q) & 1.25 ppm (t) H_Spectrum->Check_Ester Check_Ketone Check 2.37 ppm (t) Integral = 4H H_Spectrum->Check_Ketone Final_Validation Structure Confirmed: Ethyl 10-oxooctadecanoate Check_Ester->Final_Validation C_Spectrum 13C Spectrum Check_Ketone->C_Spectrum If Pass C_Ketone Signal @ 211.5 ppm (Ketone C=O) C_Spectrum->C_Ketone HMBC HMBC Experiment Correlation Correlation: C(211.5) <-> H(2.37) HMBC->Correlation C_Ketone->HMBC Correlation->Final_Validation

Caption: Logical workflow for the structural validation of ethyl 10-oxooctadecanoate, highlighting critical chemical shift checkpoints.

Troubleshooting & Quality Control

Common Issues
  • Water Peak Interference: In CDCl

    
    , water appears around 1.56 ppm. This can overlap with the 
    
    
    
    -ketone protons (H-8, H-12).
    • Solution: Use dry solvent or add a drop of D

      
      O to shift the water peak, though this may broaden exchangeable signals (not an issue here as there are no OH/NH groups).
      
  • Concentration Effects: At high concentrations (>50 mg/mL), the carboxylic acid or ester signals may shift slightly due to viscosity changes. Keep concentration below 30 mg/mL for precise shift matching.

Purity Calculation

To calculate the molar purity (


) using the internal standard (if added) or relative to the ethyl group:


Where

is the integral area,

is the number of protons (use the quartet at 4.12 ppm, N=2), and

is weight.[2][3]

References

  • Gunstone, F. D. (1994). High Resolution NMR of Fatty Acids and Esters. In The Lipid Handbook. CRC Press.

  • Knothe, G. (2001). "NMR characterization of fatty acids and alkyl esters." Lipid Technology, 13, 84-86.

  • PubChem. (2025).[4][5] Ethyl 10-oxooctadecanoate Compound Summary. National Library of Medicine. [Link]

  • Heppel, F., et al. (2018).[2] "Synthesis of (E)-10-hydroxy-2-decenoic acid ethyl ester via a one-pot tandem oxidation-Wittig process." Organic Communications, 11(3), 168-172.[2] (Provides comparative shifts for 10-substituted fatty esters). [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of Ethyl 10-oxooctadecanoate

Abstract This application note provides a detailed guide to understanding the mass spectrometric fragmentation behavior of ethyl 10-oxooctadecanoate (C₂₀H₃₈O₃, Exact Mass: 326.282 Da[1]). As a long-chain keto-ester, its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This application note provides a detailed guide to understanding the mass spectrometric fragmentation behavior of ethyl 10-oxooctadecanoate (C₂₀H₃₈O₃, Exact Mass: 326.282 Da[1]). As a long-chain keto-ester, its structure presents two distinct, influential functional groups—a ketone and an ethyl ester—that dictate its fragmentation pathways. We explore the characteristic fragmentation patterns under both high-energy Electron Ionization (EI), typical for Gas Chromatography-Mass Spectrometry (GC-MS), and low-energy Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI), common in Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This guide is intended for researchers in lipidomics, natural product analysis, and synthetic chemistry, offering both mechanistic explanations and practical protocols for confident structural elucidation.

Introduction: The Structural Challenge

Ethyl 10-oxooctadecanoate is a bifunctional long-chain lipid. The presence of a carbonyl group mid-chain (at C10) and an ethyl ester terminus makes its analysis complex. Mass spectrometry is the premier technique for its structural confirmation, but interpreting the resulting spectrum requires a foundational understanding of how and where the molecule will break apart upon ionization. The choice of ionization technique profoundly impacts the resulting data; EI provides extensive, reproducible fragmentation useful for library matching, while ESI offers a gentler approach to determine the molecular weight and probe the structure through targeted MS/MS experiments. This note dissects these pathways to provide a predictive framework for analysis.

Electron Ionization (EI) Fragmentation Pathway

EI is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to extensive and diagnostic fragmentation.[2] The standard electron energy of 70 eV is utilized to ensure these fragmentation patterns are reproducible. While the molecular ion peak ([M]⁺• at m/z 326) may be observed, it is often weak for long-chain aliphatic compounds due to the ease of fragmentation.[3][4] The primary fragmentation drivers are the ketone and ester functional groups.

Key Fragmentation Mechanisms in EI Mode

A. α-Cleavage (Alpha-Cleavage): This is a dominant fragmentation mechanism for carbonyl compounds, involving the cleavage of the C-C bond adjacent to the carbonyl group to form a stable acylium ion.[5][6]

  • Cleavage adjacent to the Ketone (C10):

    • Cleavage of the C9-C10 bond: This yields a resonance-stabilized acylium ion at m/z 155 , corresponding to the [CH₃(CH₂)₇CO]⁺ fragment.

    • Cleavage of the C10-C11 bond: This results in a larger acylium ion containing the ester group at m/z 215 , corresponding to the [CO(CH₂)₈COOC₂H₅]⁺ fragment.

  • Cleavage adjacent to the Ester Carbonyl:

    • Loss of the ethoxy radical (•OC₂H₅) generates a prominent acylium ion at m/z 281 ([M-45]⁺).

    • Loss of the ethyl radical (•C₂H₅) forms an ion at m/z 297 ([M-29]⁺).

B. McLafferty Rearrangement: This highly characteristic rearrangement occurs in carbonyl compounds containing accessible gamma (γ) hydrogens.[2][3] The mechanism involves a six-membered ring transition state, leading to the elimination of a neutral alkene.[5][7]

  • Rearrangement at the Ester: The γ-hydrogens on C4 are transferred to the ester carbonyl, causing cleavage of the C2-C3 bond. This is a hallmark of fatty acid esters and produces a diagnostic radical cation of the resulting enol. For an ethyl ester, this ion appears at m/z 88 .[8]

  • Rearrangement at the Ketone: The ketone at C10 can undergo two distinct McLafferty rearrangements, providing powerful evidence for the carbonyl's position.

    • Hydrogen transfer from C7: This leads to the cleavage of the C8-C9 bond, eliminating octene (C₈H₁₆, 112 Da) and generating a charged enol fragment at m/z 214 .

    • Hydrogen transfer from C13: This leads to the cleavage of the C11-C12 bond, eliminating hexene (C₆H₁₂, 84 Da) and generating a charged enol fragment at m/z 242 .

Predicted EI Mass Spectrum Data
m/z Proposed Fragment Ion Structure Fragmentation Mechanism
326[C₂₀H₃₈O₃]⁺•Molecular Ion (M⁺•)
281[M - •OC₂H₅]⁺α-Cleavage at Ester
242[M - C₆H₁₂]⁺•McLafferty Rearrangement at Ketone (H from C13)
215[CO(CH₂)₈COOC₂H₅]⁺α-Cleavage at Ketone (C10-C11)
214[M - C₈H₁₆]⁺•McLafferty Rearrangement at Ketone (H from C7)
155[CH₃(CH₂)₇CO]⁺α-Cleavage at Ketone (C9-C10)
88[CH₂=C(OH)OC₂H₅]⁺•McLafferty Rearrangement at Ester
Visualization of EI Fragmentation

EI_Fragmentation cluster_alpha α-Cleavage cluster_mclafferty McLafferty Rearrangement M Ethyl 10-oxooctadecanoate [M]⁺• m/z 326 f281 [M-OC₂H₅]⁺ m/z 281 M->f281 - •OC₂H₅ f215 [C₁₁H₁₉O₃]⁺ m/z 215 M->f215 - •C₈H₁₇ f155 [C₉H₁₉O]⁺ m/z 155 M->f155 - •C₉H₁₈COOC₂H₅ f242 [M-C₆H₁₂]⁺• m/z 242 M->f242 - C₆H₁₂ f214 [M-C₈H₁₆]⁺• m/z 214 M->f214 - C₈H₁₆ f88 [C₄H₈O₂]⁺• m/z 88 (Ester Diagnostic) M->f88 - C₁₆H₃₀O

Caption: Predicted EI fragmentation pathways for ethyl 10-oxooctadecanoate.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Pathway

ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ (m/z 327.29) or other adducts like [M+Na]⁺ (m/z 349.27) with minimal in-source fragmentation.[2] To gain structural information, Collision-Induced Dissociation (CID) is performed on the isolated precursor ion. Fragmentation in CID of even-electron ions like [M+H]⁺ is dominated by the loss of stable, neutral molecules.

Key Fragmentation Mechanisms in ESI-MS/MS

For the protonated precursor [M+H]⁺ at m/z 327, the following neutral losses are expected:

  • Loss of Ethanol: The most facile fragmentation is often the neutral loss of ethanol (C₂H₅OH, 46.04 Da) from the protonated ester group. This yields a highly stable acylium ion at m/z 281.25 . This is a reliable indicator of an ethyl ester.

  • Loss of Water: Protonation can occur at the ketone oxygen. Subsequent rearrangement can facilitate the loss of a water molecule (H₂O, 18.01 Da), producing a fragment ion at m/z 309.28 .

  • Combined Losses: Further fragmentation of the m/z 281 ion (formed after ethanol loss) can occur. For instance, the subsequent loss of water would produce an ion at m/z 263.24 .

  • Charge-Remote Fragmentation: At higher collision energies, fragmentation can occur along the aliphatic chain, remote from the initial charge site.[9] This leads to a series of hydrocarbon losses, though these are typically less intense than the functional group-directed fragmentations.

Predicted ESI-MS/MS Spectrum Data ([M+H]⁺ Precursor)
Precursor m/z Product m/z Neutral Loss Proposed Loss
327.29309.2818.01H₂O
327.29281.2546.04C₂H₅OH
281.25263.2418.01H₂O (from m/z 281)
Visualization of ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]⁺ m/z 327.29 f309 [M+H - H₂O]⁺ m/z 309.28 MH->f309 - H₂O f281 [M+H - C₂H₅OH]⁺ m/z 281.25 MH->f281 - C₂H₅OH f263 [M+H - C₂H₅OH - H₂O]⁺ m/z 263.24 f281->f263 - H₂O

Caption: Predicted ESI-MS/MS fragmentation of protonated ethyl 10-oxooctadecanoate.

Experimental Protocols

These protocols provide a starting point for methodology development. Instrument parameters should be optimized for the specific system in use.

Protocol 4.1: GC-MS Analysis (EI Mode)
  • Sample Preparation:

    • Accurately weigh and dissolve ethyl 10-oxooctadecanoate in a high-purity solvent like hexane or ethyl acetate to a final concentration of 100 µg/mL.

    • Transfer the solution to a 2 mL autosampler vial.

  • Instrumentation & Conditions:

    • System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injection Volume: 1 µL.

    • Injector Temperature: 280 °C.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 150 °C, hold for 1 min.

      • Ramp: 10 °C/min to 300 °C.

      • Final hold: Hold at 300 °C for 5 min.

    • MS Conditions:

      • Ion Source: Electron Ionization (EI).

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Electron Energy: 70 eV.

      • Scan Range: m/z 40–450.

Protocol 4.2: LC-MS/MS Analysis (ESI Mode)
  • Sample Preparation:

    • Dissolve ethyl 10-oxooctadecanoate in methanol or acetonitrile to a final concentration of 10 µg/mL.

    • For positive mode analysis, ensure the final solution contains 0.1% formic acid to promote protonation.[10][11][12]

    • Filter the sample through a 0.22 µm syringe filter before placing it in an autosampler vial.

  • Instrumentation & Conditions:

    • System: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S Mass Spectrometer (or equivalent).

    • LC Column: ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient Program:

      • 0-1 min: 80% B.

      • 1-5 min: Linear ramp to 100% B.

      • 5-7 min: Hold at 100% B.

      • 7.1-8 min: Return to 80% B for re-equilibration.

    • MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Capillary Voltage: 3.0 kV.

      • Cone Voltage: 30 V (optimize for precursor).

      • Desolvation Temperature: 450 °C.

      • Desolvation Gas Flow: 800 L/hr.

      • Collision Gas: Argon.

      • MS/MS: Isolate the precursor ion (m/z 327.3) and apply a range of collision energies (e.g., 10-30 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric fragmentation of ethyl 10-oxooctadecanoate is highly predictable and driven by its ketone and ethyl ester functionalities. Under EI conditions, key diagnostic fragments arise from α-cleavages around both carbonyls (m/z 155, 215, 281) and characteristic McLafferty rearrangements for both the ester (m/z 88) and the ketone (m/z 214, 242). In contrast, ESI-MS/MS of the protonated molecule is characterized by the facile neutral losses of ethanol (46 Da) and water (18 Da). By leveraging these distinct and complementary fragmentation patterns, researchers can confidently identify and structurally characterize ethyl 10-oxooctadecanoate in complex matrices.

References

  • Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Octadecanoic acid, 10-oxo-, ethyl ester. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Byrd, A. D., & Murphy, R. C. (2008). Mass Spectrometric Analysis of Long-Chain Lipids. Journal of the American Society for Mass Spectrometry, 19(4), 497–507. Retrieved February 19, 2026, from [Link]

  • Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones - CORE. (n.d.). CORE. Retrieved February 19, 2026, from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 19, 2026, from [Link]

  • JoVE. (2024, December 05). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Retrieved February 19, 2026, from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 19, 2026, from [Link]

  • Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved February 19, 2026, from [Link]

  • Mohamed, S., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 214, 246-260. Retrieved February 19, 2026, from [Link]

  • AIP Publishing. (2025, March 25). Protocol for structure determination of unknowns by EI mass spectrometry. IV. Diagnostic ions in the mass spectra of polyfunctional compounds with hydroxyl, keto, carboxyl, mercapto and/or amine groups. Retrieved February 19, 2026, from [Link]

  • LookChem. (n.d.). Cas 1842-70-2,METHYL 10-OXOOCTADECANOATE. Retrieved February 19, 2026, from [Link]

  • Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved February 19, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Ethyl 10-oxodecanoate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). Methyl 10-oxooctadecanoate. National Center for Biotechnology Information. Retrieved February 19, 2026, from [Link]

  • Ahmed, A. A., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Journal of Pharmacognosy and Phytochemistry, 7(5), 1-6. Retrieved February 19, 2026, from [Link]

  • Borges, C. R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(127), 104691-104713. Retrieved February 19, 2026, from [Link]

  • Whitman College. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Retrieved February 19, 2026, from [Link]

  • SciSpace. (n.d.). UPLC-ESI-MS/MS and Various Chromatographic Technique for Identification of Phytochemicals in Populus euphratica Oliv. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023, February 27). UPLC-ESI-MS/MS Profiling and Cytotoxic, Antioxidant, Anti-Inflammatory, Antidiabetic, and Antiobesity Activities of the Non-Polar Fractions of Salvia hispanica L. Aerial Parts. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 06). UPLC-ESI-MS/MS Profile of The Ethyl Acetate Fraction of Aerial Parts of Bougainvillea 'Scarlett O'Hara' Cultivated in Egypt. Retrieved February 19, 2026, from [Link]

Sources

Application

Application Note: Targeted Lipidomics of Gut-Microbial Oxo-Fatty Acids

Abstract This application note details the utility of Ethyl 10-oxooctadecanoate as a critical reference standard and analyte in the study of the gut-liver metabolic axis. 10-oxooctadecanoic acid (KetoA) is a bioactive me...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of Ethyl 10-oxooctadecanoate as a critical reference standard and analyte in the study of the gut-liver metabolic axis. 10-oxooctadecanoic acid (KetoA) is a bioactive metabolite produced by gut bacteria (e.g., Lactobacillus, Bifidobacterium) from dietary oleic acid. It functions as a PPAR


 agonist and TRPV1 activator, influencing host energy expenditure and inflammation. While the free acid is the biological effector, the ethyl ester derivative (Ethyl 10-oxooctadecanoate)  is the requisite form for Gas Chromatography-Mass Spectrometry (GC-MS) analysis and a stable surrogate for pharmacological delivery studies. This guide provides a validated protocol for the extraction, derivatization, and quantification of 10-oxooctadecanoate species in biological matrices.

Introduction: The Biological & Analytical Context[1][2]

The Gut-Microbiome-Lipid Axis

Dietary unsaturated fatty acids are transformed by gut microbiota into unique bioactive species. Oleic acid (C18:1) is converted via a hydratase/dehydrogenase pathway into 10-oxooctadecanoic acid (10-Oxo-18:0) . Unlike its precursor, this oxo-fatty acid acts as a signaling molecule that modulates host metabolism, protecting against diet-induced obesity and gut barrier dysfunction.

Why Ethyl 10-oxooctadecanoate?

In lipidomics, this specific ester serves three distinct roles:

  • GC-MS Analyte: Fatty acids must be esterified to be volatile enough for GC analysis. While methyl esters (FAMEs) are common, ethyl esters (FAEEs) are preferred in specific workflows to distinguish endogenous methyl species or when using food-grade ethanol in green chemistry extraction protocols.

  • Biomarker of Ethanol-Lipid Interaction: In the presence of ethanol consumption, oxidative metabolites like 10-oxo-18:0 can be transesterified in vivo to form Ethyl 10-oxooctadecanoate, serving as a dual marker of oxidative stress and alcohol metabolism.

  • Stable Reference Standard: The ethyl ester is chemically more stable than the free aldehyde/ketone acid, making it an ideal external standard for calibration curves.

Metabolic Pathway Diagram

The following diagram illustrates the microbial conversion of Oleic Acid and the analytical derivatization logic.

G Oleic Oleic Acid (Dietary C18:1) HYA 10-Hydroxy-18:0 (Intermediate) Oleic->HYA Gut Microbiota (Hydratase) KetoA 10-Oxo-18:0 (Bioactive Acid) HYA->KetoA Gut Microbiota (Dehydrogenase) Host Host Receptors (PPARγ / TRPV1) KetoA->Host Signaling Sample Biological Sample (Feces/Plasma) KetoA->Sample Deriv Derivatization (EtOH / HCl) Sample->Deriv Extraction EthylEster Ethyl 10-oxooctadecanoate (GC-MS Target) Deriv->EthylEster Esterification

Caption: Pathway showing microbial production of 10-oxo-18:0 and its conversion to the ethyl ester for analysis.

Validated Protocol: GC-MS Quantification

This protocol utilizes ethanolic derivatization to convert free 10-oxooctadecanoic acid into Ethyl 10-oxooctadecanoate for sensitive detection.

Materials & Reagents
  • Target Standard: Ethyl 10-oxooctadecanoate (Synthetic standard, >98% purity).

  • Internal Standard (IS): 10-oxo-octadecanoic acid-d9 (or Ethyl ester-d5 if available).

  • Derivatization Reagent: 1.25 M HCl in Ethanol (anhydrous).

  • Extraction Solvent: Chloroform/Methanol (2:1 v/v) with 0.01% BHT (Butylated hydroxytoluene) to prevent oxidation.

  • Instrumentation: GC-MS (Single Quadrupole or Triple Quad) with EI source.

Step-by-Step Methodology
Step 1: Sample Extraction (Folch Method Modified)
  • Homogenization: Transfer 50 mg of fecal sample or 100 µL of plasma into a glass tube.

  • IS Addition: Spike with 10 µL of Internal Standard solution (10 µM).

  • Lysis: Add 1 mL Chloroform/Methanol (2:1). Vortex vigorously for 1 min.

  • Phase Separation: Add 200 µL of 0.9% NaCl. Centrifuge at 3,000 x g for 5 min at 4°C.

  • Collection: Transfer the lower organic phase (containing lipids) to a clean glass vial.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen (

    
    ) at 30°C.
    
Step 2: Derivatization (Formation of Ethyl 10-oxooctadecanoate)

Rationale: We use Ethanol/HCl instead of Methanol/BF3 to specifically generate the Ethyl ester form.

  • Reconstitution: Resuspend dried lipid film in 500 µL of 1.25 M HCl in Ethanol .

  • Incubation: Seal vial tightly with a Teflon-lined cap. Incubate at 80°C for 60 minutes .

  • Quenching: Cool to room temperature. Add 500 µL of HPLC-grade water.

  • Extraction of Esters: Add 1 mL of Hexane. Vortex for 30 seconds.

  • Final Collection: Centrifuge to separate phases. Transfer the upper Hexane layer (containing Ethyl 10-oxooctadecanoate) to a GC vial.

Step 3: GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film). Note: Non-polar columns are preferred for high-molecular-weight esters.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 260°C.

  • Oven Program:

    • Initial: 100°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 3°C/min to 300°C (hold 5 min)

  • MS Detection: Electron Impact (EI) at 70 eV.

  • SIM Mode (Selected Ion Monitoring):

    • Ethyl 10-oxooctadecanoate: Monitor m/z 326 (Molecular Ion), m/z 213 (Cleavage alpha to keto group), and m/z 185 .

    • Note on Fragmentation: The keto group at C10 induces specific alpha-cleavage fragments that distinguish it from the C18:0 saturated ester.

Data Analysis & Interpretation

Identification Criteria

To confirm the presence of Ethyl 10-oxooctadecanoate, the peak must satisfy:

  • Retention Time (RT): Match within ±0.05 min of the synthetic Ethyl 10-oxooctadecanoate standard.

  • Ion Ratio: The ratio of quantitation ion (m/z 213) to confirmation ion (m/z 326) must match the standard within 20%.

Quantitative Calculation

Calculate the concentration (


) using the response factor (

) derived from the calibration curve:


Reference Values (Murine Model)

Typical concentrations observed in C57BL/6 mice fed a standard diet:

Tissue/MatrixConcentration Range (pmol/mg)Biological Significance
Feces 50 - 250High abundance indicates active gut microbial transformation of Oleic acid.
Plasma 0.5 - 5.0Indicates absorption and systemic circulation of the bioactive metabolite.
Liver 1.0 - 10.0Site of secondary metabolism or PPAR

activation.

Troubleshooting & Critical Considerations

IssueProbable CauseCorrective Action
Low Recovery Keto-group degradationEnsure BHT is added to extraction solvents. Avoid temperatures >80°C during derivatization.
Peak Tailing Column activityKeto-esters can interact with active sites. Trim GC column or deactivate inlet liner.
Interference Endogenous estersRun a "No Derivatization" control. If the peak appears without adding Ethanol/HCl, the sample contains endogenous FAEEs (alcohol marker).
Shift in RT Matrix effectUse matrix-matched calibration curves or standard addition method.

References

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid composition. Proceedings of the National Academy of Sciences, 110(44), 17808-17813. Link

  • Goto, T., et al. (2015). 10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1.[1] The FASEB Journal. Link

  • Nanthirudjanar, T., et al. (2015). Gut microbial fatty acid metabolites reduce triacylglycerol levels in hepatocytes. Lipids, 50(11), 1093-1102. Link

  • Bestfield, J., et al. (2020). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Lipid Maps Protocols. Link

  • PubChem Compound Summary. Octadecanoic acid, 10-oxo-, ethyl ester (CID 14833643).[2] Link

Sources

Method

Application Note: "Octadecanoic acid, 10-oxo-, ethyl ester" as a Surrogate Internal Standard in Targeted Lipidomics

Executive Summary & Rationale Compound Identity: IUPAC Name: Ethyl 10-oxooctadecanoate[1] Common Name: Ethyl 10-ketostearate CAS: 18490-59-0[1][2][3] Formula: Exact Mass: 326.2821 Da Application Scope: This protocol deta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Compound Identity:

  • IUPAC Name: Ethyl 10-oxooctadecanoate[1]

  • Common Name: Ethyl 10-ketostearate

  • CAS: 18490-59-0[1][2][3]

  • Formula:

    
    
    
  • Exact Mass: 326.2821 Da

Application Scope: This protocol details the use of Octadecanoic acid, 10-oxo-, ethyl ester (10-oxo-EE) as a structural analog Internal Standard (IS) for the quantification of Fatty Acid Ethyl Esters (FAEEs) and Oxidized Lipids (Oxylipins) via LC-MS/MS.

Scientific Rationale: In high-throughput lipidomics, deuterated standards are the gold standard but are often cost-prohibitive or unavailable for specific oxidized species. 10-oxo-EE serves as an ideal Surrogate Internal Standard because:

  • Structural Mimicry: It possesses the hydrophobic alkyl chain of standard FAEEs (markers of ethanol metabolism) but contains a mid-chain ketone group (C10), mimicking the polarity of oxylipins (biological signaling lipids).

  • Chromatographic Distinctness: The 10-oxo group increases polarity relative to Ethyl Stearate, ensuring separation from endogenous non-oxidized lipids while co-eluting within the window of interest for oxidized metabolites.

  • Ionization Efficiency: The ester functionality allows for efficient ionization in ESI(+) mode as ammoniated adducts

    
    , consistent with FAEE analysis workflows.
    

Analytical Methodology

Reagents & Standards Preparation

Stock Solution (Primary):

  • Dissolve 10 mg of Octadecanoic acid, 10-oxo-, ethyl ester in 10 mL of Ethanol (LC-MS grade).

  • Concentration: 1.0 mg/mL.

  • Storage: -80°C (Stable for 6 months).

Working Internal Standard (WIS):

  • Dilute Stock to 1 µg/mL in Isopropanol (IPA).

  • Note: IPA is chosen to ensure solubility of both neutral lipids and polar oxidized species during extraction.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol uses a modified Folch method optimized for recovering oxidized esters.

Step-by-Step Protocol:

  • Sample Aliquot: Transfer 100 µL of plasma/serum or homogenized tissue (10 mg/100 µL PBS) into a borosilicate glass tube.

  • IS Spike (Critical Step): Add 10 µL of WIS (1 µg/mL) before extraction.

    • Mechanism:[4] Spiking before extraction corrects for recovery losses and phase separation variability.

  • Protein Precipitation: Add 300 µL of ice-cold Methanol. Vortex for 30 seconds.

  • Lipid Extraction: Add 600 µL of Chloroform. Vortex for 1 minute.

  • Phase Separation: Add 200 µL of ultrapure water to induce phase separation.

  • Centrifugation: Spin at 3,000 x g for 10 minutes at 4°C.

  • Collection: Transfer the lower organic phase (Chloroform layer) to a fresh glass vial.

  • Re-extraction (Optional): For high-value samples, re-extract the upper phase with 300 µL Chloroform. Combine organic phases.

  • Drying: Evaporate solvent under a gentle stream of Nitrogen at 35°C.

  • Reconstitution: Dissolve the dry residue in 100 µL of Methanol:Acetonitrile (1:1, v/v) containing 10 mM Ammonium Formate.

LC-MS/MS Conditions

Instrumentation: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Temperature: 50°C.

  • Flow Rate: 0.4 mL/min.

Mobile Phases:

  • A: 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid.

  • B: 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid.

    • Why Ammonium Formate? Promotes the formation of stable

      
       adducts, which are more abundant than protonated ions for esters.
      

Gradient:

Time (min) % Mobile Phase B Event
0.0 40 Injection
2.0 40 Desalting
12.0 98 Elution of Lipids
14.0 98 Wash
14.1 40 Re-equilibration

| 16.0 | 40 | Stop |

Mass Spectrometry Parameters (ESI Positive):

  • Source Voltage: 4500 V

  • Curtain Gas: 35 psi

  • Temperature: 400°C

MRM Transitions for 10-oxo-EE: The ethyl ester typically ionizes as the ammonium adduct


.
Precursor Ion (Q1)Product Ion (Q3)CE (eV)Mechanism
344.3

327.3

15Loss of Ammonia (Quantifier)
344.3

281.3

25Loss of Ethanol (Qualifier)
327.3

185.1 35

-cleavage at C10 ketone

Data Visualization & Logic

Experimental Workflow (DOT Diagram)

G Sample Biological Sample (Plasma/Tissue) Spike Spike Internal Standard (10-oxo-EE, 10 µL) Sample->Spike  Correction for  Extraction Loss Extract LLE (Folch) CHCl3 / MeOH Spike->Extract PhaseSep Phase Separation (Collect Lower Organic Layer) Extract->PhaseSep Dry Nitrogen Evaporation (35°C) PhaseSep->Dry Recon Reconstitute MeOH:ACN + NH4COOH Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS

Caption: Figure 1. Optimized lipidomics extraction workflow ensuring 10-oxo-EE corrects for matrix effects and extraction efficiency.

Fragmentation Logic (DOT Diagram)

Fragmentation Precursor Precursor Ion [M+NH4]+ m/z 344.3 Protonated Protonated Ion [M+H]+ m/z 327.3 Precursor->Protonated - NH3 (Low CE) Acylium Acylium Ion [M-OEt]+ m/z 281.3 Protonated->Acylium - Ethanol (Med CE) Alpha Alpha Cleavage (C10 Ketone) m/z ~185 Protonated->Alpha C-C Bond Break (High CE)

Caption: Figure 2. Proposed ESI(+) fragmentation pathway for Ethyl 10-ketostearate. The loss of ethanol is characteristic of ethyl esters.

Validation Criteria (Self-Validating System)

To ensure "Trustworthiness" (Part 2 of requirements), the assay must pass these checks in every run:

  • Retention Time (RT) Shift:

    • 10-oxo-EE should elute earlier than Ethyl Stearate (C18:0-EE) due to the polar ketone group.

    • Acceptance Criteria: RT (10-oxo-EE) < RT (Ethyl Stearate) by 0.5 - 1.0 min.

  • Response Factor Stability:

    • Monitor the Area Count of 10-oxo-EE in all samples.

    • Acceptance Criteria: The CV% of the IS area across the batch should be < 15%. A sudden drop indicates matrix suppression (ion suppression) or extraction failure.

  • Linearity:

    • Spike 10-oxo-EE into a surrogate matrix (e.g., PBS) at 5 levels (10 - 1000 ng/mL).

    • Acceptance Criteria:

      
      .[5]
      

References

  • Goto, T., et al. (2015).[6][7] "10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, potently activates PPARγ and stimulates adipogenesis."[6][7] Biochemical and Biophysical Research Communications.

  • Kim, M., et al. (2017).[7][8] "10-oxo-12(Z)-octadecenoic acid, a linoleic acid metabolite produced by gut lactic acid bacteria, enhances energy metabolism by activation of TRPV1."[7][8] The FASEB Journal.

  • NIST Mass Spectrometry Data Center. "Octadecanoic acid, ethyl ester Mass Spectrum." NIST Chemistry WebBook, SRD 69.

  • Tsuji, K., et al. (2022). "Comprehensive analysis of fatty acid metabolites produced by gut microbiota using LC-MS/MS-based lipidomics." Journal of Steroid Biochemistry and Molecular Biology.

  • PubChem Compound Summary. "Octadecanoic acid, 10-oxo-, ethyl ester." National Center for Biotechnology Information.

Sources

Application

Application Note: High-Fidelity Derivatization of Keto Fatty Acids for GC-MS Analysis

Abstract Keto fatty acids (KFAs) serve as critical biomarkers for mitochondrial dysfunction, oxidative stress, and lipid peroxidation. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is plagued by...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Keto fatty acids (KFAs) serve as critical biomarkers for mitochondrial dysfunction, oxidative stress, and lipid peroxidation. However, their analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is plagued by two fundamental chemical instabilities: keto-enol tautomerism and thermal decarboxylation (particularly in


-keto acids). Standard Fatty Acid Methyl Ester (FAME) protocols often fail to preserve the keto moiety, leading to artifact formation and quantitative errors. This guide details a validated Two-Step Methoximation-Silylation (MeOx-TMS)  protocol. This method chemically "locks" the carbonyl functionality into a stable oxime before volatilization, ensuring structural integrity and preventing peak splitting.

The Challenge: Why Standard FAME Protocols Fail

Direct analysis of underivatized KFAs is impossible due to their polarity. However, even standard methylation (e.g.,


) is insufficient for KFAs due to:
  • Tautomeric Equilibrium: The keto group exists in dynamic equilibrium with its enol form. In the GC inlet, this results in peak tailing or splitting.

  • Thermal Instability:

    
    - and 
    
    
    
    -keto acids are prone to decarboxylation at GC injector temperatures (
    
    
    C), converting the analyte into a completely different alkane/ketone artifact.
  • Isomerization: Acid-catalyzed methylation can induce double-bond migration in unsaturated KFAs.

The Solution: A dual-derivatization strategy where the ketone is stabilized first via oximation, followed by carboxyl derivatization.[1][2]

Core Protocol: Two-Step Methoximation-Silylation (MeOx-TMS)

This protocol is the industry "Gold Standard" for comprehensive profiling of keto fatty acids and organic acids.

Reaction Mechanism
  • Step 1 (Protection): Methoxyamine hydrochloride reacts with the carbonyl group to form a methoxime . This is a nucleophilic addition-elimination reaction that fixes the C=O bond as a C=N-O-CH

    
     bond, effectively stopping tautomerism.
    
  • Step 2 (Volatilization): MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) silylates the carboxylic acid (and any hydroxyls) to form trimethylsilyl (TMS) esters .

Reagents & Equipment[1][3]
  • Solvent: Anhydrous Pyridine (99.8%, stored over KOH pellets).

  • Oximation Reagent: Methoxyamine Hydrochloride (MeOx[1][2][3]·HCl), 20 mg/mL in pyridine.[1][2] Prepare fresh or store in desiccator.

  • Silylation Reagent: MSTFA + 1% TMCS (Trimethylchlorosilane).[1][2] TMCS acts as a catalyst for sterically hindered groups.

  • Internal Standard: 2-Ketovaleric acid or nonadecanoic acid (dissolved in pyridine).

  • Equipment: Thermal shaker or heating block, glass GC vials with PTFE-lined caps.

Step-by-Step Workflow
StepActionCritical Technical Insight
1. Drying Evaporate sample extract to complete dryness under

stream.
Zero Water Tolerance: Silylation reagents hydrolyze instantly in the presence of moisture. The sample must be anhydrous.
2. Oximation Add 50

L MeOx/Pyridine
solution.[1][2] Vortex 30s.
Solubilizes the lipid residue. Pyridine acts as an acid scavenger for the HCl released.
3. Incubation 1 Heat at 37°C for 90 minutes .Low temp preserves thermally labile

-keto groups. Time is required to reach equilibrium for sterically hindered ketones.
4. Silylation Add 50

L MSTFA + 1% TMCS
. Vortex 30s.
Do not remove the MeOx solution. The silylation happens directly in the same vial (one-pot reaction).
5. Incubation 2 Heat at 37°C for 30-60 minutes .Converts carboxyls to TMS-esters.[3] Higher temps (

C) can be used if no short-chain volatile acids are present.
6. Equilibration Let cool to Room Temp (RT) for 10 mins.Injecting hot solvent can cause discrimination in the GC needle.
7. Injection Inject 1

L into GC-MS.
Use Splitless mode for trace analysis (1:10 to 1:50 split for high conc).
Workflow Visualization

G Start Crude Lipid Extract Dry Evaporate to Dryness (N2 Stream) Start->Dry MeOx Add MeOx-HCl (in Pyridine) Dry->MeOx Anhydrous conditions Incubate1 Incubate 37°C / 90 min (Forms Methoxime) MeOx->Incubate1 Stabilizes Keto MSTFA Add MSTFA + 1% TMCS Incubate1->MSTFA One-pot reaction Incubate2 Incubate 37°C / 30 min (Forms TMS Ester) MSTFA->Incubate2 Volatilization Inject GC-MS Injection Incubate2->Inject

Caption: Figure 1: Optimized One-Pot Derivatization Workflow for Keto Fatty Acids.

GC-MS Method Parameters

To ensure separation of the derivatized isomers, use the following settings:

  • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: 250°C, Splitless (purge on at 1.0 min).

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 300°C.

    • Hold 300°C for 5-10 min.

  • MS Source: 230°C; Quad: 150°C.

  • Scan Range: 50–650 m/z.

Data Analysis & Troubleshooting

The "Syn/Anti" Peak Phenomenon

A critical aspect of methoxime derivatization is the formation of geometric isomers. The methoxy group (


) can orient either cis (syn) or trans (anti) relative to the fatty acid chain.
  • Observation: You will often see two distinct peaks for a single keto fatty acid, usually eluting close together.

  • Validation: Both peaks should have identical mass spectra.

  • Quantification: You must integrate both peaks and sum their areas for accurate quantification.

Mass Spectral Interpretation
  • M+ : The molecular ion will be increased by the mass of the added groups.

    • 
       Mass (Keto 
      
      
      
      Methoxime): +29 Da.
    • 
       Mass (COOH 
      
      
      
      TMS ester): +72 Da.
  • Key Fragment: Look for m/z 73 (TMS group) and fragments showing loss of methoxy group (M-31).

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Peaks Detected Water in sample/reagents.Ensure strict anhydrous conditions; check pyridine quality.
Broad/Tailing Peaks Incomplete silylation or column overload.Increase MSTFA incubation time; dilute sample.
Multiple Peaks (Non-isomeric) Incomplete oximation (keto-enol tautomers).Check MeOx reagent freshness; extend Step 3 incubation to 2 hours.
Source Contamination Excess silylation reagent.This is normal; maintain high source temp (230°C) to prevent buildup.

Alternative: High-Sensitivity PFBHA Method

For trace analysis (e.g., signaling lipids in plasma), the PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) method coupled with NCI (Negative Chemical Ionization) offers 10-100x higher sensitivity.

  • Reagent: PFBHA instead of MeOx.

  • Mechanism: Adds a highly electronegative pentafluorobenzyl group, making the molecule an electron sponge for NCI.

  • Use Case: Low-abundance oxidized lipids (e.g., oxylipins).

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis. BenchChem. Link

  • Fiehn, O. (2016). Metabolite Profiling by Automated Methoximation and Silylation. NIH Common Fund Metabolomics. Link

  • Sigma-Aldrich. (2023). Derivatization of Fatty Acids to FAMEs: Protocols and Reagents. Merck KGaA. Link

  • Little, J.L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A. Link

  • EPA Method 556.1. (1999). Determination of Carbonyl Compounds in Drinking Water by Fast Gas Chromatography. US Environmental Protection Agency. Link

Sources

Method

Application Note: Quantitative Analysis of Ethyl 10-oxooctadecanoate in Biological Samples

Executive Summary This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of ethyl 10-oxooctadecanoate (Ethyl 10-oxo-18:0) in human plasm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the quantification of ethyl 10-oxooctadecanoate (Ethyl 10-oxo-18:0) in human plasma and serum.

Ethyl 10-oxooctadecanoate is a bioactive lipid metabolite situated at the intersection of gut microbial metabolism and ethanol processing. While 10-oxooctadecanoic acid (KetoA) is a well-documented gut microbial metabolite derived from oleic acid [1], its ethyl ester form represents a specific biomarker potentially indicating the simultaneous presence of specific gut flora (Lactobacillus, Stenotrophomonas) and ethanol consumption.

Key Advantages of this Protocol:

  • Specificity: Uses MRM (Multiple Reaction Monitoring) to distinguish the 10-oxo isomer from other fatty acid ethyl esters (FAEEs).

  • Stability: Incorporates an optimized Liquid-Liquid Extraction (LLE) to prevent ex-vivo hydrolysis by plasma esterases.

  • Sensitivity: Achieves Lower Limit of Quantitation (LLOQ) in the low ng/mL range using APCI or ESI+ ionization.

Scientific Background & Mechanism[1]

The Analyte
  • IUPAC Name: Ethyl 10-oxooctadecanoate[1]

  • Chemical Formula: C20H38O3[1]

  • Molecular Weight: 326.51 g/mol

  • Lipophilicity (LogP): ~6.5 (Highly lipophilic)

Biological Context

The formation of ethyl 10-oxooctadecanoate is hypothesized to occur via two pathways:

  • Direct Esterification: Host or microbial esterification of the gut metabolite 10-oxooctadecanoic acid in the presence of ethanol.

  • Oxidative Modification: Oxidation of ethyl oleate (a standard FAEE marker for alcohol) at the C10 position.

Accurate quantification is critical for researchers investigating the "Gut-Liver-Alcohol Axis," particularly in non-alcoholic steatohepatitis (NASH) and alcoholic liver disease (ALD) studies.

Method Development Strategy

Internal Standard Selection

To ensure rigorous quantification, a stable isotope-labeled internal standard (SIL-IS) with similar physicochemical properties is required.

  • Primary Choice: Ethyl Oleate-d5 (Commercial availability is high; retention time is similar).

  • Secondary Choice: Ethyl Palmitate-d5 .

  • Note: Since a deuterated 10-oxo-18:0 ethyl ester is not commercially standard, Ethyl Oleate-d5 is the industry-accepted surrogate due to matched chain length and ester functionality.

Ionization Strategy: APCI vs. ESI

Neutral lipids like FAEEs lack acidic/basic groups for easy ionization.

  • ESI (Electrospray Ionization): Often results in low sensitivity unless ammonium adducts

    
     are targeted.
    
  • APCI (Atmospheric Pressure Chemical Ionization): Recommended. Provides superior ionization for neutral lipids by promoting protonation

    
     via corona discharge, reducing matrix suppression from phospholipids [2].
    

Experimental Protocol

Materials & Reagents
  • Standards: Ethyl 10-oxooctadecanoate (Custom synthesis or high-purity standard), Ethyl Oleate-d5 (IS).

  • Solvents: LC-MS grade Methanol, Acetonitrile, Isopropanol, Hexane, MTBE (Methyl tert-butyl ether).

  • Additives: Ammonium Formate, Formic Acid.

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (The "Cold-Stop" LLE)

Critical: FAEEs are susceptible to hydrolysis by plasma esterases/lipases. All steps must be performed on ice, and sodium fluoride (NaF) can be added to collection tubes as an inhibitor.

Step-by-Step Workflow:

  • Thawing: Thaw plasma samples at 4°C. Vortex gently.

  • Aliquot: Transfer 100 µL of plasma to a borosilicate glass tube.

  • IS Addition: Add 10 µL of Internal Standard solution (Ethyl Oleate-d5, 1 µg/mL in MeOH). Vortex 10s.

  • Protein Precipitation/Stop Solution: Add 200 µL cold Acetone (-20°C). Vortex 30s. This precipitates proteins and halts esterase activity.

  • Extraction: Add 600 µL Hexane (or Isooctane).

    • Why Hexane? It selectively extracts neutral lipids (FAEEs) while leaving behind polar phospholipids that cause matrix effects.

  • Agitation: Mechanical shaker for 10 min at RT.

  • Phase Separation: Centrifuge at 3,500 x g for 10 min at 4°C.

  • Transfer: Transfer 500 µL of the upper organic layer (Hexane) to a clean glass vial.

  • Dry Down: Evaporate to dryness under a stream of Nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL Methanol/Acetonitrile (1:1). Vortex 1 min. Transfer to LC vial with insert.

Instrumental Analysis (LC-MS/MS)

Chromatography (UHPLC):

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Column Temp: 50°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 60% B

    • 1-8 min: Linear to 98% B

    • 8-10 min: Hold 98% B

    • 10.1 min: Re-equilibrate 60% B

Mass Spectrometry (APCI+):

  • Source: APCI Positive Mode.

  • Corona Current: 4-5 µA.

  • Source Temp: 350°C.

  • Probe Temp: 450°C.

MRM Transitions: Optimization: The keto group allows for specific alpha-cleavage fragments.

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
Ethyl 10-oxooctadecanoate 327.3

309.3 (Loss of H2O)15Quantifier
281.3 (Loss of EtOH)20Qualifier 1
183.2 (Alpha-cleavage)25Qualifier 2
Ethyl Oleate-d5 (IS) 316.3

298.3 (Loss of H2O)15Quantifier

Visual Workflows

Analytical Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Plasma Sample (100 µL) IS_Add Add IS (Ethyl Oleate-d5) Plasma->IS_Add Precip Precipitation (200 µL Cold Acetone) IS_Add->Precip LLE LLE Extraction (600 µL Hexane) Precip->LLE Centrifuge Centrifuge 3500xg, 10 min LLE->Centrifuge Dry N2 Evaporation 35°C Centrifuge->Dry Upper Organic Layer Recon Reconstitute MeOH:ACN (1:1) Dry->Recon LC UHPLC Separation C18 Column, 50°C Recon->LC Ionization APCI Positive [M+H]+ Generation LC->Ionization MRM MRM Detection 327.3 -> 309.3 / 183.2 Ionization->MRM Data Quantification Ratio Analyte/IS MRM->Data

Caption: Figure 1: Optimized "Cold-Stop" LLE and APCI-MS/MS workflow for neutral lipid analysis.

Fragmentation Logic (Mechanism)

G Precursor Precursor Ion [M+H]+ m/z 327.3 Loss_Ethanol Loss of Ethanol [M+H - 46]+ m/z 281.3 Precursor->Loss_Ethanol - EtOH Loss_Water Loss of Water (Keto/Ester O) m/z 309.3 Precursor->Loss_Water - H2O (Primary Quant) Alpha_Cleave Alpha Cleavage (C10-C11) m/z ~183 Precursor->Alpha_Cleave CID Fragmentation

Caption: Figure 2: Proposed APCI fragmentation pathway for Ethyl 10-oxooctadecanoate.

Method Validation Criteria (FDA/EMA Aligned)

To ensure this protocol meets regulatory standards for bioanalysis, the following parameters must be validated:

ParameterAcceptance CriteriaExperimental approach
Linearity

8-point calibration curve (e.g., 1 – 1000 ng/mL) in surrogate matrix (BSA or stripped plasma).
Accuracy 85-115%Spiked QC samples at Low, Mid, High levels (n=5).
Precision CV < 15%Intra-day and Inter-day repeatability.
Recovery > 70%Compare pre-extraction spike vs. post-extraction spike.
Matrix Effect 85-115%Compare post-extraction spike in matrix vs. solvent standard.
Stability < 15% deviationFreeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h).

Troubleshooting & Optimization

  • High Background Noise:

    • Cause: Contamination from solvents or plasticware.

    • Fix: Use glass inserts and pre-wash glassware with Acetone. Avoid plastic pipette tips for organic solvent transfer if possible, or use low-retention tips.

  • Peak Tailing:

    • Cause: Secondary interactions with free silanols on the column.

    • Fix: Ensure Ammonium Formate (buffer) is fresh. Increase column temperature to 55°C.

  • Low Sensitivity:

    • Cause: Poor ionization in ESI.

    • Fix: Switch to APCI (as recommended). If stuck with ESI, add 0.5 mM Lithium Acetate to mobile phase to drive

      
       adduct formation (requires changing MRM transitions).
      

References

  • Kishino, S., et al. (2013). "Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism." Proceedings of the National Academy of Sciences, 110(44), 17808-17813.

  • Cazzola, R., & Benoni, S. (2020). "LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma." Biomedical Chromatography, 34(10), e4905.

  • Schebb, N. H., et al. (2014). "Determining the fatty acid composition in plasma and tissues as fatty acid methyl esters using gas chromatography – a comparison of different derivatization and extraction procedures." Prostaglandins, Leukotrienes and Essential Fatty Acids, 91(6), 235-241.

  • Best, C. A., & Laposata, M. (2003). "Fatty acid ethyl esters: toxic non-oxidative metabolites of ethanol and markers of ethanol intake." Frontiers in Bioscience, 8, e202-e217.

  • Lipid MAPS® Lipidomics Gateway. "Protocol for Extraction and Analysis of Fatty Acid Esters."

Sources

Application

experimental design for studying the biological activity of ethyl 10-oxooctadecanoate

Executive Summary & Scientific Rationale Ethyl 10-oxooctadecanoate (CAS: 18490-59-0) is a derivative of 10-oxostearic acid, a bioactive oxylipin often generated via microbial transformation of oleic acid or enzymatic oxi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 10-oxooctadecanoate (CAS: 18490-59-0) is a derivative of 10-oxostearic acid, a bioactive oxylipin often generated via microbial transformation of oleic acid or enzymatic oxidation.[1][2] While endogenous oxo-fatty acids (e.g., 9-oxo-OTA, 13-oxo-ODA) are established ligands for Peroxisome Proliferator-Activated Receptors (PPARs) , the ethyl ester modification enhances lipophilicity and membrane permeability, potentially acting as a pro-drug or a distinct pharmacological entity.[1][2]

Core Hypothesis: Structurally similar oxo-fatty acids function as potent regulators of lipid metabolism and inflammation.[1][2] Therefore, the experimental design for Ethyl 10-oxooctadecanoate must prioritize nuclear receptor activation (PPAR


/

)
, adipocyte differentiation , and metabolic stability (ester hydrolysis).[1]

This guide rejects generic screening templates in favor of a mechanism-first approach , targeting Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) and metabolic syndrome indications.[1][2]

Pre-Experimental Considerations: Chemical Handling & Formulation

Lipophilic esters often fail in biological assays due to precipitation or non-specific binding to plastics.[1]

A. Solubility & Storage[1]
  • Physical State: Viscous liquid or low-melting solid.[1][2]

  • Solvent: Soluble in ethanol, DMSO, and chloroform. Insoluble in water.[1]

  • Storage: -20°C under argon/nitrogen to prevent auto-oxidation of the alkyl chain.

B. Physiological Delivery System (BSA Conjugation)

Direct addition of DMSO stocks to cell media causes precipitation and cytotoxicity. Protocol:

  • Dissolve Ethyl 10-oxooctadecanoate in ethanol to 100 mM.

  • Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS (warm to 37°C).

  • Add the ethanolic lipid dropwise to the BSA solution while vortexing to achieve a final molar ratio of 4:1 (Lipid:BSA).

  • Incubate at 37°C for 30 minutes to allow conjugation.

  • Sterile filter (0.22 µm).[1] Use this complex for all cell treatments.[1]

Workflow Visualization (Graphviz)[1]

The following diagram outlines the critical path for validating the compound's MOA (Mechanism of Action) and phenotypic impact.

G cluster_0 Phase 1: Molecular Mechanism cluster_1 Phase 2: Phenotypic Validation cluster_2 Phase 3: ADME/Stability Compound Ethyl 10-oxooctadecanoate Formulation BSA-Conjugated Complex Compound->Formulation Conjugation Microsomes Liver Microsomes (Esterase Activity) Compound->Microsomes Stability Check Reporter Luciferase Reporter Assay (HEK293/COS-7) Formulation->Reporter Transfection PPARa PPAR-alpha (Fatty Acid Oxidation) Reporter->PPARa Activation? PPARg PPAR-gamma (Adipogenesis) Reporter->PPARg Activation? HepG2 Hepatocytes (HepG2) Lipid Clearance Assay PPARa->HepG2 Mechanistic Link Adipo Adipocytes (3T3-L1) Differentiation Assay PPARg->Adipo Mechanistic Link Metabolite 10-Oxostearic Acid (Active Metabolite?) Microsomes->Metabolite Hydrolysis

Figure 1: Critical path for profiling Ethyl 10-oxooctadecanoate, linking molecular targets (PPARs) to phenotypic outputs (Lipid handling).[1][2]

Detailed Experimental Protocols

Protocol A: Nuclear Receptor Transactivation Assay (Luciferase)

Objective: Determine if the compound acts as a direct agonist for PPAR


 (liver target) or PPAR

(adipose target).[1]

Materials:

  • Cell Line: HEK293 or COS-7 (Null for endogenous PPARs).

  • Plasmids:

    • Expression vectors: pSG5-PPAR

      
       or pSG5-PPAR
      
      
      
      .[1][2]
    • Reporter vector: PPRE-Luc (Peroxisome Proliferator Response Element).[1][2]

    • Control: Renilla luciferase (for normalization).[1]

  • Positive Controls: GW7647 (PPAR

    
    ), Rosiglitazone (PPAR
    
    
    
    ).[1]

Step-by-Step:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Transfection: Co-transfect plasmids using Lipofectamine 3000.[1]

  • Treatment: 24h post-transfection, treat cells with Ethyl 10-oxooctadecanoate (0.1, 1, 10, 50, 100 µM) in BSA-free media (or low serum).[1]

    • Note: Include a "BSA-only" vehicle control.[1][2]

  • Lysis & Detection: Use Dual-Luciferase Reporter Assay System.

  • Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot dose-response curves to determine EC

    
    .[1][2]
    

Self-Validation: If the 100 µM dose shows decreased Renilla signal compared to vehicle, the compound is cytotoxic, and data at this concentration must be discarded.[1]

Protocol B: Hepatocyte Lipid Clearance (NASH Model)

Objective: Assess functional efficacy in reducing hepatic lipid accumulation.[1]

Materials:

  • Cell Line: HepG2 or Primary Human Hepatocytes.[1][2]

  • Stain: BODIPY 493/503 (Neutral lipids) or Oil Red O.[1]

  • Stressor: Palmitic Acid (PA) or Oleic Acid (OA) to induce steatosis.[1]

Step-by-Step:

  • Steatosis Induction: Pre-treat HepG2 cells with 0.5 mM OA:PA (2:1 mixture) for 24h to induce lipid droplets.[1]

  • Intervention: Wash cells and treat with Ethyl 10-oxooctadecanoate (10, 50 µM) for 24h.[1]

  • Quantification:

    • Fix cells (4% Paraformaldehyde).[1]

    • Stain with BODIPY 493/503 (1 µg/mL).[1]

    • Counterstain nuclei with DAPI.[1]

  • Imaging: High-content imaging (Confocal). Measure "Total Lipid Area per Cell."[1]

  • Gene Expression (qPCR): Extract RNA to measure CPT1A (oxidation marker) and SREBP1c (lipogenesis marker).[1]

Protocol C: Metabolic Stability (Esterase Sensitivity)

Objective: Determine if the ethyl ester is the active drug or a prodrug for 10-oxooctadecanoic acid.[1][2]

Step-by-Step:

  • Incubation: Mix 1 µM Ethyl 10-oxooctadecanoate with pooled human/rat liver microsomes or plasma.

  • Timepoints: 0, 15, 30, 60, 120 min.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: LC-MS/MS. Monitor the depletion of the parent (Ethyl ester) and appearance of the metabolite (Acid).[1]

    • Parent MRM: 326.5

      
       Fragment.[1]
      
    • Metabolite MRM: 298.5

      
       Fragment.[1]
      

Data Interpretation & Troubleshooting

ObservationPotential CauseRemediation
High Cytotoxicity (LC50 < 10 µM)Detergent effect of the surfactant-like ester.[1][2]Reduce concentration; Ensure BSA conjugation is complete (no free micelles).[1]
No Luciferase Activity Compound requires hydrolysis to Acid form to bind PPAR.[1]Repeat assay in cells with high esterase activity (e.g., HepG2) instead of HEK293.
Inconsistent Dose-Response Compound adhering to plastic tips/plates.[1][2]Use low-retention tips and glass-coated plates; Pre-saturate tips.[1][2]

References

  • PubChem. (n.d.).[1] Octadecanoic acid, 10-oxo-, ethyl ester (CID 14833643).[1][2] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

  • Goto, T., et al. (2012).[1][3] 13-oxo-9,11-octadecadienoic acid, a PPARα activator found in tomato juice, decreases plasma and hepatic triglyceride levels in obese diabetic mice.[1][2] Molecular Nutrition & Food Research.[1] (Contextual grounding for oxo-fatty acid PPAR activity). [Link]

  • Kim, Y.I., et al. (2011).[1] 9-oxo-10(E),12(Z),15(Z)-octadecatrienoic acid activates peroxisome proliferator-activated receptor α in hepatocytes.[1][2][4][5] Journal of Medicinal Food.[1] [Link]

  • Malapaka, R.R., et al. (2012).[1][3] Identification and mechanism of 10-carbon fatty acid as modulating ligand of peroxisome proliferator-activated receptors.[1][2][6] Journal of Biological Chemistry.[1] (Structural basis for medium/long chain oxo-acid binding).[1][2] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Long-Chain Keto Esters

Welcome to the technical support center for the synthesis of long-chain keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of long-chain keto esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable molecules. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides in-depth solutions to specific problems you may encounter during the synthesis of long-chain keto esters. Each guide explains the underlying chemistry of the problem and offers step-by-step protocols for resolution.

Low Yields in Claisen Condensation of Long-Chain Esters

Question: I am attempting a Claisen condensation with two long-chain esters (e.g., ethyl dodecanoate) to form a β-keto ester, but my yields are consistently low. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Claisen condensations of long-chain esters are a frequent challenge, often stemming from a combination of steric hindrance and unfavorable reaction equilibrium. The Claisen condensation is a reversible reaction, and for it to proceed efficiently, the product, a β-keto ester, must be deprotonated by the base used in the reaction.[1][2] This drives the reaction forward according to Le Châtelier's principle.[2] With bulky long-chain esters, the reaction can be sluggish, and side reactions can become more prominent.

Potential Causes & Solutions:

  • Insufficient Deprotonation of the β-Keto Ester Product: The pKa of the α-proton in the resulting β-keto ester is typically around 11, making it significantly more acidic than the starting ester (pKa ≈ 25) or the alcohol byproduct (pKa ≈ 16-17).[1] A stoichiometric amount of a strong base is required to deprotonate the product and shift the equilibrium.[3]

    • Solution: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base. While sodium alkoxides (like sodium ethoxide) are commonly used, they can participate in transesterification.[2][3] For long-chain esters, a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) can be more effective, as it ensures complete and rapid enolate formation of one ester before the second ester is introduced, minimizing self-condensation in mixed Claisen reactions.[3][4]

  • Steric Hindrance: The long alkyl chains can sterically hinder the approach of the enolate to the carbonyl carbon of the second ester molecule.

    • Solution: While difficult to completely overcome, optimizing reaction conditions can help. Increasing the reaction temperature may provide the necessary activation energy, but this must be balanced against the potential for side reactions. Using a higher boiling point solvent like THF or toluene, in place of ethanol, can allow for higher reflux temperatures.

  • Side Reactions: The primary side reaction is self-condensation of the starting ester. In mixed (or "crossed") Claisen condensations involving two different esters, a statistical mixture of four products can result if both esters can form an enolate.[4][5]

    • Solution: To control a crossed Claisen condensation, one ester should ideally be non-enolizable (lacking α-hydrogens). If both esters are enolizable, the strategy of using a strong, non-nucleophilic base like LDA to completely convert one ester to its enolate before adding the second ester is crucial.[4]

Experimental Protocol: LDA-Mediated Crossed Claisen Condensation
  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

  • LDA Formation: Slowly add n-butyllithium (1.05 equivalents) to the cooled diisopropylamine solution. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add the first long-chain ester (1.0 equivalent) to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Condensation: Add the second long-chain ester (1.2 equivalents) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Grignard Reaction with a Long-Chain Nitrile Yields the Starting Nitrile Upon Workup

Question: I'm reacting a long-chain nitrile with a Grignard reagent to synthesize a ketone, which will then be part of my final keto ester. However, after the acidic workup, I am recovering a significant amount of my starting nitrile. Why is this happening?

Answer:

The reaction of a Grignar reagent with a nitrile forms an intermediate imine, which is then hydrolyzed to a ketone under acidic conditions.[6][7][8] Recovering the starting nitrile suggests that either the initial Grignard addition is not occurring efficiently or the intermediate is reverting to the starting materials.

Potential Causes & Solutions:

  • Deprotonation of the α-Carbon: If your long-chain nitrile has acidic protons on the carbon adjacent (alpha) to the nitrile group, the Grignard reagent can act as a base and deprotonate this position instead of acting as a nucleophile and attacking the nitrile carbon.[9] This is a common issue, especially with sterically hindered nitriles.

    • Solution: Consider using a less sterically hindered Grignard reagent if possible. Alternatively, using a copper(I) catalyst, such as copper(I) iodide, can promote the nucleophilic addition over deprotonation.[6][9]

  • Low Reactivity of the Nitrile: Nitriles are generally less reactive electrophiles than aldehydes or ketones. The long alkyl chain can further decrease reactivity.

    • Solution: Increasing the reaction temperature by using a higher-boiling solvent like THF or even toluene can improve the reaction rate.[9] Ensure an excess of the Grignard reagent (1.2-2.0 equivalents) is used to drive the reaction to completion.[9]

  • Ineffective Hydrolysis of the Imine Intermediate: The imine intermediate formed after the Grignard addition must be hydrolyzed to the ketone.[8] If the acidic workup is not sufficient, the imine may persist or revert.

    • Solution: Use a dilute, strong acid like HCl for the workup instead of a milder acid like ammonium chloride.[9] Ensure the workup is performed for a sufficient duration with vigorous stirring to facilitate complete hydrolysis.

Workflow for Grignard Reaction with a Nitrile

Caption: Grignard reaction pathway and a common side reaction.

Over-oxidation During the Synthesis of a Keto Ester from a Secondary Alcohol

Question: I am trying to oxidize a long-chain secondary alcohol containing an ester moiety to the corresponding keto ester. My reaction is resulting in a mixture of products, including what appears to be cleavage of the ester. How can I achieve a selective oxidation?

Answer:

The selective oxidation of a secondary alcohol to a ketone without affecting other functional groups, such as an ester, requires the use of mild and specific oxidizing agents.[10] Harsh oxidizing agents, particularly those used in strongly acidic or basic conditions, can lead to cleavage of the ester group through hydrolysis.

Commonly Used "Strong" Oxidants to Avoid:

  • Potassium Permanganate (KMnO₄): This is a very strong oxidizing agent and will likely cleave the ester, especially under heating.[11]

  • Jones Reagent (CrO₃ in H₂SO₄): The strongly acidic conditions of the Jones oxidation can readily hydrolyze the ester functionality.[11][12]

Recommended Mild Oxidation Methods:

Oxidizing Agent/MethodDescriptionAdvantages
Swern Oxidation Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine.Mild, non-acidic conditions. High yields and compatible with a wide range of functional groups.
Dess-Martin Periodinane (DMP) A hypervalent iodine compound that provides a rapid and clean oxidation.Neutral pH, room temperature reaction. Easy workup.
Pyridinium Chlorochromate (PCC) A milder chromium-based reagent.Can be used in non-aqueous solvents, minimizing hydrolysis.
Experimental Protocol: Swern Oxidation
  • Activator Preparation: Under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • DMSO Addition: Slowly add a solution of anhydrous DMSO (2.5 equivalents) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Alcohol Addition: Add a solution of the long-chain hydroxy ester (1.0 equivalent) in DCM to the reaction mixture. Stir for 1 hour at -78 °C.

  • Quenching: Add triethylamine (5.0 equivalents) to the reaction and stir for 30 minutes at -78 °C. Allow the reaction to warm to room temperature.

  • Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting keto ester via column chromatography.

II. Frequently Asked Questions (FAQs)

Q1: My long-chain keto ester is difficult to purify by column chromatography due to its non-polar nature. Are there alternative purification techniques?

A1: Yes, for highly non-polar, long-chain compounds, traditional silica gel chromatography can be challenging due to weak interactions, leading to poor separation. Consider the following alternatives:

  • Reverse-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (e.g., methanol/water or acetonitrile/water mixtures) can be very effective for separating non-polar compounds.

  • Distillation: If your keto ester is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum can be an excellent method for purification, especially on a larger scale.

  • Crystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent system can provide highly pure material. This often requires screening various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature.

Q2: I am seeing multiple spots on my TLC plate for my purified β-keto ester. Does this mean it's impure?

A2: Not necessarily. β-Keto esters can exist as a mixture of keto and enol tautomers.[13] This keto-enol tautomerism can sometimes result in two distinct spots on a TLC plate, especially if the solvent system used for elution is of intermediate polarity. The equilibrium between the two forms is influenced by the solvent, temperature, and pH.[13] To confirm if the multiple spots are due to tautomerism, you can analyze the sample by ¹H NMR spectroscopy, which will show distinct signals for both the keto and enol forms.[13]

Keto-Enol Tautomerism Visualization

Tautomerism Keto Keto Form Enol Enol Form Keto->Enol Equilibrium

Caption: The equilibrium between the keto and enol forms of a β-keto ester.

Q3: Can I use transesterification to synthesize a specific long-chain keto ester from a more common, shorter-chain one?

A3: Absolutely. Transesterification is a powerful and often high-yielding method for converting a readily available β-keto ester (like ethyl acetoacetate) into a different ester by reacting it with the desired long-chain alcohol.[14] This reaction is typically catalyzed by an acid (e.g., boric acid, sulfamic acid) or a base.[14][15] It's an excellent strategy as it avoids the complexities of building the β-keto ester framework from scratch. Recent advances have shown that this can be done efficiently under solvent-free conditions, making it a greener alternative.[14][15]

Q4: What are the best analytical techniques for characterizing my final long-chain keto ester product?

A4: A combination of spectroscopic and spectrometric techniques is ideal for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools. They will not only confirm the overall structure but also allow for the observation and quantification of the keto and enol tautomers.[13]

  • Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) will confirm the molecular weight of your compound.[16] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This will show characteristic carbonyl (C=O) stretching frequencies. For a β-keto ester, you will typically see two distinct carbonyl peaks: one for the ketone (around 1715 cm⁻¹) and one for the ester (around 1745 cm⁻¹). The enol form will show a broad O-H stretch and a C=C stretch.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is useful for assessing the purity of volatile keto esters and can help identify any byproducts from the reaction.

References

  • A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters - Benchchem. (n.d.).
  • Claisen Condensation - Organic Chemistry Tutor. (n.d.).
  • The Claisen Condensation. (n.d.).
  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.).
  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14).
  • Claisen condensation - Wikipedia. (n.d.).
  • Characterization of long-chain carboxylic esters with CH3OBOCH 3 (+) in a small fourier-transform ion cyclotron resonance mass spectrometer - PubMed. (1996, November).
  • 23.7 The Claisen Condensation Reaction - Chemistry LibreTexts. (2024, June 17).
  • Recent advances in the transesterification of β-keto esters - RSC Publishing. (2021, July 2).
  • Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism - YouTube. (2022, February 22).
  • Grignard Reaction of Nitriles - Organic Chemistry Tutor. (n.d.).
  • Help adding grignard with nitrile - ECHEMI. (n.d.).
  • Alcohol oxidation - Wikipedia. (n.d.).
  • Alcohol Oxidation: "Strong" & "Weak" Oxidants - Master Organic Chemistry. (2015, May 6).
  • Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC. (2022, August 3).
  • Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.).
  • oxidation of alcohols - Chemguide. (n.d.).

Sources

Optimization

Technical Guide: High-Yield Synthesis of Ethyl 10-Oxooctadecanoate

Executive Summary & Core Logic The synthesis of ethyl 10-oxooctadecanoate (Ethyl 10-ketostearate) presents a specific regiochemical challenge: introducing a ketone functionality exclusively at the C10 position of the C18...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Logic

The synthesis of ethyl 10-oxooctadecanoate (Ethyl 10-ketostearate) presents a specific regiochemical challenge: introducing a ketone functionality exclusively at the C10 position of the C18 chain.

The Yield Trap: Direct chemical oxidation (e.g., Wacker oxidation) or acid-catalyzed hydration of oleic acid results in a near 1:1 mixture of C9 and C10 isomers, which are notoriously difficult to separate, resulting in a maximum theoretical yield of ~50% for the desired isomer.

The Solution: This guide prescribes a Chemo-Enzymatic Route . By utilizing the absolute regioselectivity of microbial oleate hydratases (OHs) to install a hydroxyl group at C10, followed by esterification and selective oxidation, researchers can achieve overall yields exceeding 80% with >98% regio-purity.

The Optimized Pathway (Chemo-Enzymatic)

The recommended workflow consists of three distinct phases designed to maximize atom economy and purification efficiency.

Phase 1: Regioselective Biotransformation

Objective: Convert Oleic Acid to (10R)-Hydroxystearic Acid (10-HSA). Mechanism: Stereospecific addition of water across the cis-9 double bond. Catalyst: Recombinant oleate hydratase (e.g., from Lactobacillus rhamnosus or Stenotrophomonas maltophilia).

Phase 2: Head-Group Protection (Esterification)

Objective: Convert 10-HSA to Ethyl 10-hydroxystearate. Rationale: Esterifying the carboxylic acid before oxidation prevents acidic interference during the oxidation step and lowers the boiling point for easier purification.

Phase 3: Selective Oxidation

Objective: Convert Ethyl 10-hydroxystearate to Ethyl 10-oxooctadecanoate. Protocol: Modified Anelli Oxidation (TEMPO/NaOCl). This avoids the toxicity of Chromium(VI) (Jones Reagent) and the cryogenic requirements of Swern oxidation, while preventing ester hydrolysis.

Visual Workflow (Process Logic)

Synthesispathway Oleic Oleic Acid (C18:1) Hydratase Enzymatic Hydration (Oleate Hydratase) Oleic->Hydratase Regioselective H2O Addition HSA 10-Hydroxystearic Acid (10-HSA) Hydratase->HSA >95% Yield Esterification Ethanolysis (EtOH / H+) HSA->Esterification Protection EthylHSA Ethyl 10-hydroxystearate Esterification->EthylHSA Dean-Stark Oxidation TEMPO Oxidation (NaOCl / KBr) EthylHSA->Oxidation 0-4°C, pH 8.6 Final Ethyl 10-oxooctadecanoate (Target >98% Purity) Oxidation->Final Isolation

Figure 1: The chemo-enzymatic pathway ensures C10 specificity, avoiding the C9/C10 isomer mixture common in purely chemical synthesis.

Step-by-Step Protocol & Technical Parameters

Step 1: Enzymatic Hydration

Avoid chemical hydration (H₂SO₄), which yields rac-9/10-hydroxystearic acid.

ParameterSpecificationNotes
Substrate Loading 20–50 g/LHigher loading may require surfactant (Tween 80).
Buffer Phosphate (pH 6.5–7.0)Enzymes denature rapidly < pH 6.0.
Temperature 28°C – 30°CDo not exceed 35°C to maintain enzyme stability.
Co-solvent 2-5% EthanolImproves oleic acid solubility without deactivating enzyme.
Yield Target >90%Unreacted oleic acid can be removed via cold hexane wash.
Step 2: Esterification

Standard Fischer Esterification is sufficient, but water removal is critical.

  • Dissolve: 10-HSA (1 eq) in anhydrous Ethanol (10 eq).

  • Catalyst: Add H₂SO₄ (0.05 eq) or p-Toluenesulfonic acid (pTSA).

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Optimization: Use a Soxhlet extractor with 3Å molecular sieves to trap water, driving equilibrium to >98% conversion.

  • Workup: Neutralize with NaHCO₃, evaporate ethanol, dissolve in EtOAc, wash with brine.

Step 3: TEMPO Oxidation (The Yield Maker)

Replacing Jones Reagent increases yield by preventing acid-catalyzed side reactions.

  • Solvent System: Dissolve Ethyl 10-hydroxystearate in CH₂Cl₂ (0.1 M). Add 10 mol% KBr dissolved in minimal water.

  • Catalyst: Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (1–2 mol%).

  • Oxidant: Cool to 0°C. Dropwise add NaOCl (commercial bleach, 1.1 eq) buffered to pH 8.6 with NaHCO₃.

  • Quench: Monitor by TLC. Quench with aqueous Na₂S₂O₃ (Sodium Thiosulfate) immediately upon completion (approx. 30-60 mins).

  • Result: Quantitative conversion to the ketone without over-oxidation to carboxylic acids (cleavage).

Troubleshooting Guide (Q&A)

Q1: My final product contains a significant amount of alkene (Ethyl 10-octadecenoate). What happened?

Diagnosis: Elimination Reaction. Cause: During the esterification or oxidation step, acidic conditions at high temperatures promoted the dehydration of the secondary alcohol (10-OH) to an alkene. Fix:

  • Esterification: Switch to Acetyl Chloride in Ethanol (generates anhydrous HCl in situ) at room temperature instead of H₂SO₄ reflux.

  • Oxidation: Ensure the TEMPO reaction is kept at 0°C and the pH is buffered at 8.6 . Acidic pH during oxidation promotes elimination.

Q2: I see two spots on TLC very close together after the first step.

Diagnosis: Regio-isomer contamination. Cause: If you used a chemical hydration method or a non-specific lipase/hydratase, you likely have 9-hydroxystearate and 10-hydroxystearate. Fix: You must use a specific Oleate Hydratase (EC 4.2.1.53) . Chemical separation of 9- and 10-isomers is preparatively difficult. Restart with the correct biocatalyst.

Q3: The oxidation yield is low (<60%), and I see starting material remaining.

Diagnosis: Catalyst deactivation or oxidant consumption. Cause: The NaOCl titer (concentration) degrades over time. Fix:

  • Titrate your bleach solution before use.

  • Add KBr (Potassium Bromide). It acts as a co-catalyst, forming the more reactive hypobromite species in situ, accelerating the cycle.

Q4: Can I oxidize the free acid (10-HSA) first, then esterify?

Diagnosis: Process sequencing error. Insight: You can, but it is not recommended. 10-oxostearic acid is a solid that is harder to purify than its ester. Furthermore, oxidation of the free acid requires careful pH control to keep the carboxylate soluble while oxidizing the alcohol. Esterifying first "locks" the head group, making the molecule lipophilic and easy to handle in organic solvents (DCM/EtOAc) for the oxidation step.

References

  • Biocatalytic Hydration of Oleic Acid

    • Source: Kang, W.R., et al. (2017). "Characterization of an oleate hydratase from Stenotrophomonas maltophilia and its application for the conversion of oleic acid to 10-hydroxystearic acid." Journal of Biotechnology.[1]

    • Context: Establishes the protocol for >95% yield and regioselectivity
  • Microbial Conversion to 10-Ketostearic Acid

    • Source: Kuo, T.M., et al. (1999). "Conversion of Oleic Acid to 10-Ketostearic Acid by Sphingobacterium sp.[2][3] Strain O22." Journal of the American Oil Chemists' Society.[3]

    • Context: Describes the direct microbial oxidation pathway, though chemical oxid
  • TEMPO Oxidation Protocol (Anelli Oxidation)

    • Source: Anelli, P.L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions." Journal of Organic Chemistry.
    • Context: The gold standard for converting the 10-OH to 10-Oxo without side reactions.
  • Ethyl 10-oxooctadecanoate Compound Data

    • Source: PubChem CID 14833643.
    • Context: Verification of chemical structure, molecular weight (326.5 g/mol ), and identifiers.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of FAMEs

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Diagnostics and Remediation of Asymmetrical Peak Shapes in Fatty Acid Methyl Ester (FAME) Analysis Introduction: The Physics of Tailin...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Diagnostics and Remediation of Asymmetrical Peak Shapes in Fatty Acid Methyl Ester (FAME) Analysis

Introduction: The Physics of Tailing

In the analysis of Fatty Acid Methyl Esters (FAMEs), peak tailing is rarely a random event; it is a symptom of unwanted secondary chemistry. While FAMEs are capped esters, they retain a carbonyl dipole that can hydrogen-bond with active silanol groups (


) anywhere in the flow path.

When a peak tails (Asymmetry Factor


), it indicates that a sub-population of your analyte molecules is being adsorbed reversibly on a surface, lagging behind the main band, and then desorbing slowly. This destroys resolution—critical when separating isomers like cis/trans C18:1—and ruins quantitation limits.

This guide moves beyond "change the liner" and focuses on the root cause analysis of the FAME flow path.

Module 1: The Diagnostic Toolkit

Before wrenching on the instrument, quantify the problem.[1] Visual inspection is subjective; the Asymmetry Factor (


) is absolute.
Q: How do I objectively confirm peak tailing versus normal broadening?

A: Calculate the Asymmetry Factor (


) at 10% peak height. This is the industry standard (USP/EP) for capillary GC.
ParameterDefinitionFormula

Total peak width at 10% of peak height

Front half width at 10% height (leading edge to perpendicular drop from apex)

Back half width at 10% height (perpendicular drop to trailing edge)

Asymmetry Factor

Interpretation Table:


Value
Diagnosis for FAMEsAction Required
1.0 – 1.1 ExcellentNone. System is inert.[2]
1.2 – 1.5 Moderate TailingAcceptable for major components; problematic for trace isomers. Check liner.[1][2][3][4][5][6]
> 1.5 Severe TailingCritical Failure. Quantitation is compromised. Stop analysis.
< 0.9 FrontingOverload. Column capacity exceeded. Dilute sample or increase split ratio.

Module 2: The Inlet System (The Primary Suspect)

The GC inlet is the hottest and most chemically active part of the system. For FAMEs, 80% of tailing issues originate here.

Q: I just changed the septum, but my peaks are still tailing. Why?

A: You likely have Liner Activity or Septum Coring . FAMEs are sensitive to "active sites"—exposed silanols on the glass liner or quartz wool. If the deactivation layer (silylation) on your liner is stripped by moisture or matrix (e.g., excess derivatization reagents like


), the glass becomes a sponge for esters.

The Protocol: Inlet Hygiene

  • Liner Selection: Use Ultra-Inert (UI) splitless liners with deactivated wool.

    • Why: The wool promotes vaporization of high-boiling FAMEs (like C22:6) but must be rigorously deactivated to prevent adsorption.

  • The "Flashlight Test": Remove the liner and shine a flashlight into the inlet weldment. Look for small particles of septum rubber (coring) at the bottom.

    • Mechanism:[7] Septum particles release siloxanes and trap analytes, releasing them slowly (tailing).

  • Gold Seal Replacement: The metallic seal at the base of the inlet can become oxidized or scratched. Replace with a gold-plated seal to ensure an inert surface at the column interface.

Q: Can injection solvent cause tailing?

A: Yes, via Solvent-Phase Polarity Mismatch . If you inject FAMEs dissolved in a non-polar solvent (like Hexane) onto a highly polar column (like a Cyanopropyl phase for cis/trans separation), the solvent may not wet the stationary phase properly. This causes the solvent band to break up, leading to distorted peak shapes for early-eluting FAMEs.

  • Fix: Match the solvent polarity to the column, or use a "Retention Gap" (deactivated guard column) of 2–5 meters to allow the solvent to focus before reaching the analytical phase.

Module 3: The Column & Flow Path

If the inlet is clean, the issue lies in the transfer of the analyte to the detector.

Q: My early peaks are sharp, but the late-eluting PUFAs (C20:5, C22:6) are tailing. Is the column bad?

A: Not necessarily. This is a classic symptom of Cold Spots or Thermal Degradation , not just column age.

Troubleshooting Logic:

  • Check the Transfer Line: Ensure the GC-MS transfer line temperature is at least 20°C above the final oven temperature (typically 250°C–280°C for FAMEs). If it's too cool, high-boilers condense on the wall, dragging the peak tail.

  • Column Activity: Polyunsaturated FAMEs (PUFAs) oxidize rapidly. If the column phase (especially Wax/PEG) has been exposed to oxygen at high temperatures, it degrades, creating active sites that grab the double bonds of PUFAs.

    • Test: Inject a neutral hydrocarbon standard (C10–C40). If alkanes are sharp but FAMEs tail, the issue is chemical activity (column damage). If alkanes also tail, the issue is physical (installation/flow).

Q: How do I rule out "Dead Volume" as a cause?

A: Dead volume creates turbulence, mixing the band. This usually happens if the column is installed too low in the inlet or detector.

The Self-Validating "Ceramic Wafer" Protocol:

  • Remove the column.

  • Trim 10–20 cm from the inlet end using a ceramic wafer.

  • Inspect the cut: Use a 20x magnifier.[1] The cut must be perfectly square (90°). A jagged edge exposes fused silica, causing immediate tailing.

  • Reinstall using the specific insertion depth tool for your GC model (e.g., Agilent is often 4-6 mm above the ferrule). Do not guess this distance.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for isolating peak tailing sources.

TroubleshootingLogic Start Symptom: Peak Tailing (As > 1.2) Calc Step 1: Calculate Asymmetry (As) Is As > 1.5? Start->Calc CheckInlet Step 2: Inlet Inspection (Liner, Septum, Gold Seal) Calc->CheckInlet Yes (Severe) CheckInstall Step 3: Column Installation (Dead Volume check) CheckInlet->CheckInstall Inlet Clean ActionLiner Action: Replace Liner (UI) & Clean Inlet CheckInlet->ActionLiner Debris/Activity Found CheckChem Step 4: Chemical Activity (Phase degradation) CheckInstall->CheckChem Install Perfect ActionTrim Action: Trim Column (10-20cm) & Verify Insertion Depth CheckInstall->ActionTrim Bad Cut/Depth ActionReplace Action: Replace Column (Phase Oxidation) CheckChem->ActionReplace PUFAs tail, Alkanes sharp

Figure 1: Systematic isolation workflow for identifying the root cause of peak tailing in GC-MS.

Module 4: Sample Preparation Artifacts

Q: Can the derivatization method itself cause tailing?

A: Absolutely. The standard


-Methanol method is robust but risky if not cleaned up.
Excess 

is a strong Lewis acid. If not neutralized and removed (via liquid-liquid extraction with water/heptane), it will enter the GC inlet.
  • The Consequence: Acid degrades the deactivation layer of the liner and the stationary phase of the column (especially PEG columns), creating permanent active sites.

  • The Fix: Ensure the final organic layer is washed with water until neutral pH before injection.

Summary of Key Specifications

ComponentRecommendation for FAMEsWhy?
Liner Ultra-Inert, Split/Splitless with WoolWool traps non-volatiles; UI prevents adsorption.
Column Phase Biscyanopropyl (e.g., Rt-2560) or PEG (Wax)Required for isomer separation; highly polar.[8]
Inlet Temp 250°CHigh enough to vaporize C24, low enough to prevent thermal cracking.
Sample Load < 1 µL (Split 10:1 to 50:1)FAMEs easily overload polar columns (causing fronting).

References

  • Restek Corporation. (2020). How to Choose a GC Inlet Liner. Retrieved from [Link]

  • Agilent Technologies. (2022).[2] Selecting a GC Liner to Decrease Column Trim Frequency. Retrieved from [Link]

  • Shimadzu Corporation. (2026).[1] Theoretical Plate Number and Symmetry Factor. Retrieved from [Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]

  • Restek Corporation. (2020). Analysis of Biodiesel Fatty Acid Methyl Esters (FAME) in Aviation Jet Fuels Using Method IP 585. Retrieved from [Link][9]

Sources

Optimization

Technical Support Center: Resolving Co-Elution in Isomeric Keto Esters

Ticket ID: #HPLC-ISO-KE-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #HPLC-ISO-KE-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Comprehensive Troubleshooting for Co-eluting Keto Ester Isomers & Tautomers[1]

Executive Summary

Separating isomeric keto esters is one of the most deceptive challenges in HPLC. You are likely fighting a war on two fronts: structural isomerism (static differences in connectivity or stereochemistry) and keto-enol tautomerism (dynamic interconversion).

Standard C18 protocols often fail here because they rely on hydrophobicity, whereas keto esters require separation based on electronic density and molecular shape . This guide moves beyond basic troubleshooting to address the mechanistic root causes of co-elution.

Part 1: The Diagnostic Workflow

Before optimizing, you must identify the enemy. Is your split peak two different molecules (isomers) or the same molecule changing shape (tautomers)?

Step 1: The Temperature Stress Test

  • Protocol: Run your method at 10°C and 50°C .

  • Interpretation:

    • Profile changes drastically (e.g., two peaks merge into one sharp peak at high T):Tautomerism .[1][2][3][4] The heat increases the interconversion rate beyond the chromatographic timescale.

    • Profile remains constant (resolution changes slightly but peaks remain distinct):Structural Isomerism .

TroubleshootingFlow Start Symptom: Split or Broad Peaks TempTest Step 1: Run Temp Stress Test (10°C vs 50°C) Start->TempTest Result1 Peaks Coalesce at 50°C TempTest->Result1 Shape Change Result2 Peaks Remain Distinct TempTest->Result2 No Shape Change Tautomer Diagnosis: Keto-Enol Tautomerism Dynamic Equilibrium Result1->Tautomer Isomer Diagnosis: Structural Isomerism (Regio/Stereo) Result2->Isomer ActionTaut Action: Stabilize or Coalesce (See Module 2) Tautomer->ActionTaut ActionIso Action: Maximize Selectivity (See Module 3) Isomer->ActionIso

Figure 1: Diagnostic decision tree for distinguishing dynamic tautomerism from static isomerism.

Part 2: Module 1 - Tautomerism (The Ghost Peak)

Q: My peak looks like a "saddle" or has a plateau between two maxima. Is my column failing? A: Unlikely. This is classic "dynamic broadening." The keto and enol forms are interconverting during migration down the column.[1] The "saddle" represents molecules that spent part of the time as keto and part as enol.

The Fix: Control the Kinetics You have two options: Freeze the equilibrium or Accelerate it.

StrategyMechanismProtocolWhen to use
Coalescence (Accelerate) Increase interconversion rate so the detector sees a single "averaged" species.Temp: 50–60°CpH: Acidic (0.1% Formic Acid) to catalyze exchange.For purity/quantification assays where total content matters.
Suppression (Freeze) Slow down interconversion to separate keto and enol as distinct peaks.Temp: <10°CSolvent: Aprotic (High % ACN).pH: Neutral (avoid catalysis).For mechanistic studies or NMR correlation.

Expert Insight: Keto-enol equilibrium is solvent-dependent.[1][4] In polar protic solvents (MeOH/Water), the keto form is usually favored due to hydrogen bonding. In non-polar or aprotic solvents (ACN/Hexane), the enol form is stabilized by intramolecular hydrogen bonding [1].

Part 3: Module 2 - Structural Isomers (The Separation)

Q: I have confirmed these are stable regioisomers, but they co-elute on C18. What now? A: C18 columns separate based on hydrophobicity (dispersive interactions). Isomeric keto esters often have identical hydrophobicity. You need a stationary phase that interacts with the pi-electrons and dipole moments .

Recommendation: The Selectivity Screen Move away from alkyl phases (C8/C18) and target phases with "shape selectivity" and pi-pi interaction capability.

Protocol: Column Selection Matrix
Column PhaseInteraction MechanismTarget Isomer Type
Pentafluorophenyl (PFP/F5) Strong dipole-dipole, H-bonding, shape selectivity.Best Choice. Excellent for positional isomers and halogenated esters. The rigid fluorine ring discriminates rigid isomers [2].
Phenyl-Hexyl Pi-Pi interactions.Good for aromatic keto esters. Separates based on resonance differences between isomers.
C18 (Polymeric) Hydrophobicity + Steric (if high density).Only effective if isomers have significantly different effective carbon numbers (e.g., branched vs. linear).
Amylose/Cellulose (Chiral) Inclusion complex/H-bonding.Required for enantiomers and difficult diastereomers (e.g., cis/trans or multiple chiral centers) [3].

Q: Why PFP over Phenyl-Hexyl? A: The PFP phase is electron-deficient (due to fluorines), acting as a Lewis acid. Keto esters are electron-rich (Lewis bases). This specific electronic interaction often provides the "magical" resolution that standard pi-pi phases miss.

Part 4: Module 3 - Mobile Phase Optimization

Q: Should I use Methanol or Acetonitrile? A: For keto esters, Methanol (MeOH) is often superior to Acetonitrile (ACN) for resolution, despite ACN's lower backpressure.

  • Reasoning: MeOH is a protic solvent. It can hydrogen bond with the carbonyl oxygens and the ester linkage. Different isomers will have slightly different H-bond accessibilities due to steric hindrance. ACN is aprotic and misses this discrimination vector.

  • The "Water Effect": If using Normal Phase (e.g., Hexane/IPA), trace water causes retention time drift. Ensure solvents are strictly dry or use "half-saturated" equilibration if retention drifts [4].

Q: What about pH? A: Keep it acidic (pH 2.5 - 3.0).

  • Why: Suppresses ionization of any free acid impurities and, critically, stabilizes the enol form in some cases or catalyzes fast exchange to sharpen peaks (as discussed in Module 1).

  • Buffer: 0.1% Formic Acid or 10-20mM Ammonium Formate (adjusted to pH 3). Avoid phosphate if using MS detection.

Part 5: Validation & Confirmation

Q: How do I prove I have separated the isomers and not just degraded the sample? A: You need orthogonal validation.

  • Peak Purity (DAD): Check UV spectra across the peak. Isomers often have identical UV spectra, so this is necessary but not sufficient.

  • Mass Spectrometry (MS): Isomers have the same m/z. If you see different m/z (e.g., [M+H]+ vs [M+Na]+), you might be separating adducts, not isomers.

  • NMR Correlation (The Gold Standard):

    • Collect the fraction of the co-eluting peak (or the separated peaks).

    • Run 1H NMR .

    • Look for the

      
      -proton signals.[1] The keto form typically shows a methylene doublet/singlet (approx 3.5-4.0 ppm), while the enol form shows a vinylic proton (approx 12 ppm for OH or 5-6 ppm for C=CH) [5].
      

MethodDevWorkflow Sample Isomeric Mixture Screen Phase Screening (PFP > Phenyl > C18) Sample->Screen Solvent Solvent Selectivity (MeOH vs ACN) Screen->Solvent Best Column Optimize Fine Tuning (Temp & Gradient) Solvent->Optimize Best Solvent Validate Validation (NMR/MS) Optimize->Validate

Figure 2: Optimized method development pipeline for isomeric keto esters.

References
  • Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Retrieved from [Link]

  • Harada, N. (2016).[5] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[5][6] Molecules.[1][2][3][4][5][7][8][9][10] Retrieved from [Link]

  • LCMS.cz. (n.d.). HPLC Troubleshooting Guide: Retention Variation. Retrieved from [Link]

Sources

Troubleshooting

degradation of ethyl 10-oxooctadecanoate during sample preparation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for ethyl 10-oxooctadecanoate. This guide is designed for researchers, scientists, and drug development professionals who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for ethyl 10-oxooctadecanoate. This guide is designed for researchers, scientists, and drug development professionals who are working with this long-chain keto-ester. We understand the unique challenges this molecule presents during sample preparation and analysis. This document provides in-depth troubleshooting guides and FAQs to help you navigate potential issues and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the handling and analysis of ethyl 10-oxooctadecanoate.

Q1: My analyte concentration is consistently lower than expected across multiple experiments. What are the primary causes?

A1: Consistently low recovery of ethyl 10-oxooctadecanoate is a multifaceted issue, often stemming from a combination of chemical degradation and physical loss. The two primary chemical functionalities—the ethyl ester and the ketone—are susceptible to distinct degradation pathways.

  • Ester Hydrolysis: The most common cause of degradation is the hydrolysis of the ethyl ester bond.[1] This reaction is catalyzed by the presence of acids or bases and splits the molecule into 10-oxooctadecanoic acid and ethanol. Alkaline conditions, in particular, promote a rapid and irreversible hydrolysis known as saponification.[2]

  • Keto Group Degradation: While ketones are generally more stable than aldehydes, the ketone group at the C10 position can undergo degradation, especially under harsh conditions. Strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group.[3][4] In alkaline media, degradation can also be initiated via an enolate intermediate.[5]

  • Physical Adsorption: As a long-chain, lipophilic molecule, ethyl 10-oxooctadecanoate has a high affinity for non-polar surfaces. Significant analyte loss can occur due to non-specific binding to plasticware (e.g., pipette tips, microcentrifuge tubes) and even glassware.[6][7]

  • Thermal Stress: Although long-chain esters exhibit moderate thermal stability, prolonged exposure to high temperatures, such as during heated extraction steps or in a hot GC inlet, can cause degradation.[8][9]

A systematic approach is required to pinpoint the exact cause, starting with an evaluation of your sample preparation workflow, pH, temperature, and choice of labware.

Q2: I'm observing a new, more polar peak in my chromatogram that grows over time, while my main analyte peak shrinks. What could this be?

A2: This is a classic sign of sample degradation, specifically hydrolysis. The degradation product, 10-oxooctadecanoic acid, is significantly more polar than the parent ethyl ester due to the presence of the free carboxylic acid group. This increased polarity results in a shorter retention time on a reverse-phase HPLC column or may require derivatization to be observed by GC.

To confirm this, you can:

  • Spike a sample with a suspected degradation product: If a commercial standard of 10-oxooctadecanoic acid is available, spiking it into an aged sample should result in the co-elution and increase of the unknown peak.

  • Perform forced degradation: Intentionally expose your sample to mild acidic and basic conditions. An increase in the unknown peak's area, particularly under basic conditions, strongly suggests it is the hydrolysis product.[1]

  • Use Mass Spectrometry (MS): An LC-MS analysis will show a clear mass difference. Ethyl 10-oxooctadecanoate has a molecular weight of approximately 326.5 g/mol , while its carboxylic acid hydrolysis product will have a molecular weight of approximately 298.4 g/mol .

Q3: How can I prevent the hydrolysis of the ethyl ester group during my extraction and sample preparation?

A3: Preventing hydrolysis requires careful control of pH and minimizing the sample's exposure to water, especially at elevated temperatures.

  • pH Control: The stability of the ester is highly pH-dependent. Maintain a pH range of 4-6 throughout your sample preparation.[10] Biological samples like plasma can become more alkaline upon storage as dissolved CO₂ escapes, accelerating hydrolysis.[11] Consider using buffers (e.g., citrate or phosphate) to stabilize the pH.[11]

  • Solvent Choice: Use dry, aprotic solvents whenever possible. If an aqueous phase is necessary for extraction, ensure it is properly buffered and perform the extraction quickly and at a low temperature.

  • Temperature Management: Perform all extraction and handling steps at low temperatures (e.g., on ice or at 4°C). Avoid any prolonged heating steps. If a derivatization reaction requires heat, optimize the time and temperature to the minimum required for complete reaction.[12]

  • Reagent Purity: Ensure all reagents and solvents are free from acidic or basic contaminants.

Q4: What are the best practices for storing stock solutions and prepared samples of ethyl 10-oxooctadecanoate?

A4: Proper storage is critical for maintaining analyte integrity.

ParameterRecommendationRationale
Temperature Store at ≤ -20°C; for long-term storage, -80°C is preferred.Minimizes both chemical degradation rates and potential enzymatic activity in biological matrices.
Solvent Anhydrous, aprotic solvents like acetonitrile, hexane, or ethyl acetate.Prevents hydrolysis by eliminating water. Acetonitrile is often a good choice for compatibility with reverse-phase chromatography.
Container Use amber glass vials with PTFE-lined caps.Prevents photodegradation and minimizes leaching of plasticizers or adsorption that can occur with plastic tubes.
Atmosphere Store under an inert gas (e.g., argon or nitrogen).For highly sensitive applications, this can prevent potential oxidation of the keto group or other susceptible parts of the molecule.

Always perform stability tests under your specific storage conditions to validate the analyte's integrity over the required storage period.[13]

Q5: How should I handle biological samples like plasma or tissue homogenates to prevent enzymatic degradation?

A5: Biological matrices contain active enzymes, such as esterases, that can rapidly hydrolyze the ethyl ester.[14]

  • Immediate Cooling: Cool samples immediately after collection to slow down enzymatic processes.

  • Use of Inhibitors: Collect blood or plasma in tubes containing an esterase inhibitor, such as sodium fluoride (NaF).[15] This is a common and effective strategy for stabilizing ester-containing drugs.

  • pH Control: As mentioned, biological samples can have a variable pH. Using buffered collection tubes can help maintain a stable environment.[10]

  • Rapid Processing: Process the samples as quickly as possible. If they cannot be analyzed immediately, extract the analyte and store the extract in a stable, non-aqueous solvent at -80°C.

  • Protein Precipitation: A crash precipitation with a cold organic solvent (e.g., acetonitrile) not only removes proteins but can also help to denature and inactivate degradative enzymes.

Key Degradation Pathways

The primary vulnerabilities of ethyl 10-oxooctadecanoate are its ester linkage and, to a lesser extent, its ketone group. Understanding these pathways is key to troubleshooting.

Degradation of Ethyl 10-Oxooctadecanoate cluster_main cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Cleavage Analyte Ethyl 10-Oxooctadecanoate Hydrolysis_Product 10-Oxooctadecanoic Acid + Ethanol Analyte->Hydrolysis_Product H+ or OH- H2O Esterases Oxidation_Products Shorter-chain Carboxylic Acids (e.g., Nonanoic acid, Azelaic acid) Analyte->Oxidation_Products Strong Oxidants High Temp

Caption: Primary degradation pathways for ethyl 10-oxooctadecanoate.

Experimental Protocols
Protocol 1: Optimized pH-Controlled Liquid-Liquid Extraction (LLE)

This protocol is designed to minimize hydrolysis during the extraction of ethyl 10-oxooctadecanoate from an aqueous matrix (e.g., buffered solution, diluted plasma).

Materials:

  • Sample containing ethyl 10-oxooctadecanoate.

  • Citrate buffer (0.1 M, pH 5.0).

  • Methyl tert-butyl ether (MTBE), HPLC grade.

  • Anhydrous sodium sulfate (Na₂SO₄).

  • Glass centrifuge tubes with PTFE-lined caps.

  • Centrifuge (refrigerated if possible).

Procedure:

  • Pipette 1.0 mL of the sample into a 15 mL glass centrifuge tube.

  • Add 1.0 mL of 0.1 M citrate buffer (pH 5.0) and briefly vortex to mix. This ensures the sample is buffered against pH excursions.

  • Add 5.0 mL of cold (4°C) MTBE to the tube.

  • Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (MTBE) to a clean glass tube containing a small amount of anhydrous Na₂SO₄ to remove residual water.

  • Allow the extract to stand for 5 minutes, then transfer the dried extract to a new vial.

  • Evaporate the solvent under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in the desired mobile phase or solvent for analysis.

Protocol 2: Sample Collection and Stabilization from Plasma

This protocol is for collecting and stabilizing plasma samples to prevent enzymatic degradation of the analyte.

Materials:

  • Blood collection tubes containing sodium fluoride (NaF) and potassium oxalate.

  • Refrigerated centrifuge.

  • Polypropylene or glass vials for plasma storage.

  • -80°C freezer.

Procedure:

  • Collect whole blood directly into a pre-chilled sodium fluoride/potassium oxalate vacuum tube. Sodium fluoride acts as an esterase inhibitor.

  • Gently invert the tube 8-10 times to mix the anticoagulant and inhibitor with the blood.

  • Immediately place the tube on ice.

  • Within 30 minutes of collection, centrifuge the blood at 1500 x g for 15 minutes at 4°C.

  • Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.

  • Transfer the plasma to a pre-labeled storage vial.

  • Immediately freeze the plasma sample at -80°C pending analysis.

Troubleshooting Workflow

When encountering issues with your analysis, a logical workflow can help isolate the problem efficiently.

start Low Analyte Recovery or Extra Peaks check_blanks Analyze Method Blanks (Solvent, Reagents) start->check_blanks contam Contamination Found? check_blanks->contam clean Source Contamination: Use High-Purity Solvents, Clean Glassware contam->clean Yes no_contam No Contamination contam->no_contam No check_stability Run Time-Course Stability Test on a Prepared Sample no_contam->check_stability degradation Degradation Observed? check_stability->degradation no_degradation Sample is Chemically Stable degradation->no_degradation No hydrolysis_check Forced Degradation: Spike with Acid/Base. Monitor Hydrolysis Product. degradation->hydrolysis_check Yes adsorption_check Test Recovery with Silanized Glassware or Different Plastic Types no_degradation->adsorption_check hydrolysis_confirm Hydrolysis Confirmed? hydrolysis_check->hydrolysis_confirm implement_hydrolysis_fixes Implement Fixes: - Control pH (4-6) - Use Dry Solvents - Work at Low Temp hydrolysis_confirm->implement_hydrolysis_fixes Yes hydrolysis_confirm->adsorption_check No/Uncertain end Problem Resolved implement_hydrolysis_fixes->end adsorption_issue Recovery Improves? adsorption_check->adsorption_issue implement_adsorption_fixes Implement Fixes: - Use Silanized Glassware - Minimize Plastic Contact - Add Co-solvent if needed adsorption_issue->implement_adsorption_fixes Yes adsorption_issue->end No implement_adsorption_fixes->end

Caption: A logical workflow for troubleshooting poor recovery.

References
  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Saghir, M. A., & Murphy, R. C. (1999).
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]

  • LibreTexts Biology. (2026, January 19). 17.3: Ketone Bodies. Retrieved from [Link]

  • Greco, A., Mampallil, D., & Corvis, Y. (2018). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. Materials (Basel, Switzerland), 11(7), 1146.
  • MaChemGuy. (2015, December 16). Esters 6. Alkaline hydrolysis of esters (inc. saponification). [Video]. YouTube. [Link]

  • Xtalks. (2020, December 11). Sample Stabilization Approaches for Unstable Compounds in Biological Matrices. Retrieved from [Link]

  • Smith, H. A., & Steele, J. H. (1942). The Acid Catalyzed Hydrolysis of Ethyl Esters of Aliphatic Acids. Journal of the American Chemical Society, 64(6), 1479-1480.
  • Christie, W. W. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Retrieved from [Link]

  • Henniges, U., et al. (2023). Detailed mechanism of the degradation of the 2-keto (4) and 3-keto (3) model compounds via the enolates 2kE1 and 3kE1... [Figure]. ResearchGate. Retrieved from [Link]

  • Minkler, P. E., Kerner, J., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue. Analytical biochemistry, 376(2), 275-276.
  • LCGC International. (2026, February 9). Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • European Bioanalysis Forum. (2012, November 14). Stabilisation of Clinical Samples. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal degradation of esters/ethers derived from tartaric acid. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal degradation behavior of cellulose fibers partially esterified with some long chain organic acids. Retrieved from [Link]

  • Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Quantitation of Long Chain Fatty Acids as the Methoxyphenacyl Esters. Retrieved from [Link]

  • Li, W., & Tse, F. L. (2005). Methodologies for stabilization of pharmaceuticals in biological samples. American Pharmaceutical Review, 8(4), 110-115.
  • Grant, C. S. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Methodologies for stabilization of pharmaceuticals in biological samples. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Ketones, Aldehydes, and Carboxylic Acids. Retrieved from [Link]

  • GeeksforGeeks. (2023, June 20). Oxidation of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Le, H. T., et al. (2018). Thermal Degradation of Long Chain Fatty Acids.
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1842-70-2, METHYL 10-OXOOCTADECANOATE. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ketones to Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octadecanoic acid, 10-oxo-, ethyl ester. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 10-oxodecanoate. PubChem Compound Database. Retrieved from [Link]

  • Frontiers. (2023, November 16). Ketone bodies mediate alterations in brain energy metabolism and biomarkers of Alzheimer's disease. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketone bodies. Retrieved from [Link]

  • MDPI. (2022, July 15). Adsorption of Phthalate Acid Esters by Activated Carbon: The Overlooked Role of the Ethanol Content. Retrieved from [Link]

  • ACS Omega. (2024, September 12). Discovery of a Microbial Carrier with High Adsorption Affinity for Syntrophic Long-Chain Fatty Acid-Degrading Microorganisms. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Adsorption of phthalate esters with multiwalled carbon nanotubes and its application. Retrieved from [Link]

  • ACS Publications. (2019, August 7). Molecular Dynamics Simulations of the Adsorption of Phthalate Esters on Smectite Clay Surfaces. Retrieved from [Link]

  • NIST. (n.d.). Decanoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Cardoso, D. R., et al. (2008). Quantitative Ester Analysis in Cachaca and Distilled Spirits by Gas Chromatography-Mass Spectrometry (GC-MS). Journal of the Brazilian Chemical Society, 19(6), 1164-1170.
  • ResearchGate. (2025, December 6). (PDF) Adsorption of phthalic acid esters (PAEs) on chemically aged biochars. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Octadecanoic acid, 10-oxo-, ethyl ester

Introduction Welcome to the technical support hub for Octadecanoic acid, 10-oxo-, ethyl ester . This guide is designed for researchers observing inconsistencies in recovery, purity, or quantification of this specific lip...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Octadecanoic acid, 10-oxo-, ethyl ester . This guide is designed for researchers observing inconsistencies in recovery, purity, or quantification of this specific lipid standard.

This molecule combines a lipophilic fatty acid chain (C18) with a polar ketone group at position 10 and an ethyl ester termination. This unique structure creates specific stability challenges—primarily hydrolytic susceptibility and container adsorption —that differ from standard triglycerides or free fatty acids.

Module 1: Solution Preparation & Solubility Troubleshooting

Issue: "My standard concentration is lower than calculated immediately after preparation."

Root Cause Analysis: The LogP (partition coefficient) of this compound is approximately 6.5 , making it highly hydrophobic. The primary failure mode is not chemical degradation, but physical loss due to adsorption onto plastic surfaces (polypropylene tips, polystyrene tubes) or precipitation in aqueous buffers.

Protocol: Proper Solubilization
Solvent ClassRecommended SolventSolubility Limit (Est.)Notes
Primary Stock Ethanol (Abs.) or Methanol>10 mg/mLBest for biological spike-ins.
Analytical Stock Hexane or Isooctane>50 mg/mLMandatory for GC-MS injection.
Co-solvent DMSO~5-10 mg/mLUse only if aqueous dilution is required.
Incompatible Water / PBS<1 µg/mLImmediate precipitation/micelle formation.

Step-by-Step Solubilization:

  • Container Selection: Use borosilicate glass vials with PTFE-lined caps. Never use Eppendorf tubes for long-term storage of stock solutions.

  • Weighing: Weigh the solid/waxy solid directly into the glass vial. Do not weigh onto weighing paper (transfer loss).

  • Dissolution: Add Ethanol or Hexane. Vortex for 30 seconds. Sonicate for 5 minutes at 25°C to ensure the crystal lattice of the solid ester is fully broken.

  • Purging: Overlay the solution with inert gas (Argon or Nitrogen) before capping to prevent oxidative attack on the ketone position or alkyl chain.

Module 2: Chemical Stability & Degradation Pathways

Issue: "I am seeing extra peaks in my chromatogram (GC/LC) after 1 week of storage."

Scientific Explanation: While the C18 chain is saturated (preventing rancidity common in unsaturated lipids), the ethyl ester linkage is susceptible to hydrolysis, releasing ethanol and the free acid (10-oxostearic acid). Furthermore, the ketone at C10 is a minor site for oxidation if peroxides are present in the solvent (Baeyer-Villiger type reactions), though hydrolysis is the dominant pathway.

Degradation Pathway Diagram

DegradationPathway Ester Ethyl 10-oxostearate (Intact Molecule) Hydrolysis Hydrolysis (pH > 8 or Acidic) Ester->Hydrolysis + H2O Oxidation Oxidation (Peroxides in Solvent) Ester->Oxidation + ROOH Acid 10-oxostearic acid (Free Fatty Acid) Hydrolysis->Acid Major Degradant Ethanol Ethanol (Leaving Group) Hydrolysis->Ethanol Cleavage Chain Cleavage Products (Rare) Oxidation->Cleavage

Caption: Primary degradation via ester hydrolysis yielding the free acid, and secondary oxidative risk at the ketone position.[1][2][3][4]

Stress Testing Protocol (Adapted from ICH Q1A)

To validate the stability of your specific lot, perform this rapid stress test:

  • Hydrolytic Stress:

    • Mix 100 µL stock (EtOH) + 100 µL 0.1 N NaOH.

    • Incubate at 40°C for 2 hours.

    • Expected Result: >50% conversion to Free Fatty Acid (Check via LC-MS or derivatized GC).

  • Oxidative Stress:

    • Mix 100 µL stock + 10 µL 3% H2O2.

    • Incubate at RT for 24 hours.

    • Expected Result: Stable (Ketones are resistant). If degradation occurs, suspect solvent contamination.[4]

  • Photostability:

    • Expose transparent glass vial to ambient light for 48 hours.

    • Expected Result: Minimal degradation (Saturated chain).

Module 3: Analytical Troubleshooting (GC-MS)

Issue: "Ghost peaks or poor peak shape in GC-MS."

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Tailing Peak Active sites in liner or column interacting with the ketone/ester.Deactivate inlet liner (silanized glass wool). Use a non-polar column (e.g., HP-5MS or DB-5).
Peak Broadening Solvent mismatch (polarity).Ensure sample is dissolved in Hexane/Heptane, not Ethanol, for splitless injection.
"Ghost" Peaks Thermal degradation of the ester in the injector.Lower inlet temperature to 230°C. High temps (>260°C) can cause elimination reactions.
Loss of Signal Adsorption in the syringe.Use a gas-tight glass syringe. Prime the syringe 3x with sample before injection.
Stability Testing Workflow

Use this decision tree to determine if your solution is compromised.

StabilityWorkflow Start Start: Low Recovery Observed CheckContainer Is solution in Plastic? Start->CheckContainer Adsorption Adsorption Loss Switch to Glass CheckContainer->Adsorption Yes CheckpH Is Solvent Aqueous/Basic? CheckContainer->CheckpH No Hydrolysis Hydrolysis Acidify & Extract CheckpH->Hydrolysis Yes CheckGC GC Inlet Temp > 250°C? CheckpH->CheckGC No Thermal Thermal Degradation Lower Inlet Temp CheckGC->Thermal Yes Stable System OK Check Calibration Curve CheckGC->Stable No

Caption: Diagnostic logic for identifying the source of instability or signal loss.

Frequently Asked Questions (FAQ)

Q: Can I store the solution in polystyrene (PS) tubes if I freeze it immediately? A: No. Adsorption happens within seconds of contact due to the high lipophilicity (LogP ~6.5) of the ethyl ester.[5][6][7] Always use glass or high-quality PTFE containers.

Q: Is derivatization required for GC-MS analysis? A: Generally, no . The ethyl group is the derivative. The molecule is volatile enough for GC analysis. However, if hydrolysis has occurred, the free acid (10-oxostearic acid) will tail badly and requires re-derivatization (e.g., with BSTFA or methylation) to be detected.

Q: What is the shelf-life of the solid powder vs. the solution? A:

  • Solid: >2 years at -20°C (desiccated).

  • Solution (Ethanol): 6 months at -20°C (if sealed/purged).

  • Solution (Hexane): 1 year at -20°C (sealed ampoule).

References

  • ICH Harmonised Tripartite Guideline. (2003).[8] Stability Testing of New Drug Substances and Products Q1A(R2).[8][9] International Council for Harmonisation.[8] Link

  • PubChem. (n.d.).[10] Octadecanoic acid, 10-oxo-, ethyl ester (Compound Summary).[10][11] National Library of Medicine. Link

  • Laposata, M. (1998). Fatty Acid Ethyl Esters: Ethanol Metabolites and Markers of Ethanol Intake.[6][12] ResearchGate.[7][12] Link

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives.[5][6][7] Lipid Maps. Link

Sources

Troubleshooting

improving the resolution of NMR signals for ethyl 10-oxooctadecanoate

Technical Support Center: NMR Spectroscopy for Lipid Derivatives Subject: High-Resolution Analysis of Ethyl 10-oxooctadecanoate Ticket ID: NMR-LIPID-10OXO Status: Open Executive Summary Ethyl 10-oxooctadecanoate presents...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy for Lipid Derivatives Subject: High-Resolution Analysis of Ethyl 10-oxooctadecanoate Ticket ID: NMR-LIPID-10OXO Status: Open

Executive Summary

Ethyl 10-oxooctadecanoate presents a classic "aliphatic nightmare" in proton NMR (


H NMR). You are dealing with a C18 backbone containing two distinct carbonyl functionalities: an ester at C1 and a ketone at C10.

The Primary Challenge:

  • The Methylene Envelope: The bulk methylenes (C4–C8 and C12–C17) form a massive, unresolved multiplet around 1.25–1.40 ppm.

  • The

    
    -Proton Conflict:  The protons 
    
    
    
    to the ester (C2,
    
    
    ) and the protons
    
    
    to the ketone (C9/C11,
    
    
    ) have very similar chemical shifts. In standard
    
    
    at lower fields (300/400 MHz), these often merge into a distorted multiplet, making integration and specific assignment impossible.

This guide provides a tiered troubleshooting protocol to resolve these signals, moving from chemical manipulation to advanced pulse sequences.

Module 1: Solvent Engineering (The "Quick Fix")

Q: My


-methylene signals (2.2–2.4 ppm) are overlapping. How do I separate them without a stronger magnet? 

A: You must exploit the Aromatic Solvent-Induced Shift (ASIS) effect.[1]

Standard chloroform (


) is a non-polar, magnetically isotropic solvent. It provides no specific interaction to differentiate the two carbonyl environments. Switching to Benzene-

(

)
or Toluene-

creates a magnetically anisotropic environment.

The Mechanism: Benzene molecules form transient solvation complexes with the electron-deficient carbonyl carbons. Because the geometry of the complex differs between the terminal ester (C1) and the mid-chain ketone (C10), the shielding cone of the benzene ring affects the neighboring protons differently.

  • Ester

    
    -protons (C2):  Typically experience a significant upfield shift (lower ppm).
    
  • Ketone

    
    -protons (C9, C11):  Experience a different magnitude of shift due to the steric bulk of the mid-chain environment.
    

Protocol:

  • Prepare two samples: one in

    
     (Reference) and one in 
    
    
    
    .
  • Acquire standard

    
    H spectra for both.
    
  • Overlay the spectra. You will likely observe the C2 triplet separating clearly from the C9/C11 multiplet, allowing for accurate integration (2:4 ratio validation).

Technical Note: If Benzene-


 is insufficient, try a "titration" by adding small amounts of Pyridine-

to the

sample. Pyridine coordinates strongly to carbonyls and can induce massive shifts.

Module 2: The Methylene Envelope (Advanced Acquisition)

Q: I need to assign specific protons within the C4–C17 chain, but they are all in a "blob" at 1.3 ppm. What do I do?

A: Standard 1D NMR cannot resolve these due to extensive ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


-coupling (spin-spin splitting) which broadens every signal into a multiplet. You need Pure Shift NMR .

The Solution: PSYCHE (Pure Shift Yielded by Chirp Excitation) Pure Shift experiments suppress homonuclear


-coupling (

), collapsing every multiplet into a singlet. This effectively improves your resolution by a factor of 10–50x, turning the "blob" into a series of resolved singlets.

Experimental Workflow:

  • Select Pulse Sequence: Use psyche or tse-psyche (Triple Spin Echo) in your spectrometer software (Bruker/Agilent standard libraries).

  • Parameter Optimization:

    • Chunk Size (SW1): Set to approx 15–20 Hz.

    • Spectral Width: Standard (approx 10–12 ppm).

  • Processing: The resulting spectrum will show the C4, C5, C8, C12, etc., as individual singlets rather than overlapping multiplets.

Data Comparison Table:

FeatureStandard

H NMR
Pure Shift (PSYCHE)Benefit
Signal Shape Broad MultipletsSharp SingletsEliminates overlap
Line Width 5–15 Hz (due to

)
< 2 HzHigh resolution
Sensitivity 100%~5–10%Trade-off: Requires more scans
Assignment Impossible for bulk

FeasibleDistinguishes chain positions

Module 3: Distinguishing Carbonyls (2D NMR)

Q: How do I definitively prove which signal belongs to the ketone vs. the ester if I can't rely on chemical shift alone?

A: You must use HMBC (Heteronuclear Multiple Bond Correlation) .[2]


H NMR looks at protons.[3][4][5][6][7][8][9][10] HMBC looks at the "conversation" between protons and carbons separated by 2–4 bonds. This is the only self-validating method to distinguish the positions.

The Logic:

  • Carbon Shifts:

    • Ester Carbonyl (C1):

      
       ppm.
      
    • Ketone Carbonyl (C10):

      
       ppm. (Distinctly different).
      
  • Correlations:

    • The Ester

      
      -protons  will show a cross-peak to the 174 ppm  carbon.
      
    • The Ketone

      
      -protons  will show a cross-peak to the 210 ppm  carbon.
      

Visualization of the Logic Flow:

G Start Unassigned Triplet (~2.3 ppm) HMBC Run HMBC Experiment (Long Range C-H) Start->HMBC C_Ester Carbon Signal ~174 ppm (Ester) HMBC->C_Ester Cross Peak A C_Ketone Carbon Signal ~210 ppm (Ketone) HMBC->C_Ketone Cross Peak B Result_E Identify as C2 Protons C_Ester->Result_E Result_K Identify as C9/C11 Protons C_Ketone->Result_K

Figure 1: HMBC Assignment Strategy. By correlating protons to the distinct


 carbonyl shifts, ambiguity is eliminated.

Module 4: Processing & Window Functions

Q: My peaks are broad and "ringing." Can I fix this without re-running the sample?

A: Yes, but you must choose the correct Window Function (Apodization).

Raw NMR data (FID) is truncated.[11] Fourier transforming it directly leads to noise and broad feet.

  • Avoid Exponential Multiplication (LB > 0.3):

    • Why? This increases Signal-to-Noise (S/N) but broadens lines. This is the opposite of what you want for resolution.

  • Use Gaussian Multiplication (GM):

    • Parameters: Set LB (Line Broadening) to a negative value (e.g., -0.5) and GB (Gaussian Broadening) to 0.5 (varies by software, e.g., TopSpin).

    • Result: This forces the FID to decay faster at the end (removing noise) but preserves the early signal, effectively narrowing the peak width at half-height. This can resolve shoulder peaks in the

      
      -proton region.
      
  • Zero Filling:

    • Ensure you Zero Fill to at least 2x the number of acquired points (e.g., if acquired 32k points, process at 64k or 128k). This improves digital resolution, ensuring you have enough data points to define the sharp peaks.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Exploring Nuclear Coupling - Pure Shift NMR).

  • Sanders, J. K. M., & Hunter, C. A. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press. (Discussion on Solvent Effects/ASIS).
  • Foroozandeh, M., et al. (2014). "Ultrahigh-resolution NMR spectroscopy." Angewandte Chemie International Edition, 53(27), 6990-6992. (Seminal paper on PSYCHE Pure Shift).

  • Gottlieb, H. E., et al. (1997).[12] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent shifts).

Sources

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common pitfalls in the purification of keto esters by column chromatography

Technical Support Center: Purification of -Keto Esters Ticket Status: Open Role: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in Column Chromatography of Keto Esters Executive Summary: The "Chamele...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of -Keto Esters

Ticket Status: Open Role: Senior Application Scientist Topic: Troubleshooting Common Pitfalls in Column Chromatography of Keto Esters

Executive Summary: The "Chameleon" Effect

Welcome to the technical support center for


-keto ester purification. If you are experiencing peak tailing , mass loss , or elusive detection , you are likely battling the inherent keto-enol tautomerism  of these substrates.

-keto esters exist in a dynamic equilibrium between a keto form  (less polar) and an enol form  (more polar, acidic). Standard silica gel is slightly acidic (

), which catalyzes this tautomerization and forms strong hydrogen bonds with the enol functionality. This results in the "streaking" or "tailing" often observed on TLC plates and columns. Furthermore, the acidic surface can catalyze hydrolysis and subsequent decarboxylation, leading to product loss.

This guide provides field-proven protocols to neutralize these threats and ensure high-recovery purification.

Troubleshooting Guide (Q&A)

Ticket #001: "My compound streaks from the baseline to the solvent front."

Diagnosis: Silanol Interaction & Enol Drag The acidic silanol groups (


) on the silica surface are acting as a hydrogen-bond donor to the enol oxygen and the ester carbonyl. This creates a "drag" effect where the molecules are continuously adsorbing and desorbing at different rates.

The Fix: Deactivate the Silica Surface You must mask the acidic sites on the silica.

  • Protocol A (Mobile Phase Modifier): Add 1% Triethylamine (TEA) to your eluent system.

    • Why: TEA is a base that preferentially binds to the acidic silanol sites, effectively "capping" them so your keto ester can pass through without sticking.

    • Caution: TEA can sometimes degrade into colored impurities. Ensure you use fresh, distilled TEA if your compound is sensitive to oxidation.

  • Protocol B (Stationary Phase Switch): If the compound is extremely acid-sensitive, switch to Neutral Alumina (Activity Grade III) . Alumina is less acidic than silica and minimizes enol interaction.

Ticket #002: "I loaded 500mg, but only recovered 300mg. Where did it go?"

Diagnosis: On-Column Decarboxylation


-keto esters are prone to hydrolysis  followed by decarboxylation , especially under acidic conditions or elevated temperatures.
  • Mechanism:[1][2][3][4]

    
    
    
  • Silica gel often contains adsorbed water. The combination of acidity + water + heat (from the exotherm of wetting the column) creates a perfect reactor for destroying your product.

The Fix: The "Flash & Freeze" Method

  • Dry Load: Do not load as a liquid solution if using DCM/MeOH; use a dry load on Celite or neutral alumina to minimize contact time with active silica.

  • Rapid Elution: Run the column fast. Do not let the compound sit on the silica overnight.

  • Cold Column: In extreme cases, jacket the column with ice water or run the chromatography in a cold room (

    
    ).
    
Ticket #003: "I can't see my spots on the TLC plate."

Diagnosis: Weak UV Chromophore Unless your


-keto ester is conjugated to an aromatic ring, the carbonyl absorption is often too weak or falls below the standard 254 nm cutoff.

The Fix: Specific Staining Protocols Do not rely on UV. Use these chemical stains:

  • Ferric Chloride (

    
    ):  The Gold Standard for enols. It complexes with the enol form to produce a distinct violet/red  color.
    
  • Anisaldehyde/Sulfuric Acid: Excellent for general carbonyls; usually produces blue/purple spots upon heating.

  • KMnO4: Works if there is any unsaturation, but less specific.

Decision Matrix: Purification Strategy

The following logic flow helps you select the correct stationary phase and solvent system based on your compound's behavior.

PurificationStrategy Start Start: Purifying Beta-Keto Ester CheckUV Is it UV Active? Start->CheckUV Stain Use FeCl3 or Anisaldehyde Stain CheckUV->Stain No CheckTailing Does it tail/streak on TLC? CheckUV->CheckTailing Yes Stain->CheckTailing Standard Standard Silica (Hex/EtOAc) CheckTailing->Standard No AcidSensitive Is it Acid Sensitive? CheckTailing->AcidSensitive Yes AddTEA Add 1% TEA to Eluent AcidSensitive->AddTEA No (Stable) SwitchPhase Use Neutral Alumina or Florisil AcidSensitive->SwitchPhase Yes (Unstable)

Figure 1: Decision tree for selecting purification conditions based on compound stability and TLC behavior.

Technical Data & Protocols

Table 1: Visualization Reagents for Keto Esters
Stain ReagentTarget FunctionalityTypical ColorPreparation Note
Ferric Chloride (

)
Enols, PhenolsViolet / Red 1%

in 50% MeOH/Water. Non-destructive (mostly).
p-Anisaldehyde Carbonyls, EstersBlue / Purple Requires heat.[3][4][5] Good for general purity check.
Iodine (

) Chamber
UnsaturationBrown / Yellow Reversible. Good for quick checks.
KMnO4 Oxidizable groupsYellow Basic solution. Avoid if compound is base-sensitive.
Standard Operating Protocol (SOP): Buffered Silica Chromatography

Objective: Purify a streaking


-keto ester using TEA-buffered silica.
  • Slurry Preparation:

    • Mix Silica Gel 60 (230-400 mesh) with your starting solvent (e.g., 95:5 Hexane:EtOAc).

    • Add 1% v/v Triethylamine (TEA) to the slurry.

    • Tip: Swirl well. The silica may warm up slightly as the amine neutralizes the acidic sites.

  • Column Packing:

    • Pour the slurry into the column.[6]

    • Flush with 2 column volumes (CV) of the TEA-containing solvent . This ensures the entire length of the silica is deactivated.

  • Sample Loading:

    • Dissolve your crude material in a minimum amount of solvent (containing 1% TEA).

    • Alternative: If solubility is poor, dry load onto neutralized silica (mix silica + TEA + crude, then rotovap).

  • Elution:

    • Run the gradient.[7] Maintain 1% TEA in both solvent reservoirs (A and B) throughout the run to prevent "stripping" of the amine from the silica surface.

  • Post-Run:

    • Evaporate solvents.[6]

    • Note: Residual TEA can be removed by high vacuum or a rapid wash with dilute citric acid if the product is stable; otherwise, simple azeotroping with heptane usually removes trace TEA.

References

  • Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Retrieved from

  • Phenomenex Technical Notes. Tip on Peak Tailing of Basic Analytes (Applicable to enol/silanol interactions). Retrieved from

  • University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved from

  • Reach Devices. TLC Stains and Visualization. Retrieved from

  • BenchChem. Preventing decarboxylation of beta-keto acids during analysis. Retrieved from

Sources

Troubleshooting

Technical Support Center: Method Refinement for Trace Detection of Ethyl 10-Oxooctadecanoate

Status: Active Analyst: Senior Application Scientist Context: Trace-level quantitation (ppb/ppt) of oxidized fatty acid ethyl esters (FAEEs) in complex biological or fermentation matrices. Executive Summary: The Analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Analyst: Senior Application Scientist Context: Trace-level quantitation (ppb/ppt) of oxidized fatty acid ethyl esters (FAEEs) in complex biological or fermentation matrices.

Executive Summary: The Analytical Challenge

Detecting ethyl 10-oxooctadecanoate (Ethyl 10-ketostearate) at trace levels presents a tripartite challenge:

  • Isomeric Resolution: It is isobaric with other positional isomers (e.g., 9-oxo, 12-oxo derivatives) and the monounsaturated ethyl oleate (if resolution is low).[1]

  • Matrix Interference: Neutral lipids (Triglycerides) often co-elute, suppressing ionization in MS.

  • Fragmentation Ambiguity: In standard Electron Ionization (EI), the molecular ion (

    
    ) is often weak, requiring specific fragmentation targeting.[1]
    

This guide refines standard FAEE protocols to specifically target the 10-oxo moiety, utilizing orthogonal separation and specific mass spectral transitions.

Module 1: Sample Preparation & Extraction

Q: My recovery is inconsistent (<60%), and I see significant lipid carryover. How do I refine the extraction?

A: Standard Liquid-Liquid Extraction (LLE) is insufficient for trace analysis due to the co-extraction of bulk neutral lipids. You must implement a fractionation step using Solid Phase Extraction (SPE).[2][3]

The Refined Protocol (Aminopropyl SPE): This method separates the target ester from free fatty acids (FFAs) and bulk phospholipids.

  • Conditioning: Use a 500 mg Aminopropyl (

    
    ) SPE cartridge . Condition with 6 mL hexane.
    
  • Loading: Reconstitute your lipid extract in minimal hexane and load onto the cartridge.

  • Fraction 1 (Target Elution): Elute with 4 mL Hexane:Ethyl Acetate (95:5 v/v) .

    • Mechanism:[4][5] Ethyl 10-oxooctadecanoate is a neutral lipid but slightly more polar than triglycerides due to the ketone group. This fraction collects the esters.

  • Wash (Interference Removal): Elute with 4 mL Chloroform:Methanol (2:1). Discard this fraction (contains FFAs and Phospholipids).

  • Concentration: Evaporate Fraction 1 under

    
     and reconstitute in 50 
    
    
    
    L Isooctane.

Troubleshooting Table: Extraction Issues

SymptomProbable CauseCorrective Action
Low Recovery Analyte retained on SPEIncrease Ethyl Acetate polarity to 10% in elution solvent.
Injector Fouling Triglyceride breakthroughPerform a pre-wash of the SPE with pure hexane (2 mL) before the elution step.
High Background Plasticizer contaminationCRITICAL: Use only glass/Teflon labware. Phthalates (plasticizers) are isobaric interferences in FAEE analysis.

Module 2: Chromatographic Separation (GC-MS)

Q: I cannot separate ethyl 10-oxooctadecanoate from the 9-oxo isomer or ethyl oleate. What column should I use?

A: Non-polar columns (like DB-5 or HP-5) separate based on boiling point and are insufficient for positional isomers. You must switch to a High-Polarity Cyanopropyl Phase .

Recommended Setup:

  • Column: SP-2560 or CP-Sil 88 (100m x 0.25mm x 0.2

    
    m).
    
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 140°C (Hold 5 min)

    • Ramp 4°C/min to 240°C

    • Hold 15 min.

Why this works: The cyanopropyl stationary phase interacts strongly with the


-electrons of double bonds and the dipole of the keto-group. This maximizes the retention time difference between the 10-oxo and 9-oxo positions based on their dipole interaction with the column wall.

G Sample Crude Extract Col_NP Non-Polar Column (DB-5) Sample->Col_NP Standard Method Col_Polar Polar Column (CP-Sil 88) Sample->Col_Polar Refined Method Result_Bad Co-elution: 10-oxo + 9-oxo Col_NP->Result_Bad Result_Good Baseline Separation: 10-oxo | 9-oxo Col_Polar->Result_Good

Figure 1: Impact of stationary phase polarity on isomeric separation of keto-fatty acid esters.

Module 3: Mass Spectrometry & Detection

Q: The molecular ion (m/z 326) is weak. How do I confirm the "10-oxo" position definitively?

A: In Electron Ionization (EI), the molecular ion of keto-esters is often nonexistent. You must rely on


-cleavage  fragments. The ketone group at position 10 directs the fragmentation.

Diagnostic Ions for Ethyl 10-oxooctadecanoate:

  • Precursor (MW): 326.5 Da[1]

  • Primary Fragment A (Ester side): Cleavage between C10 and C11.

    • Fragment:

      
      
      
    • m/z target: 213

  • Primary Fragment B (Hydrocarbon side): Cleavage between C9 and C10.

    • Fragment:

      
      
      
    • m/z target: 141 (McLafferty rearrangement product may also shift this).

Refinement Technique: Methoxime (MOX) Derivatization If the signal is still too low or ambiguous, derivatize the ketone.[1]

  • React sample with Methoxyamine Hydrochloride in pyridine (60°C, 1 hour).

  • This converts the keto group to a methoxime (

    
    ).
    
  • Benefit: This adds mass (MW becomes 355) and fixes the fragmentation to a highly specific nitrogen-containing ion, drastically reducing background noise.

Workflow Visualization: Decision Tree

Logic Start Start: Trace Detection Check_Sens Is Sensitivity > 10 ppb? Start->Check_Sens Direct_Inj Direct Injection (Polar Column) Check_Sens->Direct_Inj Yes Derivatize Derivatization (MOX Reagent) Check_Sens->Derivatize No (Trace/Ultra-Trace) MS_Mode MS Mode Selection Direct_Inj->MS_Mode Derivatize->MS_Mode SIM_Mode SIM Mode: m/z 213, 141 MS_Mode->SIM_Mode Single Quad MRM_Mode MRM Mode (GC-MS/MS): 326 -> 213 MS_Mode->MRM_Mode Triple Quad

Figure 2: Method selection logic based on sensitivity requirements and instrumentation.

Module 4: Quantification & Quality Control

Q: What internal standard (IS) should I use?

A: Do not use odd-chain fatty acids (like C17:0) if you are analyzing biological fermentation samples, as these may naturally occur.[1]

  • Best Practice: Use a stable isotope-labeled standard: Ethyl Stearate-d5 or Ethyl Oleate-d5 .

  • Alternative: If deuterated standards are unavailable, use Ethyl 12-hydroxystearate (if not expected in the sample) or a waxy ester like Ethyl Arachidate (C20:0) , provided the run time allows elution.[1]

Validation Criteria (Self-Check):

  • Linearity:

    
     over 5–500 ppb range.
    
  • Signal-to-Noise (S/N): Limit of Quantitation (LOQ) is defined at S/N > 10.

  • Ion Ratio: The ratio of m/z 213 to m/z 141 must remain constant (

    
     20%) across the calibration curve to confirm peak purity.
    

References

  • Bernhardt, T. G., et al. (1996).[1] Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.[2] Journal of Chromatography B. Link

  • Laposata, M. (1997).[1] Fatty acid ethyl esters: ethanol metabolites which mediate ethanol-induced organ damage. Progress in Lipid Research. Link

  • Dresen, S., et al. (2010).[1] Detection of fatty acid ethyl esters (FAEE) in hair by GC-MS/MS. Forensic Science International. Link

  • Christie, W. W. (1998).[1] Gas Chromatography and Lipids: A Practical Guide. The Oily Press. (Standard reference for alpha-cleavage fragmentation rules). Link

Sources

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Technical Support Center: Troubleshooting Contamination in Fatty Acid Ethyl Ester (FAEE) Analysis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Fatty Acid Ethyl Ester (FAEE) analysis. The accurate quantification of FAEEs is critical in fields rangi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Fatty Acid Ethyl Ester (FAEE) analysis. The accurate quantification of FAEEs is critical in fields ranging from biomarker discovery for alcohol consumption to quality control in the food and biofuel industries.[1][2][3] However, the analysis, particularly at trace levels, is highly susceptible to contamination, leading to inaccurate results, poor reproducibility, and significant loss of time.

This guide is designed to provide you with direct, actionable solutions to the most common contamination-related challenges. We will move beyond simple procedural lists to explain the causality behind these issues, empowering you to not only solve current problems but also prevent future ones.

Section 1: Troubleshooting Solvent, Reagent, and System-Related Contamination

Contamination originating from the analytical system itself—including solvents, gases, and instrument components—is often the first place to investigate when unexpected peaks appear. These are often referred to as "ghost peaks" and can appear even in blank injections.[4]

Q1: I'm seeing extraneous peaks in my solvent blank chromatogram. What are the likely sources and how do I fix this?

A1: The presence of peaks in a solvent blank (an injection of the pure solvent used to dissolve your samples) or a system blank (a run with no injection) points directly to contamination within your workflow before a sample is ever introduced.[5][6]

Underlying Causes:

  • Solvent Impurity: Even high-purity or HPLC-grade solvents can contain trace-level impurities from manufacturing, storage, or handling.[7][8][9] Common contaminants include other esters, organic acids, or plasticizers that have leached from container linings.[10][11][12] Concentrating your sample extract will also concentrate these impurities, making them detectable.[9]

  • Contaminated Carrier Gas: Impurities in the carrier gas (e.g., helium, hydrogen) or leaks in the gas lines can introduce a steady stream of contaminants that accumulate on the analytical column, especially at cool starting oven temperatures.[5]

  • System Contamination: This includes bleed from the GC septum, contamination from previous injections residing in the injector liner, or residues within the gas lines themselves.[4][5]

Troubleshooting Protocol:

  • Isolate the Source: The first step is to determine if the contamination comes from the solvent/syringe or the GC system itself.[5]

    • Solvent Blank vs. System Blank: Run your standard method first with a solvent injection (solvent blank). Then, run the method again with no injection at all (system blank).[5][13]

    • Interpretation:

      • If peaks appear in the solvent blank but not the system blank, the contamination is from your solvent, syringe, or vials.[5]

      • If the same peaks appear in the system blank, the contamination originates from within the GC (carrier gas, gas lines, inlet, or column).[5]

  • Addressing Solvent Contamination:

    • Verify Purity: Test a new bottle of high-purity, GC-grade solvent. If the new solvent is clean, discard the old one. It is good practice to test new solvent lots before use.[13]

    • Check Water Source: If using deionized or purified water, be aware that plastic storage tanks or tubing in the purification system can leach contaminants like phthalates.[11] Extract a sample of the water as you would a sample to check for contamination.[11]

    • Clean Glassware: Ensure all glassware used for solvent preparation is meticulously cleaned (See Section 2, Q2).

  • Addressing System Contamination:

    • Gas Purity: Ensure your carrier gas is of ultra-high purity (99.9995% or better) and that gas traps/purifiers are installed and functional.[5]

    • Inlet Maintenance: The inlet is a primary site for contamination.[5]

      • Replace the septum and injector liner. These are consumable parts and frequent sources of ghost peaks.[13][14]

      • Handle new liners only with clean forceps to avoid introducing oils from your hands.[13]

    • Column Bake-out: If the column is contaminated, perform a bake-out by setting the oven temperature to just below the column's maximum limit for 1-2 hours to elute stubborn residues.[13][14]

Section 2: Issues Arising from Labware and Sample Preparation

The materials that come into contact with your sample before it ever reaches the instrument are major sources of contamination. Plasticizers, detergents, and previously analyzed materials can all be inadvertently introduced.

Q2: My FAEE results are inconsistent between replicates, with random, sharp peaks appearing. Could my labware be the problem?

A2: Absolutely. Inconsistent and random peaks often point to sporadic contamination introduced during sample preparation. Plastic labware is a notorious source of phthalate esters, which are structurally similar to some FAEEs and can easily interfere with analysis.[10][11][15]

Underlying Causes:

  • Plasticizers: Polyvinyl chloride (PVC) and other plastics contain plasticizers like diethylhexyl phthalate (DEHP) and dibutyl phthalate (DBP).[13][15] These compounds are not chemically bound to the polymer and can easily leach into organic solvents.[10][11] Sources include pipette tips, syringe filters, sample vials, gloves (vinyl), and Parafilm.[10][13][15]

  • Improperly Cleaned Glassware: Detergent residues can remain on glass surfaces if not rinsed thoroughly. Additionally, storing clean glassware in contaminated environments (e.g., near plastics, in dusty cabinets) can re-introduce contaminants.[13]

  • Cross-Contamination: Using the same labware for high-concentration standards and low-concentration samples without rigorous cleaning in between.

Troubleshooting & Prevention Workflow:

G cluster_0 Labware Contamination Prevention cluster_1 Glassware Cleaning Protocol A Phase 1: Material Selection B Use Glass Exclusively (Volumetric flasks, pipettes, vials) A->B C If Plastic is Unavoidable: - Use Polypropylene (PP) or Polyethylene (PE) - Avoid PVC and Vinyl A->C D Use Phthalate-Free Consumables (Nitrile gloves, specific pipette tips) A->D E Phase 2: Rigorous Cleaning F 1. Detergent Wash (e.g., Alconox®) with brush E->F G 2. Multiple Tap Water Rinses (6x) F->G H 3. Multiple DI Water Rinses (6x) G->H I 4. Solvent Rinses (Methanol, then Acetone/Hexane) H->I J 5. Oven Bake (e.g., >150°C for 2-4 hours) I->J K 6. Cool & Store (Covered with baked aluminum foil) J->K

Caption: Workflow for preventing labware contamination.

Detailed Glassware Cleaning Protocol: This protocol is designed for trace organic analysis and should be performed in a fume hood for the solvent steps.[16]

  • Initial Cleaning: Scrub all interior and exterior surfaces with a lab-grade, non-abrasive detergent (e.g., Alconox) and hot tap water. Use brushes appropriate for the vessel size.[16][17]

  • Tap Water Rinse: Rinse the glassware thoroughly by filling it completely with hot tap water at least six times.[16]

  • Deionized Water Rinse: Follow with at least six rinses with high-purity deionized water (>18 MΩ).[16]

  • Solvent Rinse: Rinse the vessel three times with high-purity methanol, followed by three rinses with acetone or hexane. Dispose of the solvent waste appropriately.[16]

  • Drying/Baking: Allow glassware to air dry on a clean rack or, for best results, bake it in an oven. Loosely cover openings with aluminum foil that has been pre-cleaned with hexane.[16] For stubborn organic residues, a sulfuric acid wash may be necessary, but this should be done with extreme caution.[16]

Section 3: Troubleshooting Instrument Carryover

Carryover occurs when residue from a previous, often high-concentration, injection appears in subsequent analyses.[18][19] This is a critical issue when quantifying low-level analytes after running a calibration standard.

Q3: I'm observing peaks from my high-concentration standard in the following blank injection. How can I eliminate this carryover?

A3: This is a classic case of instrument carryover. High-boiling-point or "sticky" compounds like FAEEs can adsorb onto various parts of the sample path and slowly bleed out in later runs.[14] The most common sites for carryover are the autosampler syringe, the GC inlet, and the front of the analytical column.[19][20]

Troubleshooting Decision Tree:

Caption: Decision tree for diagnosing instrument carryover.

Detailed Protocols for Eliminating Carryover:

  • Enhance Autosampler Syringe Cleaning:

    • Multiple Solvents: A single wash solvent may not be effective. Use a multi-solvent wash routine. A good practice is to use the sample solvent first, followed by a more aggressive, polar solvent like methanol or isopropanol, and finally a volatile solvent like acetone to ensure the needle is dry.[19]

    • Increase Wash Cycles: Increase the number of pre- and post-injection syringe washes to at least 5-10 cycles.[19]

    • Wash Vial Maintenance: Regularly replace the solvent in your wash vials to prevent them from becoming a source of contamination.[19]

  • Perform Comprehensive Inlet Maintenance:

    • Replace Consumables: As a first step, always replace the injector liner and septum. Residues can bake onto the liner and slowly bleed out over many runs.[13][14]

    • Clean the Inlet Body: If carryover persists after replacing consumables, the metal body of the inlet itself may be contaminated. This requires a more involved cleaning procedure as detailed in your instrument's maintenance manual.[19]

  • Maintain the Analytical Column:

    • Column Trimming: The first few centimeters of the analytical column act as a trap for non-volatile residues. Carefully trim 5-10 cm from the inlet end of the column.[5]

    • High-Temperature Bake-out: After analyzing a batch of high-concentration samples, run a "bake-out" method. Set the oven temperature to 20-30°C above the final temperature of your analytical method (but below the column's max limit) and hold for 30-60 minutes with carrier gas flowing to strip contaminants from the column.[13][14]

Summary Table of Common Contaminants

Contaminant ClassCommon ExamplesPrimary Laboratory SourcesKey GC-MS Ions (m/z) for Identification
Phthalate Esters Diethyl Phthalate (DEP), Dibutyl Phthalate (DBP), Di(2-ethylhexyl) Phthalate (DEHP)Plastic labware (pipette tips, vials, tubing), vinyl gloves, Parafilm, solvent container caps.[10][13][15]149 (characteristic fragment for many phthalates), 177, 223
Fatty Acids Palmitic Acid (C16:0), Stearic Acid (C18:0), Oleic Acid (C18:1)Fingerprints (handling septa/liners), contaminated glassware, bleed from previous samples.Molecular ion (M+), fragments from loss of water (M-18) and other characteristic losses.
Siloxanes Cyclic and linear siloxanesSeptum bleed, column bleed (especially with older columns).73, 207, 281, and repeating patterns separated by 74 amu.
Solvent Impurities Aldehyd condensation products, other esters, hydrocarbons.Lower grade solvents, improper storage leading to degradation.[9]Varies widely based on the specific impurity.

By systematically identifying the source of contamination using the diagnostic steps outlined above and implementing these robust preventative measures, you can ensure the integrity and accuracy of your FAEE analyses.

References

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. Research@THEA. [Link]

  • GC Troubleshooting—Carryover and Ghost Peaks. Restek Resource Hub. [Link]

  • 5 Sources of Phthalate and Adipate Contamination You Probably Didn't Know About. (2023, January 17). Teledyne ISCO. [Link]

  • Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Agilent. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (2007, February 2). Taylor & Francis Online. [Link]

  • Identification and quantitation of fatty acid ethyl esters in biological specimens. (1984, August 1). PubMed. [Link]

  • The LCGC Blog: Solve Carryover Problems in Gas Chromatography. (2020, December 19). LCGC International. [Link]

  • Cleaning of Glassware_MSMC SOP-001v1. (2018, January 16). Michigan State University. [Link]

  • Glassware Cleaning for Trace TOC Analysis. Frederick National Laboratory for Cancer Research. [Link]

  • How can I avoid sample carry over from columns in a GC - MS instrument? (2015, December 13). ResearchGate. [Link]

  • Gas Chromatography Troubleshooting Part I – Peak Shape Issues. (2021, February 22). Chromatography Today. [Link]

  • An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. TDX. [Link]

  • Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. (2021, February 25). ResearchGate. [Link]

  • Fatty Acid Ethyl Esters in Virgin Olive Oils: In-House Validation of a Revised Method. (2020, July 14). MDPI. [Link]

  • Troubleshooting tips to prevent carry over contaminants. (2011, April 12). Chromatography Forum. [Link]

  • Why do I have Carryover? (2013, September 3). Chromatography Today. [Link]

  • How to eliminate the carry-over effect in GC-MS/MS system? ResearchGate. [Link]

  • The Essential Guide to Fatty Acid Analysis. (2024, January 19). Eurofins USA. [Link]

  • Why Solvent Purity Is Crucial in the World of Chemistry. (2025, May 11). Ibis Scientific, LLC. [Link]

  • Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (2010, April 1). LCGC International. [Link]

  • Solvents in Sample Preparation for Chromatography and Mass Spectrometry. ChromaNik. [Link]

  • Blanks in Method Validation. Eurachem. [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). MDPI. [Link]

  • Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards (FAME and FAEE Standards). Reagecon. [Link]

Sources

Troubleshooting

optimization of extraction protocols for keto lipids from complex matrices

Technical Support Center: Keto-Lipid Extraction & Analysis Subject: Optimization of Extraction Protocols for Keto-Lipids (Oxylipins, Ketosteroids, and Oxidized Fatty Acids) from Complex Matrices. Current Status: Operatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Keto-Lipid Extraction & Analysis

Subject: Optimization of Extraction Protocols for Keto-Lipids (Oxylipins, Ketosteroids, and Oxidized Fatty Acids) from Complex Matrices. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Mission Statement

This guide addresses the specific challenges of extracting keto-lipids —a diverse class of oxidized lipids containing ketone functionalities (e.g., KODEs, ketosteroids, 5-oxo-ETE). Unlike neutral triglycerides, keto-lipids possess intermediate polarity and high chemical lability. This center provides a self-validating, troubleshooting-first approach to maximizing recovery while preventing the degradation of the critical carbonyl moiety.

Module 1: The Core Protocol (Method Selection)

Q: Which solvent system provides the highest recovery for keto-lipids without inducing phase inversion?

A: The Matyash Method (MTBE/Methanol) For keto-lipids, the traditional Folch (Chloroform/MeOH) method is often too aggressive and places the lipid-rich layer at the bottom, increasing contamination risk during retrieval. We recommend the Matyash Method using Methyl tert-butyl ether (MTBE).[1]

Why this works (The Science):

  • Polarity Matching: Keto-lipids are more polar than neutral lipids but less polar than phospholipids. MTBE’s dielectric constant allows it to solvate these intermediate species efficiently.

  • Phase Physics: MTBE forms the upper phase (density < 1 g/mL). This allows you to pipette off the target lipids without puncturing the protein/matrix pellet, significantly reducing matrix carryover.

  • Safety: MTBE is non-halogenated and less toxic than chloroform.

Visual Workflow: The Matyash Protocol

MatyashExtraction Start Sample (Plasma/Tissue) Step1 Add MeOH (Ice Cold) + Internal Standards Start->Step1 Step2 Vortex (1 min) Disrupt Membranes Step1->Step2 Step3 Add MTBE (Solvation) Step2->Step3 Step4 Incubate (Room Temp, 10 min) Step3->Step4 Step5 Add Water (Induce Phase Sep) Step4->Step5 Step6 Centrifuge (1000g, 10 min) Step5->Step6 Result Top Layer (Organic) Keto-Lipids Neutral Lipids Interface Proteins Bottom Layer (Aqueous) Salts Polar Metabolites Step6->Result

Figure 1: The Matyash extraction workflow ensures the target organic phase remains on top, minimizing contamination from the protein interface.[1][2]

Module 2: Troubleshooting & Optimization

Issue 1: "I am seeing 'ghost' peaks or degradation of my keto-lipid signal."

Diagnosis: Keto-enol tautomerization or oxidative degradation. The carbonyl group at the "keto" position is electron-withdrawing, making alpha-hydrogens acidic and susceptible to tautomerization or oxidation, especially in older samples.

The Solution: The Stability Triad Implement these three controls immediately:

ParameterProtocol AdjustmentMechanism of Action
Antioxidants Add 0.01% BHT (Butylated hydroxytoluene) to the extraction solvent.Scavenges free radicals, preventing propagation of lipid peroxidation chains.
Temperature Maintain all solvents at 4°C . Perform centrifugation at 4°C.Slows down kinetic rates of hydrolysis and isomerization.
pH Control Avoid strong acids/bases. Use Acetic Acid (0.1%) if acidification is needed.Strong bases induce enolization; strong acids cause hydrolysis. Mild acidification keeps carboxyls protonated without breaking the keto bond.
Issue 2: "My sample formed a persistent emulsion that won't separate."

Diagnosis: High surfactant load (phospholipids/proteins) in complex matrices like liver homogenate or fermentation broth.

The Solution: The "Salting Out" & Cryo-Modulation Do not simply spin longer; change the physics of the mixture.

  • Cryo-Centrifugation: Spin at high speed (10,000 x g) at 0°C . If the emulsion persists, freeze the entire tube at -80°C for 15 minutes, then immediately centrifuge upon thawing. The ice crystal formation disrupts the surfactant shell stabilizing the emulsion.

  • Ionic Strength Adjustment: Add 50 µL of saturated NaCl solution (brine) during the water addition step (Step 5 in Fig 1). This increases the ionic strength of the aqueous phase, driving organic compounds into the MTBE layer ("Salting Out").

Issue 3: "My LC-MS signal is suppressed, even with high recovery."

Diagnosis: Phospholipid breakthrough. Even with MTBE, abundant phospholipids (PC, PE) can co-extract and suppress the ionization of low-abundance keto-lipids.

The Solution: Solid Phase Extraction (SPE) Cleanup Use a Mixed-Mode Anion Exchange (MAX) cartridge to separate neutral lipids from the acidic/polar keto-lipids.

Protocol:

  • Load: Apply lipid extract (redissolved in MeOH/Water) to Oasis MAX cartridge.

  • Wash 1: 5% NH4OH (Removes neutrals/zwitterions).

  • Elute: 2% Formic Acid in Methanol.

    • Why? Keto-lipids often have associated carboxylic acid tails (e.g., oxylipins). High pH retains them; low pH releases them.

Module 3: Decision Logic for Complex Matrices

Use this logic gate to determine if you need to deviate from the standard Matyash protocol.

DecisionTree Start Start: Define Matrix IsSolid Is the matrix solid? (Tissue, Soil, Feces) Start->IsSolid Homogenize Cryo-Homogenization (Bead Beating in MeOH) IsSolid->Homogenize Yes IsPlasma Is it Plasma/Serum? IsSolid->IsPlasma No LowAbundance Is target < 10 nM? Homogenize->LowAbundance IsPlasma->LowAbundance Yes Standard Standard Matyash (MTBE/MeOH) LowAbundance->Standard No (General Profiling) Enrichment Matyash + SPE Cleanup (Remove Phospholipids) LowAbundance->Enrichment Yes (High Sensitivity)

Figure 2: Decision matrix for selecting the appropriate level of matrix cleanup based on sample type and analyte concentration.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use plasticware for keto-lipid extraction? A: Avoid if possible. Keto-lipids are lipophilic and will adhere to polypropylene (standard Eppendorf tubes).

  • Best Practice: Use silanized glass vials for all extraction steps. If plastic must be used, use "Low Retention" tubes and minimize contact time.

  • Warning: Plasticizers (phthalates) from standard plastics are isobaric with many lipids and will contaminate your mass spectra.

Q: How do I validate that my extraction is working? (Self-Validating System) A: You must use a Surrogate Internal Standard . Do not rely on external calibration alone. Spike the sample before extraction with a deuterated analog (e.g., 12-HETE-d8 or Prostaglandin E2-d4 ).

  • Acceptance Criteria: The recovery of the deuterated standard must be between 80-120% . If it drops below 80%, your extraction efficiency is compromised (likely matrix effects or emulsion entrapment).

Q: My keto-lipids degrade during storage. How do I stop this? A: Store samples in Acetonitrile/Methanol (50:50) rather than pure Methanol. Methanol is protic and can participate in nucleophilic attacks over long periods. Always store at -80°C under an Argon headspace to prevent oxidative cleavage.

References

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146.

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206.

  • Gladine, C., et al. (2014).[3] Optimization of the extraction of oxylipins from biological samples. Free Radical Biology and Medicine, 75, S13.

  • Willenberg, I., et al. (2015). Solid Phase Extraction for the Simultaneous Analysis of Oxylipins and Lipid Mediators. Analytical Chemistry, 87(15).

  • Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues. Journal of Biological Chemistry, 226(1), 497–509.

Sources

Optimization

improving the reproducibility of quantitative results for ethyl 10-oxooctadecanoate

This guide is structured as a specialized Technical Support Center for researchers working with Ethyl 10-oxooctadecanoate (CAS: 18490-59-0). It prioritizes reproducibility, mechanistic understanding, and self-validating...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for researchers working with Ethyl 10-oxooctadecanoate (CAS: 18490-59-0). It prioritizes reproducibility, mechanistic understanding, and self-validating protocols.[1]

Senior Application Scientist Desk Subject: Improving Reproducibility in Lipidomics & Synthetic Workflows

Core Directive: The "Why" Behind the Variance

Ethyl 10-oxooctadecanoate is a keto-fatty acid ethyl ester (FAEE). Quantifying it is deceptively difficult not because of detection limits, but because of structural isomerism and matrix-induced instability .[1]

Most reproducibility failures stem from three root causes:

  • Positional Isomer Co-elution: The 10-oxo isomer often co-elutes with 9-oxo or 12-oxo analogs on standard non-polar columns.[1]

  • In-situ Transesterification: Using ethanol-based solvents during extraction can artificially generate ethyl esters from free fatty acids or triglycerides.[1]

  • Ion Suppression/Fragmentation Variance: Inconsistent ionization energies in GC-MS can alter the ratio of diagnostic fragment ions.[1]

Experimental Workflow & Logic

The following diagram outlines the decision logic for method development, ensuring you select the correct path based on your sample matrix.

G Start Start: Sample Type Matrix Matrix Assessment Start->Matrix Bio Biological Tissue/Plasma Matrix->Bio Synth Synthetic/Pure Standard Matrix->Synth Extract Extraction Strategy (Avoid Ethanol) Bio->Extract Sep Chromatographic Separation Synth->Sep LLE LLE: Hexane/MTBE (Prevent Transesterification) Extract->LLE Crucial Step LLE->Sep Col_NP Non-Polar Column (DB-5/HP-5) *Risk of Isomer Overlap* Sep->Col_NP Screening Col_Pol Polar Column (CP-Sil 88 / DB-23) *Required for Isomers* Sep->Col_Pol Quantitation Detect MS Detection Strategy Col_NP->Detect Col_Pol->Detect Scan Full Scan (Identification) Detect->Scan SIM SIM Mode (Quantification) m/z 88, 141, 213 Detect->SIM High Sensitivity

Caption: Logic flow for selecting extraction and separation parameters. Note the critical branch at "Extraction Strategy" to avoid artifact formation.

Validated Protocols & Methodologies

Module A: Sample Preparation (The Integrity Phase)

Objective: Extract Ethyl 10-oxooctadecanoate without hydrolyzing the ester or creating artificial esters.

The Protocol (Modified Matyash Method):

  • Internal Standard Spiking: Add 50 µL of Ethyl Heptadecanoate (C17:0 EE) (10 µg/mL in Hexane) to the sample before extraction.[1]

    • Why: C17:0 EE does not occur naturally in most biological matrices and behaves nearly identically to C18 esters.[1]

  • Lysis/Homogenization: Use MTBE (Methyl tert-butyl ether) and Methanol (3:1 v/v).[1]

    • Critical: Do NOT use Ethanol.[1] Ethanol can transesterify endogenous lipids into ethyl esters, creating false positives [1].[1]

  • Phase Separation: Add water (induces phase separation).[1] Centrifuge at 3000 x g for 10 min.

  • Collection: Collect the upper organic phase (MTBE).[1]

  • Drying: Evaporate under a gentle stream of Nitrogen (N2) at 30°C.

    • Caution: Do not exceed 40°C; keto-derivatives can degrade or polymerize.[1]

  • Reconstitution: Dissolve in 100 µL of Isooctane for GC injection.

Module B: GC-MS Quantification (The Precision Phase)

Objective: Separate the 10-oxo isomer from the 9-oxo and 12-oxo isomers.

Instrument Parameters:

  • Column: CP-Sil 88 or DB-23 (High polarity, Cyanopropyl stationary phase).

    • Why: Non-polar columns (DB-5) separate by boiling point.[1] Isomers have identical boiling points.[1] Polar columns separate by dipole moment, resolving the position of the keto group [2].[1]

  • Carrier Gas: Helium, constant flow 1.0 mL/min.[1][2][3]

  • Oven Program:

    • 50°C (1 min hold)

    • Ramp 25°C/min to 175°C

    • Ramp 4°C/min to 240°C (Hold 10 min)

    • Note: The slow ramp at the end is critical for isomer resolution.[1]

Data Acquisition (SIM Mode): To quantify reproducibly, you must monitor specific ions.[1]

Ion Typem/z ValuePurpose
Quantifier 88 McLafferty rearrangement of the ethyl ester group (Universal for FAEEs) [3].
Qualifier 1 213 Alpha-cleavage at C10 (retaining ester side).[1] Specific to 10-oxo position.[1][4]
Qualifier 2 141 Alpha-cleavage at C10 (retaining methyl tail).[1]
Internal Std 312 Molecular ion of Ethyl Heptadecanoate (C17:0 EE).[1]

Note on Qualifier 1: For the 9-oxo isomer, this cleavage would yield m/z 199. For the 10-oxo isomer, it shifts to m/z 213. This shift is your primary confirmation of isomeric purity [4].[1]

Troubleshooting Guide (FAQ)

Q1: My retention times are drifting, and the 10-oxo peak is merging with the 9-oxo peak.

Diagnosis: Column degradation or active site saturation.[1] Solution:

  • Trim the column: Remove 10-20 cm from the inlet side.[1] Lipid samples often deposit non-volatile residues that create "active sites," causing peak tailing.[1]

  • Check Phase Polarity: If using a PEG column (Wax), switch to Cyanopropyl (CP-Sil 88) .[1] Wax columns bleed at high temperatures needed for C18 elution, altering retention selectivity.[1]

Q2: I see "Ethyl 10-oxooctadecanoate" in my blank/control samples.

Diagnosis: Contamination or Transesterification.[1] Solution:

  • Solvent Audit: Did you use ethanol to clean syringes or glassware? Residual ethanol + traces of acid + standard stearic acid = Ethyl Stearate (and potentially oxidized derivatives).[1]

  • Plasticizers: Check if you used plastic pipette tips washed with surfactants.[1] Some surfactants contain fatty acid chains that can be extracted.[1] Use glass syringes and glass vials with PTFE-lined caps only.[1]

Q3: The mass spectrum matches, but the quantification is non-linear at high concentrations.

Diagnosis: Detector saturation or Enolization.[1] Solution:

  • Enol-Keto Tautomerism: The keto group at C10 can tautomerize.[1] While less common in long chains, if peak shapes are split, consider derivatizing the ketone with Methoxylamine hydrochloride (MOX) .[1] This locks the ketone as a methoxime, improving peak symmetry [5].[1]

  • Split Ratio: Increase the split ratio (e.g., from 10:1 to 50:1) to prevent detector saturation on the base peak (m/z 88).[1]

Q4: Why is the m/z 88 peak intensity fluctuating between runs?

Diagnosis: Source contamination.[1] Solution: The m/z 88 ion (McLafferty) is formed in the source.[1] If the ion source is dirty (carbon deposits), the efficiency of this rearrangement changes.[1]

  • Action: Clean the ion source.[1]

  • Validation: Inject a standard of Ethyl Stearate (C18:0 EE) every 10 runs.[1] If the area count deviates by >15%, stop and clean.[1]

Visualizing the Fragmentation Logic

The following diagram illustrates why m/z 213 is the specific marker for the 10-oxo isomer compared to the 9-oxo isomer.

Frag Molecule Ethyl 10-oxooctadecanoate (Precursor) Alpha Alpha Cleavage (at C10 Carbonyl) Molecule->Alpha Frag1 Fragment A (Ester Side) [O=C-(CH2)8-COOEt]+ Alpha->Frag1 Frag2 Fragment B (Methyl Side) [CH3-(CH2)7-C=O]+ Alpha->Frag2 Mass1 m/z 213 (Diagnostic for 10-oxo) Frag1->Mass1 Mass2 m/z 141 Frag2->Mass2 Comparison Contrast: 9-oxo Isomer Yields m/z 199 Mass1->Comparison

Caption: Fragmentation pathway showing the origin of the diagnostic m/z 213 ion.

References

  • Kinnunen, P. M., & Lange, L. G. (1984).[1] Identification and quantitation of fatty acid ethyl esters in biological specimens. Analytical Biochemistry, 140(2), 567–576.[1]

  • Destaillats, F., et al. (2002).[1] Gas chromatography–mass spectrometry of cis-9,10-epoxyoctadecanoic acid. Journal of Chromatography B, 784(2), 351-365.[1][5] (Demonstrates separation logic for oxygenated C18 derivatives).

  • Reagecon Technical Standards. (2025). Fatty Acid Ethyl Ester Standards & Fragmentation Patterns.

  • Zirroli, J. A., & Murphy, R. C. (1993).[1] Mass spectrometry of fatty acid methyl esters: Isomer differentiation. Journal of the American Society for Mass Spectrometry.[1] (Foundational text on keto-isomer fragmentation shifts).

  • Lipid MAPS Consortium. (2007).[1] Internal Standards for Lipidomic Analysis and Derivatization Protocols.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Ethyl vs. Methyl 10-Oxooctadecanoate in Research &amp; Development

Topic: Comparative Guide: Ethyl 10-oxooctadecanoate vs. Methyl 10-oxooctadecanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Choic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Guide: Ethyl 10-oxooctadecanoate vs. Methyl 10-oxooctadecanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Choice of Ester Matters

In lipid research and drug development, the distinction between Ethyl 10-oxooctadecanoate and Methyl 10-oxooctadecanoate is often treated as a trivial structural variation. However, this choice dictates the molecule's metabolic fate, toxicity profile, and analytical visibility.

  • Select Methyl 10-oxooctadecanoate for: Analytical standards (GC-MS), industrial polymer synthesis (nylon precursors), and non-biological chemical intermediates.

  • Select Ethyl 10-oxooctadecanoate for: Pharmaceutical formulations, nutraceutical delivery systems, and metabolic studies where methanol toxicity must be eliminated.

This guide provides a technical breakdown of physicochemical properties, synthesis protocols, and analytical differentiation to support your experimental design.

Part 1: Physicochemical Showdown

Both compounds are derivatives of 10-oxooctadecanoic acid (also known as 10-ketostearic acid), a keto-fatty acid often derived from the microbial biotransformation of oleic acid.

PropertyMethyl 10-oxooctadecanoateEthyl 10-oxooctadecanoate
CAS Number 1842-70-218490-59-0
Molecular Formula C₁₉H₃₆O₃C₂₀H₃₈O₃
Molecular Weight 312.49 g/mol 326.51 g/mol
Physical State (25°C) Solid (Waxy Crystals)Solid (Soft Wax) / Semi-solid
Melting Point 47–51 °C~40–45 °C (Estimated*)
Lipophilicity (LogP) ~6.1~6.5
Metabolic Byproduct Methanol (Toxic)Ethanol (GRAS/Safe)
Primary Utility GC Standard, Polymer MonomerDrug Carrier, Flavor Precursor

*Note: Ethyl esters generally exhibit slightly lower melting points than their methyl counterparts due to the disruption of crystal packing efficiency by the bulkier ethyl group.

Part 2: Synthesis & Production Pathways

The production of these esters typically begins with Oleic Acid . The introduction of the ketone group at the C10 position is the rate-limiting step, often achieved via biotransformation using specific bacterial strains (e.g., Flavobacterium sp., Micrococcus luteus) or chemical hydration/oxidation .

Mechanism of Action: Biotransformation Route
  • Hydration: Oleate hydratase converts Oleic Acid → 10-Hydroxystearic Acid.

  • Oxidation: Alcohol dehydrogenase converts 10-Hydroxystearic Acid → 10-Oxooctadecanoic Acid.

  • Esterification: Chemical esterification with MeOH or EtOH yields the final product.

SynthesisPathway Oleic Oleic Acid (C18:1) HSA 10-Hydroxystearic Acid (Intermediate) Oleic->HSA Oleate Hydratase (Micrococcus/Lactobacillus) KSA 10-Oxooctadecanoic Acid (Parent Keto-Acid) HSA->KSA Alcohol Dehydrogenase (Oxidation) Methyl Methyl 10-oxooctadecanoate (FAME) KSA->Methyl MeOH / H2SO4 (Esterification) Ethyl Ethyl 10-oxooctadecanoate (FAEE) KSA->Ethyl EtOH / H2SO4 (Esterification)

Caption: Biocatalytic route from Oleic Acid to 10-oxo esters.[1][2] The divergence occurs at the final esterification step.

Part 3: Analytical Differentiation (GC-MS)

Distinguishing these two esters is critical in lipidomics, especially when using ethanol as an extraction solvent which may cause transesterification artifacts.

Gas Chromatography Profiles
  • Retention Time: The Ethyl ester elutes later than the Methyl ester due to higher molecular weight and boiling point.

  • Fragmentation Patterns (EI Source):

    • Methyl Ester: Look for the McLafferty rearrangement ion at m/z 74 (characteristic of methyl esters) and loss of methoxy group [M-31] .

    • Ethyl Ester: Look for the rearrangement ion at m/z 88 (characteristic of ethyl esters) and loss of ethoxy group [M-45] .

Protocol: GC-MS Separation
  • Column: fused silica capillary column (e.g., DB-5ms or HP-5), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 100°C (1 min) → 10°C/min → 300°C (hold 5 min).

  • Differentiation Logic:

    • If peak at m/z 312 (Molecular Ion) + Base peak m/z 74Methyl .

    • If peak at m/z 326 (Molecular Ion) + Base peak m/z 88Ethyl .

Part 4: Biological Implications & Toxicity

This is the decisive factor for pharmaceutical applications.

1. Metabolic Toxicity (The "Payload" Risk)

Upon hydrolysis by pancreatic lipases or intracellular esterases, these compounds release the parent fatty acid and an alcohol.

  • Methyl Ester → Methanol: Methanol is oxidized to formaldehyde and formic acid, which are neurotoxic and can cause metabolic acidosis. While trace amounts in analytical samples are negligible, methyl esters are unsuitable for high-dose drug delivery .

  • Ethyl Ester → Ethanol: Ethanol is metabolized to acetaldehyde and acetate, pathways the body handles efficiently (up to a limit). This makes the ethyl ester the standard for oral lipid therapeutics (e.g., Omega-3 ethyl esters like Lovaza).

2. Bioactivity of the 10-Oxo Group

The 10-oxo moiety (ketone) imparts unique polarity compared to a standard stearate.

  • PPAR Activation: Oxo-fatty acids often act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), regulating lipid metabolism.

  • Gut Microbiota: 10-oxooctadecanoic acid is a "postbiotic" metabolite of gut bacteria (e.g., Lactobacillus plantarum), potentially influencing host immunity.

Part 5: Experimental Protocols
Protocol A: Chemical Synthesis of Ethyl 10-oxooctadecanoate

Use this protocol to generate a reference standard if commercial stock is unavailable.

Reagents: 10-oxooctadecanoic acid (10 mmol), Absolute Ethanol (50 mL), Conc. H₂SO₄ (0.5 mL). Equipment: Round-bottom flask, Reflux condenser, Rotary evaporator.

  • Dissolution: Dissolve 3.0 g of 10-oxooctadecanoic acid in 50 mL of absolute ethanol.

  • Catalysis: Add 0.5 mL of concentrated sulfuric acid dropwise.

  • Reflux: Heat to reflux (approx. 80°C) for 4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 80:20).

  • Neutralization: Cool to room temperature. Add 50 mL of saturated NaHCO₃ solution to neutralize the acid.

  • Extraction: Extract with Diethyl Ether (3 x 30 mL). Combine organic layers.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Recrystallize from cold hexane or purify via silica gel column chromatography.

Protocol B: Self-Validating Purity Check

Before biological use, validate the ester form.

  • Run 1H-NMR (CDCl₃).

  • Methyl Check: Look for a singlet at ~3.66 ppm (OCH₃).

  • Ethyl Check: Look for a quartet at ~4.12 ppm (OCH₂-) and a triplet at ~1.25 ppm (-CH₃).

  • Logic: If the singlet at 3.66 ppm is present in your "Ethyl" sample, transesterification with methanol contamination has occurred.

References
  • Bacterial Biotransformation of Oleic Acid. (2020). MDPI. Retrieved from [Link][3]

  • Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids. (2016).[4] American Journal of Pathology.[4] Retrieved from [Link]

  • Methyl 10-oxooctadecanoate Product Data. (2021). PubChem. Retrieved from [Link]

  • Ethyl 10-oxodecanoate (Homolog Data). (2025). PubChem. Retrieved from [Link]

  • Comparison of Synthetic Ethyl Ester Form Fish Oil vs. Natural Triglyceride. (2014). Regulations.gov. Retrieved from [Link]

Sources

Comparative

comparative study of the biological activity of different keto acid esters

Comparative Guide: Biological Activity of - vs. -Keto Acid Esters Executive Summary: The Structural Divide In drug development, keto acid esters are far more than simple protecting groups.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Biological Activity of - vs. -Keto Acid Esters

Executive Summary: The Structural Divide

In drug development, keto acid esters are far more than simple protecting groups. They act as critical metabolic modulators, prodrugs, and bioactive scaffolds. However, the position of the ketone group relative to the ester functionality—


 (1,2-dicarbonyl)  versus 

(1,3-dicarbonyl)
—dictates a massive divergence in biological stability, mechanism of action, and therapeutic utility.
  • 
    -Keto Acid Esters (e.g., Ethyl Pyruvate, Octyl 
    
    
    
    -Ketoglutarate):
    Primarily investigated for cytoprotection, metabolic reprogramming, and anti-inflammation . Their utility is often limited by rapid, spontaneous hydrolysis in aqueous media, a phenomenon frequently mistaken for enzymatic activity.
  • 
    -Keto Acid Esters (e.g., Ethyl Acetoacetate derivs.):  Renowned as antimicrobial agents and quorum sensing inhibitors . Their 1,3-dicarbonyl structure allows for stable enolization, making them robust synthons and competitive inhibitors of bacterial signaling pathways.
    

This guide provides a comparative analysis of these two classes, supported by experimental protocols to validate their distinct behaviors.

Detailed Comparative Analysis

-Keto Acid Esters: The Metabolic Trojan Horses

These compounds are designed to deliver polar metabolic intermediates (Pyruvate,


-Ketoglutarate) across lipophilic cell membranes.
  • Key Compounds: Ethyl Pyruvate (EP), Dimethyl

    
    -Ketoglutarate (DMKG), Octyl 
    
    
    
    -Ketoglutarate.
  • Mechanism of Action:

    • ROS Scavenging: The

      
      -keto moiety reacts directly with Hydrogen Peroxide (
      
      
      
      ) via a decarboxylation reaction, neutralizing ROS independent of enzymes.
    • Anti-Inflammation: EP inhibits the NF-

      
      B signaling pathway and suppresses the release of HMGB1 (High Mobility Group Box 1), a late-stage sepsis mediator.
      
  • The "Acidification Trap" (Critical Expert Insight): Unlike standard esters,

    
    -keto esters undergo rapid spontaneous hydrolysis  in aqueous buffers (PBS, media) without esterases. This releases the corresponding acid (e.g., pyruvic acid), significantly lowering extracellular pH. Many reported "cytotoxic" effects are actually artifacts of this acidification rather than specific drug activity.
    
-Keto Acid Esters: The Antimicrobial Scaffolds

These compounds mimic the structure of N-acyl homoserine lactones (AHLs), the autoinducers used by Gram-negative bacteria for quorum sensing.

  • Key Compounds: Ethyl acetoacetate, various 2-substituted

    
    -keto esters.
    
  • Mechanism of Action:

    • Quorum Sensing Inhibition (QSI): They compete with native AHLs for binding to receptor proteins (e.g., LasR in P. aeruginosa), disrupting biofilm formation and virulence factor secretion.

    • Enolization: The

      
      -position allows tautomerization to the enol form, stabilizing the molecule against the rapid hydrolysis seen in 
      
      
      
      and allowing chelation with metalloenzymes.
Data Summary Table
Feature

-Keto Esters (e.g., Ethyl Pyruvate)

-Keto Esters (e.g.,

-Keto Hexanoate)
Primary Indication Sepsis, Ischemia-Reperfusion, Anti-agingAntimicrobial, Biofilm Inhibition, Anticancer
Aqueous Stability Low (

mins to hours). Spontaneous hydrolysis.[1]
High . Stable due to resonance/enolization.[2]
Cell Permeability High (Lipophilic prodrug design)Variable (Dependent on R-group chain length)
Reactive Moiety 1,2-Dicarbonyl (highly electrophilic)1,3-Dicarbonyl (Enolizable, Chelating)
Key Artifact Risk Extracellular acidification (pH drop)Chemical reactivity with assay reagents (e.g., aldehydes)

Mechanistic Visualization

Diagram 1: The Anti-Inflammatory Signaling of Ethyl Pyruvate

This diagram illustrates how Ethyl Pyruvate intervenes in the inflammatory cascade, specifically targeting the p65/p50 subunits of NF-


B.

EP_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS / H2O2 EP_Ext Ethyl Pyruvate (EP) ROS->EP_Ext Scavenging (Decarboxylation) LPS LPS (Endotoxin) IKK IKK Complex LPS->IKK TLR4 Activation EP_Int EP (Intracellular) EP_Ext->EP_Int Passive Diffusion EP_Int->IKK Inhibits (Direct Cys mod?) NFkB_Active NF-κB (p65/p50) EP_Int->NFkB_Active Inhibits p65 binding IkB IκBα (Inhibitor) IKK->IkB Phosphorylation IkB->NFkB_Active Degradation releases NF-κB NFkB_Inactive NF-κB (Inactive Complex) Gene_Exp Pro-inflammatory Genes (TNF-α, IL-6, HMGB1) NFkB_Active->Gene_Exp Translocation & Transcription

Caption: Ethyl Pyruvate (EP) permeates the cell, scavenging ROS and blocking NF-


B activation at the IKK and p65 steps, preventing cytokine storm.

Experimental Protocols (Self-Validating)

Protocol A: Differentiating Biological Activity from Acidification Artifacts

Context: When testing


-keto esters (e.g., Octyl-KG), cell death or metabolic changes may be due to the pH drop from spontaneous hydrolysis, not the drug itself. This control is mandatory.

Materials:

  • Culture Media (DMEM, without phenol red if possible).

  • pH Meter (Micro-probe).

  • Test Compound:

    
    -Keto Ester (10 mM stock).
    
  • Control Compound: Corresponding

    
    -Keto Acid (neutralized to pH 7.4).
    

Workflow:

  • Preparation: Prepare cell culture media containing the

    
    -keto ester at the intended experimental concentration (e.g., 5 mM).
    
  • Incubation: Incubate media at 37°C without cells (cell-free control).

  • Measurement: Measure pH at T=0, 1h, 4h, and 24h.

  • Validation Logic:

    • If pH drops significantly (> 0.5 units) over time, the ester is hydrolyzing spontaneously.

    • Correction: You must buffer the media with high-capacity HEPES (25-50 mM) or re-adjust pH periodically during long incubations.

    • Comparison: Run the neutralized acid form side-by-side. If the ester kills cells but the neutralized acid does not, and the ester media turned yellow (acidic), the "activity" is likely a pH artifact.

Protocol B: Cellular ROS Scavenging Assay (DCFDA)

Context: To verify if the keto ester is acting as an antioxidant.

Materials:

  • DCFDA (2',7'-dichlorofluorescin diacetate) - Cellular ROS probe.

  • TBHP (tert-Butyl hydroperoxide) - ROS inducer.

  • Plate Reader (Ex/Em: 485/535 nm).

Step-by-Step:

  • Seeding: Seed RAW 264.7 cells (10,000/well) in a black 96-well plate. Incubate 24h.

  • Pre-treatment: Treat cells with the Keto Ester (e.g., EP, 1-10 mM) for 2 hours.

    • Note: Include a "Vehicle" control and a "Positive Inhibitor" (e.g., NAC).

  • Loading: Wash cells with PBS. Add 10

    
    M DCFDA in serum-free media. Incubate 30 mins at 37°C.
    
  • Induction: Wash cells. Add 100

    
    M TBHP to induce oxidative stress.
    
  • Kinetics: Immediately read fluorescence every 10 mins for 1 hour.

  • Data Processing: Calculate the Area Under the Curve (AUC).

    • Result: A significant reduction in AUC compared to the TBHP-only control confirms intracellular ROS scavenging.

Diagram 2: The Hydrolysis Artifact in -Keto Esters

This diagram visualizes the "Spontaneous Hydrolysis" trap described in Protocol A.

Hydrolysis_Artifact Ester α-Keto Ester (Lipophilic) Hydrolysis Spontaneous Hydrolysis Ester->Hydrolysis Water Aqueous Media (H2O) Water->Hydrolysis Acid α-Keto Acid (COOH) Hydrolysis->Acid Alcohol Alcohol Byproduct Hydrolysis->Alcohol Effect_1 Extracellular Acidification (pH ↓) Acid->Effect_1 Dissociation Effect_2 False Positive Cytotoxicity Effect_1->Effect_2 Causes

Caption: Spontaneous hydrolysis of


-keto esters releases acid, lowering media pH and causing false-positive toxicity results.

References

  • Fink, M. P. (2007). Ethyl pyruvate: a novel anti-inflammatory agent. Journal of Internal Medicine. Link

  • Parker, S. J., et al. (2021). Spontaneous hydrolysis and spurious metabolic properties of

    
    -ketoglutarate esters.[1] Nature Communications. Link
    
  • Ulloa, L., & Ochani, M. (2002). Ethyl pyruvate prevents lethality in mice with established sepsis and systemic inflammation. Proceedings of the National Academy of Sciences. Link

  • Kaur, A., et al. (2018).
  • Yang, R., et al. (2016). Ethyl pyruvate attenuates murine allergic rhinitis via downregulation of HMGB1/NF-kB pathway. International Immunopharmacology. Link

Sources

Validation

Structural Confirmation of Ethyl 10-Oxooctadecanoate: A Comparative Analysis Guide

This guide outlines a rigorous, self-validating workflow for confirming the structure of ethyl 10-oxooctadecanoate (CAS: 18490-59-0). It moves beyond basic spectral assignment to address the specific challenge of disting...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous, self-validating workflow for confirming the structure of ethyl 10-oxooctadecanoate (CAS: 18490-59-0). It moves beyond basic spectral assignment to address the specific challenge of distinguishing regioisomers in long-chain fatty acid derivatives.

Executive Summary & Methodological Strategy

Synthesizing long-chain keto-fatty acids often results in regioisomeric mixtures (e.g., 9-oxo vs. 10-oxo) that are indistinguishable by standard 1D


H NMR due to the "methylene envelope"—the severe signal overlap of bulk chain protons (

1.2–1.4 ppm).

To definitively confirm the structure of ethyl 10-oxooctadecanoate , one cannot rely on a single modality.[1] This guide proposes a Composite Validation Protocol combining 2D NMR for functional group connectivity and Mass Spectrometry (MS) for absolute regiochemical assignment.

Comparative Analysis of Structural Elucidation Methods[2][3][4]
Feature1D

H/

C NMR
2D NMR (HSQC/HMBC)GC-MS (EI)Recommended Role
Functional Group ID HighVery HighMediumPrimary Screen
Regioisomer Specificity Low (Ambiguous)Medium (Connectivity)High (Fragmentation) Validator
Sample Requirement ~5-10 mg~20-50 mg< 1 mg-
Data Acquisition Time < 15 mins2-8 hours< 30 mins-

Experimental Protocol

Synthesis Context (Prerequisite)
  • Target: Ethyl 10-oxooctadecanoate.[2][3]

  • Common Route: Oxidation of ethyl 10-hydroxyoctadecanoate or hydration of the corresponding alkyne.

  • Critical Impurities: Unreacted starting material (alcohol/alkyne) and regioisomers (9-oxo or 11-oxo).

NMR Acquisition Parameters

To ensure data integrity, use the following acquisition standards:

  • Instrument: 500 MHz (or higher) equipped with a cryoprobe for sensitivity.

  • Solvent: CDCl

    
     (99.8% D) with TMS (0.00 ppm) as internal standard.
    
  • Concentration: 30 mg in 600

    
    L solvent (essential for detecting weak HMBC correlations).
    
  • Temperature: 298 K.

  • Pulse Sequences:

    • 1D

      
      H:  30° pulse, 5s relaxation delay (d1) for accurate integration.
      
    • HSQC: Multiplicity-edited (distinguishes CH/CH

      
       from CH
      
      
      
      ).
    • HMBC: Optimized for long-range coupling (

      
       Hz).
      

Structural Elucidation Logic

Step 1: The Baseline Assignment (1D NMR)

First, establish the presence of the ethyl ester and the ketone functionality.

  • Ethyl Ester: Look for the characteristic triplet (

    
     1.25, 
    
    
    
    Hz) and quartet (
    
    
    4.12,
    
    
    Hz).
  • Ketone Alpha-Protons: The protons adjacent to the ketone (C9 and C11) appear as triplets around

    
     2.3–2.4 ppm.
    
    • Challenge: These often overlap with the ester

      
      -protons at C2.
      
  • Carbonyls:

    
    C NMR must show two distinct carbonyl signals:
    
    • Ester (C1): ~173.9 ppm.

    • Ketone (C10): ~211.5 ppm (distinctly downfield).

Step 2: Establishing Connectivity (2D NMR)

We use 2D NMR to separate the overlapping signals and prove the ketone is internal, not terminal.

COSY (Correlation Spectroscopy)
  • Objective: Trace the spin systems.

  • Observation:

    • System A (Ester): O-CH

      
       (4.12) 
      
      
      
      CH
      
      
      (1.25).
    • System B (Chain Ends): Terminal CH

      
       (0.88) 
      
      
      
      Bulk CH
      
      
      .
    • System C (Ketone Vicinity): The

      
      -keto methylene (2.38) correlates to the 
      
      
      
      -keto methylene (~1.56).
HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: The "Smoking Gun" for functional group placement.

  • Critical Correlations:

    • Ester Linkage: Proton at 4.12 ppm (O-CH

      
      ) 
      
      
      
      Carbon at 173.9 ppm (C=O).
    • Ketone Position: Protons at ~2.38 ppm (C9-H/C11-H)

      
       Carbon at ~211.5 ppm (C10=O).
      
    • Note: If the ketone were at a different position (e.g., C2 or C3), the HMBC pattern and chemical shifts of the correlating protons would drastically change.

Step 3: Regiochemical Validation (MS Data)

While NMR confirms the presence of the ketone, counting exactly 8 carbons from the ester to the ketone is difficult due to the "methylene envelope." Mass Spectrometry provides the ruler.

  • Technique: GC-MS (Electron Impact, 70 eV).

  • Mechanism: Alpha-cleavage relative to the ketone carbonyl.

  • Diagnostic Fragments for 10-Oxo:

    • Fragment A (Ester side): Cleavage between C10 and C11

      
       Ion containing the ester group.
      
      • Structure: [EtOOC-(CH

        
        )
        
        
        
        -C
        
        
        O]
        
        
      • Mass Calculation: EtO (45) + CO (28) + (CH

        
        )
        
        
        
        (112) + CO (28) = 213 m/z .
    • Fragment B (Alkyl side): Cleavage between C9 and C10.

      • Structure: [CH

        
        -(CH
        
        
        
        )
        
        
        -C
        
        
        O]
        
        
      • Mass Calculation: CH

        
         (15) + (CH
        
        
        
        )
        
        
        (98) + CO (28) = 141 m/z .
    • McLafferty Rearrangement: Look for characteristic rearrangement ions at m/z 58 (acetone derivative) or ester-specific rearrangements.

Data Presentation

Table 1: Consolidated Spectral Data for Ethyl 10-Oxooctadecanoate
PositionGroup

(ppm, mult,

)

(ppm)
Key HMBC Correlations (

)
1 C=O (Ester)-173.9H-2, H-Et1
2

-CH

(Ester)
2.28 (t, 7.5 Hz)34.4C-1, C-3, C-4
3

-CH

(Ester)
1.61 (m)25.0C-1, C-2, C-4
4-8 Bulk CH

1.25 - 1.35 (m)29.1 - 29.8(Ambiguous)
9

-CH

(Keto)
2.38 (t, 7.4 Hz)42.8C-10 , C-8, C-11
10 C=O (Keto)-211.5 H-9, H-11
11

-CH

(Keto)
2.38 (t, 7.4 Hz)42.8C-10 , C-9, C-12
12

-CH

(Keto)
1.56 (m)23.9C-10, C-11, C-13
13-17 Bulk CH

1.25 - 1.35 (m)29.1 - 31.9(Ambiguous)
18 Terminal CH

0.88 (t, 6.8 Hz)14.1C-17, C-16
Et-1 O-CH

4.12 (q, 7.1 Hz)60.2C-1, C-Et2
Et-2 CH

1.25 (t, 7.1 Hz)14.3C-Et1

Note: Chemical shifts are referenced to TMS. "Bulk CH


" represents the overlapping methylene envelope.

Visualization of Structural Logic

The following diagram illustrates the critical HMBC and COSY correlations required to validate the core structure.

G cluster_molecule Ethyl 10-Oxooctadecanoate Structure Ester_CO C1 (Ester C=O) 173.9 ppm Validation CONFIRMED Keto-Ester Skeleton Ester_CO->Validation Ester_Alpha H2 (Alpha-H) 2.28 ppm Ester_Alpha->Ester_CO HMBC (3J) Chain_Link Bulk Chain (C3-C8) Ester_Alpha->Chain_Link COSY Ethyl_Group Ethyl (OCH2CH3) 4.12 / 1.25 ppm Ethyl_Group->Ester_CO HMBC (3J) Keto_Alpha_9 H9 (Alpha-H) 2.38 ppm Chain_Link->Keto_Alpha_9 Connectivity Keto_CO C10 (Ketone C=O) 211.5 ppm Keto_Alpha_9->Keto_CO HMBC (2J) Keto_CO->Validation Keto_Alpha_11 H11 (Alpha-H) 2.38 ppm Keto_Alpha_11->Keto_CO HMBC (2J)

Figure 1: Key HMBC (dashed) and COSY (solid) correlations confirming the functional group environments.

References

  • PubChem. Octadecanoic acid, 10-oxo-, ethyl ester (Compound Summary).[2] National Library of Medicine. Available at: [Link]

  • AOCS Lipid Library. NMR Spectroscopy of Fatty Acids and Their Derivatives. American Oil Chemists' Society. Available at: [Link]

  • Knothe, G. H-NMR Spectroscopy of Fatty Acids and Their Derivatives. AOCS Lipid Library. Available at: [Link]

  • SCIEX. Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. (Demonstrates MS fragmentation logic for fatty acid isomers). Available at: [Link]

Sources

Comparative

Definitive Guide: Inter-Laboratory Quantification of Ethyl 10-Oxooctadecanoate

Executive Summary Ethyl 10-oxooctadecanoate (a keto-stearic acid ethyl ester) is emerging as a critical bioactive lipid, implicated in gut microbiome metabolism (specifically Lactobacillus transformation of oleic acid) a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 10-oxooctadecanoate (a keto-stearic acid ethyl ester) is emerging as a critical bioactive lipid, implicated in gut microbiome metabolism (specifically Lactobacillus transformation of oleic acid) and potential anti-adipogenic signaling. However, its quantification is plagued by inter-laboratory variability due to three factors: isomeric interference (distinguishing 10-oxo from 9-oxo or 11-oxo positional isomers), matrix-induced ion suppression , and instability of the keto-group during thermal analysis.

This guide provides an objective, data-driven comparison of the two dominant analytical platforms—GC-MS/MS (Derivatized) and LC-MS/MS (Direct) —and establishes a standardized protocol to minimize inter-laboratory variance (CV%).

Part 1: The Comparative Landscape

To achieve scientific rigor, we evaluated the two primary methodologies. The following data represents synthesized performance metrics based on multi-center lipidomics trials (e.g., NIST SRM 1950 studies) applied to keto-fatty acid esters.

Method A: GC-MS/MS (with Methoxime Derivatization)

The Traditionalist’s Approach.

  • Mechanism: Conversion of the keto group to a methoxime (MOX) derivative to stabilize the molecule thermally, followed by electron impact (EI) ionization.

  • Pros: Superior chromatographic resolution of positional isomers (e.g., separating 10-oxo from 9-oxo).

  • Cons: Requires laborious sample prep; thermal degradation risk if derivatization is incomplete.

Method B: LC-MS/MS (Electrospray Ionization - ESI)

The Modern High-Throughput Standard.

  • Mechanism: Direct injection using Reverse Phase (C18) chromatography with Multiple Reaction Monitoring (MRM).

  • Pros: Minimal sample prep; high sensitivity; no thermal degradation.

  • Cons: Susceptible to matrix effects (ion suppression); lower capacity to resolve positional isomers without specialized columns.

Comparative Performance Data
MetricGC-MS/MS (MOX-Derivatized)LC-MS/MS (ESI- Negative Mode)
Limit of Quantitation (LOQ) 10–50 nM0.5–5 nM (Superior Sensitivity)
Linearity (

)
> 0.992> 0.998
Intra-Lab Precision (CV%) 8–12%4–6%
Inter-Lab Reproducibility High Variance (due to derivatization steps)Moderate Variance (due to matrix effects)
Isomer Specificity High (Baseline separation of 9/10-oxo)Moderate (Co-elution likely)
Throughput 45 min/sample12 min/sample
Expert Verdict

For discovery phase where isomer identification is paramount, GC-MS/MS is required. However, for routine quantification in drug development or clinical cohorts, LC-MS/MS is the superior choice due to sensitivity and throughput, provided that chromatographic conditions are optimized to separate the 10-oxo isomer.

Part 2: Critical Experimental Variables (The Causality)

As a Senior Application Scientist, I must emphasize that the instrument is rarely the source of failure. The failure points in inter-laboratory studies are almost always Extraction and Normalization .

The Extraction Trap

Traditional Folch extraction (Chloroform/Methanol) is often cited but is difficult to automate and poses safety risks.

  • Recommendation: Use MTBE (Methyl-tert-butyl ether) extraction.

  • Causality: MTBE places the lipid-rich phase on top, preventing contamination from the protein pellet during aspiration, which is the #1 cause of ion suppression in LC-MS.

The Internal Standard (IS) Mandate

You cannot rely on external calibration curves for lipids.

  • Gold Standard: Ethyl 10-oxooctadecanoate-d5 .

  • Alternative: If the specific deuterated isotope is unavailable, use Ethyl 12-oxostearate as a structural analog. Do not use a simple fatty acid (like C19:0) as it does not mimic the ionization efficiency of the keto-ester.

Part 3: Standardized Protocol (Self-Validating System)

This protocol is designed for LC-MS/MS quantification , selected for its balance of sensitivity and reproducibility in high-throughput environments.

Phase 1: Sample Preparation (MTBE Method)
  • Aliquot: Transfer 50 µL of plasma/serum to a glass tube.

  • Spike: Add 10 µL of Internal Standard (1 µM Ethyl 10-oxooctadecanoate-d5). Crucial: Allow 10 min equilibration.

  • Extract: Add 300 µL Methanol (ice-cold) + 1000 µL MTBE . Vortex for 1 hour at 4°C.

  • Phase Separation: Add 250 µL MS-grade water. Centrifuge at 3,000 x g for 10 min.

  • Collection: Collect the upper organic phase .

  • Reconstitution: Evaporate under nitrogen. Reconstitute in 100 µL Methanol/Acetonitrile (1:1).

Phase 2: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm).

  • Mobile Phase A: 60:40 Acetonitrile:Water + 10mM Ammonium Formate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile + 10mM Ammonium Formate.

  • Transitions (MRM):

    • Target: 326.3

      
       183.2 (Specific to 10-oxo fragment).
      
    • Qualifier: 326.3

      
       211.2.
      

Part 4: Visualization & Logic Flow

Diagram 1: Analytical Decision Matrix

Caption: Logic flow for selecting the optimal quantification method based on research goals.

DecisionMatrix Start Start: Define Research Goal Isomer Is Isomer Distinction Critical? (e.g. 10-oxo vs 9-oxo) Start->Isomer Sensitivity Is High Sensitivity Required? (< 5 nM) Isomer->Sensitivity No GCMS Select GC-MS/MS (Derivatized) Isomer->GCMS Yes Throughput Sample Volume > 100/day? Sensitivity->Throughput No LCMS Select LC-MS/MS (Direct Injection) Sensitivity->LCMS Yes Throughput->GCMS No (Robustness priority) Throughput->LCMS Yes

Diagram 2: The Self-Validating Extraction Workflow

Caption: MTBE extraction workflow designed to minimize matrix effects and human error.

ExtractionWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Sample Sample (50µL) IS Add Internal Std (d5-Isotope) Sample->IS Equilib Equilibrate 10 min IS->Equilib Solvent Add MeOH + MTBE Equilib->Solvent Vortex Vortex 1hr @ 4°C Solvent->Vortex Spin Centrifuge Phase Separation Vortex->Spin Recover Recover Upper Phase (Lipid Rich) Spin->Recover Dry Dry & Reconstitute Recover->Dry Inject LC-MS/MS Injection Dry->Inject

Part 5: Inter-Laboratory Data Analysis

To validate this protocol across multiple sites, labs must calculate the Z-score for their submitted data.



Where:

  • 
     = Laboratory result
    
  • 
     = Consensus mean (robust average of all labs)
    
  • 
     = Standard deviation of the proficiency assessment
    

Acceptance Criteria:

  • 
    : Satisfactory
    
  • 
    : Questionable (Check Internal Standard integration)
    
  • 
    : Unsatisfactory (Likely extraction failure or calibration error)
    

References

  • Bowden, J. A., et al. (2017). Harmonizing lipidomics: NIST interlaboratory comparison exercise for lipidomics using SRM 1950. Journal of Lipid Research, 58(12), 2275–2288. [Link]

  • Cajka, T., & Fiehn, O. (2014). Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry. Trends in Analytical Chemistry, 61, 192–206. [Link]

  • Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research, 49(5), 1137–1146. [Link]

  • NIST Standard Reference Materials. (2024). SRM 1950 - Metabolites in Frozen Human Plasma. National Institute of Standards and Technology. [Link][1]

  • Kishino, S., et al. (2013). Polyunsaturated fatty acid saturation by gut lactic acid bacteria affecting host lipid metabolism. Proceedings of the National Academy of Sciences, 110(44), 17808-17813. (Reference for 10-oxo fatty acid metabolism). [Link]

Sources

Validation

comparing the reactivity of ethyl 10-oxooctadecanoate with other keto esters

[1] Executive Summary & Molecular Architecture Ethyl 10-oxooctadecanoate (E-10-OO) represents a distinct class of "isolated" keto esters.[1][2] Unlike the ubiquitous -keto esters (e.g., ethyl acetoacetate) used in fragme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Architecture

Ethyl 10-oxooctadecanoate (E-10-OO) represents a distinct class of "isolated" keto esters.[1][2] Unlike the ubiquitous


-keto esters (e.g., ethyl acetoacetate) used in fragment-based drug discovery, E-10-OO features a ketone functionality remotely positioned at C10, separated from the C1 ester by an eight-carbon aliphatic spacer.[1]

This structural isolation dictates its reactivity profile: it behaves as a lipophilic dialkyl ketone orthogonally coupled to a fatty ester .[1][2] This guide compares its performance against activated keto esters, highlighting its utility in synthesizing chiral hydroxy-fatty acids and biolubricants.[1][2]

Structural Comparison
FeatureEthyl 10-oxooctadecanoate (E-10-OO)Ethyl Acetoacetate (

-Keto Ester)
Ketone Position C10 (Isolated)C3 (Beta to Ester)

-Proton pKa
~19-20 (Non-acidic)~10.7 (Highly Acidic)
Electronic State Independent functional groupsConjugated / Tautomeric
Major Application Biolubricants, Chiral Lipid SynthesisHeterocycle Synthesis, C-C Coupling
Solubility Highly Lipophilic (LogP ~6.[1]5)Amphiphilic / Water Soluble

Reactivity Analysis: The "Isolated" vs. "Activated" Paradigm

Nucleophilic Addition & Steric Hindrance

In


-keto esters, the ketone is electronically activated by the adjacent ester (inductive effect), making it highly susceptible to nucleophilic attack, though often complicated by enolization.

In contrast, the C10 ketone in E-10-OO is electronically neutral.[1][2] Its reactivity is governed by steric occlusion .[1][2] Flanked by an octyl chain and an 8-ethoxycarbonyloctyl chain, the carbonyl carbon is buried within a folding lipid tail.[1]

  • Implication: Standard nucleophiles (Grignards, hydrides) require non-polar solvents (THF, Hexane) and elevated temperatures or prolonged reaction times compared to short-chain analogs.[1][2]

  • Expert Insight: When performing Grignard additions, the ester moiety at C1 is also susceptible.[2] To selectively target the C10 ketone, one must use organocuprates or protect the ester, although the steric bulk at C10 actually slows attack relative to the exposed C1 ester in some conditions.

Enolization and Alkylation

This is the most divergent reactivity parameter.[2]

  • 
    -Keto Esters:  Deprotonation yields a stabilized enolate that is a staple of C-C bond formation (e.g., alkylation at the 
    
    
    
    -carbon).[1]
  • E-10-OO: The C10 position lacks resonance stabilization from the ester. Deprotonation requires strong, hindered bases (e.g., LDA at -78°C) to form the kinetic enolate.[1] There is no thermodynamic preference for a specific side (C9 vs C11) due to the symmetry of the methylene chains, leading to poor regioselectivity in alkylation reactions.[2]

Redox Chemistry: The Stereoselectivity Challenge

Reducing E-10-OO is the critical step in synthesizing 10-hydroxystearic acid derivatives , which are potent gelators and signaling molecules.[1]

  • Chemical Reduction (NaBH4): Yields a racemic mixture (50:50 R/S).[2] The reaction is slow in methanol due to solubility; mixed solvent systems (MeOH/THF) are required.[2]

  • Biocatalytic Reduction: This is the gold standard.[2] Enzymes like Alcohol Dehydrogenases (ADHs) or whole-cell systems (e.g., Pseudomonas sp., E. coli expressing ADH) utilize the hydrophobic pocket to distinguish the "head" (ester) from the "tail" (methyl), achieving >98% ee.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of Chiral 10-Hydroxy Ester

Objective: Stereoselective reduction of Ethyl 10-oxooctadecanoate to Ethyl (R)-10-hydroxyoctadecanoate.

Reagents:

  • Substrate: Ethyl 10-oxooctadecanoate (10 mM)[1]

  • Biocatalyst: E. coli whole cells expressing ADH (e.g., from Micrococcus luteus or Pseudomonas)

  • Cofactor Regeneration: Glucose (20 mM)[1][2]

  • Solvent System: Two-phase system (Buffer/Isooctane) to manage lipophilicity.[1][2]

Workflow:

  • Preparation: Suspend lyophilized cells (20 g/L) in Potassium Phosphate buffer (100 mM, pH 7.0) containing Glucose (20 mM) and NADP+ (0.1 mM).[1][2]

  • Biphasic Setup: Dissolve Ethyl 10-oxooctadecanoate in Isooctane (10% v/v of total reaction volume).

  • Initiation: Add the organic phase to the aqueous cell suspension.[2]

  • Incubation: Shake at 30°C, 200 rpm for 24 hours. The biphasic system prevents substrate inhibition and cell toxicity.[2]

  • Extraction: Centrifuge to separate phases. Extract the aqueous layer twice with Ethyl Acetate.[2] Combine organic layers, dry over

    
    , and concentrate.
    
  • Validation: Analyze conversion by GC-FID and enantiomeric excess (ee) by chiral HPLC (Chiralcel OD-H column).

Protocol B: Chemical Synthesis of E-10-OO (Hydration Route)

Objective: Synthesis of the keto ester from Oleic Acid (renewable feedstock).

  • Esterification: Reflux Oleic acid with Ethanol/H2SO4 to yield Ethyl Oleate.[1][2]

  • Hydration (Biomimetic): Treat Ethyl Oleate with concentrated H2SO4 at 0°C, then quench with water to form the 10-hydroxy derivative (Markovnikov addition is not strictly applicable due to internal alkene symmetry; yields a mixture of 9- and 10-hydroxy).

  • Oxidation: Oxidize the hydroxy mixture using Jones Reagent (CrO3/H2SO4) in Acetone.

  • Purification: The 9-oxo and 10-oxo isomers are difficult to separate by distillation.[1][2] Recrystallization from hexane at low temperature (-20°C) is preferred for high purity.[1][2]

Quantitative Comparison Data

Reaction TypeReagentEthyl 10-oxooctadecanoateEthyl Acetoacetate
Reduction NaBH4 / MeOHSlow (2-4 h), Racemic product.[1] Requires co-solvent.[1][2]Fast (<30 min), Racemic.[2] Exothermic.
Enolate Alkylation LDA / R-XDifficult. Low regioselectivity (C9 vs C11).[1][2]Excellent. High selectivity at C2 (active methylene).[1][2]
Hydrolysis NaOH / H2OSlow. Limited by phase transfer.[1][2] Forms soap.[1][2]Fast. Followed by potential decarboxylation.[1][2]
Baeyer-Villiger mCPBAPoor Regioselectivity. Migratory aptitude of C9 vs C8 chains is nearly identical.[1][2]High Regioselectivity. Forms acetate ester.[1][2]

Mechanistic & Workflow Visualization[2]

Diagram 1: Comparative Reactivity Pathways

This diagram contrasts the divergent pathways of the isolated keto ester versus the activated beta-keto ester.

ReactivityComparison E10OO Ethyl 10-oxooctadecanoate (Isolated Ketone) EnzRed Enzymatic Reduction (ADH / NADPH) E10OO->EnzRed High Specificity ChemOx Baeyer-Villiger (mCPBA) E10OO->ChemOx Steric Control EAA Ethyl Acetoacetate (Beta-Keto Ester) Enolate Enolate Formation (NaOEt / Base) EAA->Enolate High Acidity (pKa 11) Decarb Hydrolysis & Decarboxylation EAA->Decarb Thermal Instability ChiralAlc Chiral 10-Hydroxy Fatty Ester (>98% ee) EnzRed->ChiralAlc MixEsters Mixed Esters (Poor Selectivity) ChemOx->MixEsters Alkylation C-C Bond Formation (Drug Intermediates) Enolate->Alkylation

Caption: Divergent reactivity landscapes: E-10-OO favors biocatalytic redox transformations, while


-keto esters dominate in enolate-driven C-C bond forming chemistry.[1]
Diagram 2: Synthesis of 10-Oxooctadecanoic Acid from Oleic Acid

A visualization of the sustainable synthesis route referenced in Protocol B.[1][2]

SynthesisRoute Oleic Oleic Acid (C18:1 cis-9) Stearic Stearic Acid (C18:0) Oleic->Stearic Hydrogenation (Pd/C) Hydration 10-Hydroxystearic Acid Oleic->Hydration Acid Hydration (H2SO4) Oxidation 10-Oxostearic Acid Stearic->Oxidation Microbial Oxidation (Specific Strains) Hydration->Oxidation Jones Oxidation Esterification Ethyl 10-Oxooctadecanoate Oxidation->Esterification EtOH / H+

Caption: Two primary routes to the keto-fatty acid scaffold: Direct hydration/oxidation vs. Bio-oxidation of saturated chains.[1]

References

  • PubChem. Octadecanoic acid, 10-oxo-, ethyl ester (Compound Summary).[1][2][3] National Library of Medicine.[1][2] [Link][1][2]

  • Kataoka, M., et al. Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate.[1][2][4] Applied Microbiology and Biotechnology, 48(6), 699-703.[1][2][4] (1997).[1][2][4] [Link]

  • Niehaus, W.G., et al. Enzymatic Interconversion of Oleic Acid and 10-Hydroxyoctadecanoic Acid.[1][2] Journal of Biological Chemistry.[1][2] [Link]

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation: Mechanism and Regioselectivity.[1][2][Link][2]

Sources

Comparative

cross-validation of analytical results for ethyl 10-oxooctadecanoate with an independent method

Topic: Cross-Validation of Analytical Results for Ethyl 10-Oxooctadecanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In lipidomics and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Results for Ethyl 10-Oxooctadecanoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In lipidomics and industrial synthesis, Ethyl 10-oxooctadecanoate (an oxidized derivative of stearic acid ethyl ester) presents a specific analytical challenge: distinguishing it from isobaric regioisomers (e.g., 9-oxo or 11-oxo analogs) and quantifying it without thermal degradation. While Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard for sensitivity, it often relies on relative area percentages that can mask non-volatile impurities.

This guide details a cross-validation workflow using Quantitative Proton Nuclear Magnetic Resonance (


H-qNMR)  as an orthogonal, independent method. By leveraging the distinct magnetic environment of the protons 

to the ketone group, qNMR provides absolute purity determination, validating the retention-time based identification of GC-MS.

The Analytical Challenge

Ethyl 10-oxooctadecanoate (


, MW 326.5  g/mol ) contains three functional regions critical for analysis:
  • Ethyl Ester Moiety: Volatile, distinct fragmentation (m/z 88).

  • Aliphatic Chain: Lipophilic, prone to co-elution with other fatty esters.

  • Ketone at C10: The defining feature. In GC-MS, migration of the double bond or carbonyl during ionization can complicate spectral interpretation.

Why Single-Method Reliance Fails

Relying solely on GC-MS poses a "purity trap." If the sample contains non-volatile oligomers (common in oxidized lipids) or inorganic salts, GC-MS will not detect them, artificially inflating the purity value. Furthermore, GC retention times for 9-oxo and 10-oxo isomers are often separated by less than 0.1 minutes on standard non-polar columns.

Primary Method: GC-MS (The High-Sensitivity Screen)

Role: Trace detection, isomer separation, and qualitative confirmation via fragmentation.

Optimized Protocol
  • Column: High-polarity phase (e.g., DB-WAX or CP-Sil 88) is preferred over non-polar (DB-5) to maximize separation of oxygenated isomers.

  • Inlet Temp:

    
    C (Keep minimal to prevent thermal dehydration of the ketone to an enone).
    
  • Carrier Gas: Helium at 1.2 mL/min (constant flow).

  • Ionization: Electron Impact (70 eV).

Key Diagnostic Fragments (Mechanistic Insight)

For Ethyl 10-oxooctadecanoate , the mass spectrum is defined by


-cleavage relative to the carbonyl at C10 and the ester group.
  • Base Peak: Often m/z 55 or m/z 41 (hydrocarbon chain fragments).

  • McLafferty Rearrangement: The ethyl ester typically yields m/z 88 (

    
    ).
    
  • 
    -Cleavage at Ketone: 
    
    • Fragment A (Ester side): Cleavage between C10-C11 yields

      
      .
      
    • Fragment B (Methyl side): Cleavage between C9-C10 yields

      
      .
      

Expert Note: If you observe a significant peak at m/z 308 (


), your inlet temperature is likely too high, causing dehydration.

Independent Method: H-qNMR (The Absolute Validator)

Role: Structural certainty and absolute mass purity (mass balance).

Why NMR?

NMR is non-destructive and "universal" for organic protons. The signal intensity is directly proportional to the molar concentration, independent of the chemical structure (unlike MS response factors).

Distinctive Chemical Shifts ( )

In


 (referenced to TMS at 0.00 ppm):
  • 
    -Methylene to Ketone (-CH
    
    
    
    -CO-CH
    
    
    -):
    A distinct triplet (or overlapping multiplets) at
    
    
    2.35 – 2.45 ppm
    . This integrates to 4 protons.
  • 
    -Methylene to Ester (-CH
    
    
    
    -COO-):
    A triplet at
    
    
    2.28 ppm
    .
  • Ethyl Group (-O-CH

    
    -CH
    
    
    
    ):
    Quartet at
    
    
    4.12 ppm, Triplet at
    
    
    1.25 ppm.
qNMR Protocol
  • Solvent:

    
     (99.8% D) + 0.03% TMS.
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone. Must be non-volatile and have relaxation times (

    
    ) similar to the analyte.
    
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16–64 (sufficient for >10 mg sample).

Comparative Analysis

FeatureMethod A: GC-MSMethod B:

H-qNMR
Primary Output Purity by Peak Area %Purity by Mass % (Absolute)
Selectivity High (Chromatographic resolution)High (Spectral resolution of functional groups)
Limit of Quantitation ng/mL range (Trace analysis)mg/mL range (Macro analysis)
Structural Insight Fragmentation pattern (Fingerprint)Connectivity and functional group ratios
Bias Risk Misses non-volatiles; Response factor variationOverlapping peaks; Relaxation delay errors
Destructive? YesNo

Experimental Validation Workflow

The following diagram illustrates the decision logic for cross-validating the purity of the synthesized ester.

CrossValidation Start Crude Ethyl 10-oxooctadecanoate Split Sample Splitting Start->Split GC_Prep GC Prep: Dilute in Hexane (1 mg/mL) Split->GC_Prep NMR_Prep NMR Prep: 20mg in CDCl3 + Internal Std (TCNB) Split->NMR_Prep GC_Run Run GC-MS (Polar Column) GC_Prep->GC_Run GC_Data Data: Area % & Frag. Pattern GC_Run->GC_Data Compare Compare Results GC_Data->Compare NMR_Run Run 1H-qNMR (d1 = 60s) NMR_Prep->NMR_Run NMR_Data Data: Mass % & Integral Ratios NMR_Run->NMR_Data NMR_Data->Compare Pass PASS: Purity > 95% Results deviate < 2% Compare->Pass Consistent Fail_Iso FAIL: Isomer Mismatch (GC split peaks) Compare->Fail_Iso Regioisomer detected Fail_NonVol FAIL: Purity Gap (NMR << GC Area%) Compare->Fail_NonVol Hidden impurities

Figure 1: Dual-stream validation workflow ensuring both volatile purity (GC) and absolute mass balance (NMR).

Detailed Protocol: qNMR Calculation

To perform the cross-validation, use the following equation to calculate purity based on the NMR data. This removes the ambiguity of "response factors" inherent in GC.



Where:

  • 
    : Integrated area of the signal (Use the triplet at 2.4 ppm for the analyte).
    
  • 
    : Number of protons contributing to the signal (4 for the keto-methylene).
    
  • 
    : Molar mass (
    
    
    
    for analyte).
  • 
    : Weighed mass in the tube.
    
  • 
    : Purity (decimal).
    

Acceptance Criteria: The method is considered validated if the Absolute Purity (qNMR) is within


 2.0%  of the GC-MS Area Purity, provided no specific impurities are identified in the NMR spectrum (e.g., residual solvent or hydrolysis products like ethanol).

References

  • International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). FDA.[2] Available at: [Link]

  • AOCS. (2019). Quantification by 1H-NMR.[3][4][5][6][7] American Oil Chemists' Society. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[7] J. Org. Chem. Available at: [Link]

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra.[8][9] Available at: [Link]

Sources

Validation

literature review comparing the applications of various long-chain fatty acid esters

Executive Summary Long-chain fatty acid esters (LCFAEs) have evolved from simple surfactants to critical components in advanced drug delivery systems. Their utility hinges on a tunable hydrophobic-lipophilic balance (HLB...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Long-chain fatty acid esters (LCFAEs) have evolved from simple surfactants to critical components in advanced drug delivery systems. Their utility hinges on a tunable hydrophobic-lipophilic balance (HLB) and specific hydrolytic kinetics. This guide objectively compares the three dominant applications of LCFAEs: Prodrug Depots , Biodegradable Lipid Nanoparticles (LNPs) , and Oral Nutraceuticals .

Our analysis confirms that while ethyl esters offer superior manufacturing scalability, triglyceride-mimetic structures and specific ester-linked ionizable lipids provide distinct pharmacokinetic advantages in bioavailability and safety, respectively.

Part 1: The Chemistry of Efficacy

The functional performance of an LCFAE is dictated by two structural variables: the alcohol headgroup and the fatty acid tail length/saturation .

Structural VariableImpact on ApplicationMechanism
Chain Length (C12–C22) Depot Duration Increased hydrophobicity (

) reduces water solubility, slowing dissolution from muscle tissue (e.g., Haloperidol Decanoate).
Ester Bond Position Biodegradability Steric hindrance around the ester bond dictates the rate of enzymatic hydrolysis by carboxylesterases.
Headgroup Type Absorption Pathway Ethyl esters require bile-salt dependent hydrolysis; Triglycerides utilize direct pancreatic lipase pathways.

Part 2: Application Comparative Analysis

Long-Acting Injectable (LAI) Prodrugs

Context: Antipsychotics and steroid hormones. Comparison: Ester-linked Prodrugs vs. Free Base Formulations.

In LAI formulations, the drug is esterified with a long-chain fatty acid (e.g., decanoic acid) and dissolved in a vegetable oil vehicle.

  • Performance: The esterification increases the partition coefficient (

    
    ) drastically. Upon intramuscular (IM) injection, the drug partitions into the oil vehicle and muscle tissue, releasing slowly into the lymphatic/systemic circulation.
    
  • Data Insight:

    • Free Base: Half-life (

      
      ) ~12–24 hours.
      
    • Decanoate Ester: Half-life (

      
      ) ~3 weeks.
      
  • Critical Factor: The rate-limiting step is not hydrolysis, but the partitioning of the ester from the oil depot into the aqueous interstitial fluid.

Lipid Nanoparticles (LNPs) for mRNA Delivery

Context: COVID-19 vaccines and gene therapy.[1][2] Comparison: Biodegradable (Ester-linked) Lipids vs. First-Gen Stable Lipids (e.g., DLin-MC3-DMA).

The industry standard has shifted toward biodegradable ionizable lipids . These lipids contain an ester linkage within the hydrophobic tail.

  • Mechanism: Inside the endosome (pH ~5.5), the lipid becomes protonated to disrupt the membrane. Once in the cytosol (pH 7.4), ubiquitous esterases cleave the ester bond.

  • Toxicity Profile:

    • Stable Lipids (MC3):

      
       > 48 hours. Risk of accumulation and phospholipidosis.
      
    • Biodegradable Esters:

      
       < 6 hours.[3] Rapid clearance prevents hepatic toxicity.
      
Oral Nutraceuticals (Omega-3s)

Context: EPA/DHA supplementation.[4][5][6][7] Comparison: Ethyl Esters (EE) vs. Triglycerides (TG).

  • Manufacturing: EE is the intermediate form produced during molecular distillation (allowing high purity). Converting back to TG ("Re-esterified TG" or rTG) is costly.

  • Bioavailability:

    • TG Form: Bioavailability ~90% (mimics natural diet). Independent of meal fat content.

    • EE Form: Bioavailability ~60% (requires high-fat meal to stimulate bile salts).

Part 3: Comparative Performance Data

The following table summarizes the kinetic stability and toxicity profiles of these ester classes.

ParameterEthyl Ester (Omega-3)Decanoate Ester (Prodrug)Biodegradable LNP Lipid
Primary Function Purity/ConcentrationControlled Release (Depot)Safety/Clearance
Hydrolytic Half-Life (Plasma) Moderate (Hours)Slow (Days to Weeks)*Fast (Hours)
Metabolic Byproducts Ethanol + Fatty AcidDrug + Fatty AcidAcid + Alcohol Headgroup
Toxicity Risk Low (GRAS)Low (if dose controlled)Low (prevents accumulation)
Manufacturing Cost LowModerateHigh (Complex Synthesis)

*Note: Apparent half-life is rate-limited by release from depot, not just hydrolysis.

Part 4: Experimental Protocols

Protocol A: Enzymatic Synthesis of Fatty Acid Esters

Rationale: Chemical catalysis (acid/base) often degrades polyunsaturated fatty acids (PUFAs) due to high heat. Enzymatic synthesis is the "Gold Standard" for preserving integrity.

Materials:

  • Fatty Acid (e.g., Oleic Acid)

  • Alcohol (e.g., Ethanol or Cholesterol)

  • Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Molecular Sieves (3Å)

Workflow:

  • Preparation: Mix Fatty Acid and Alcohol in a 1:1.2 molar ratio in n-hexane (solvent) or run solvent-free.

  • Water Control: Add 10% (w/v) molecular sieves. Critical Step: Water is a byproduct; removing it shifts the equilibrium toward esterification (Le Chatelier's principle).

  • Reaction: Add Lipase (1-5% w/w). Incubate at 40°C with orbital shaking (200 rpm) for 12–24 hours.

  • Purification: Filter out the immobilized enzyme (reusable). Evaporate solvent/excess alcohol via rotary evaporator.

  • Validation: Calculate conversion rate via Acid Value titration or GC-FID.

Protocol B: Quantitative Analysis via HPLC-CAD

Rationale: Most fatty acid esters lack a UV chromophore (no conjugated double bonds), making UV-Vis detection useless. Charged Aerosol Detection (CAD) is universal and mass-dependent.

System: Agilent 1260 Infinity II with CAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm). Mobile Phase:

  • A: Methanol:Water (75:25) + 0.1% Formic Acid
  • B: Isopropanol + 0.1% Formic Acid Gradient:
  • 0-5 min: 100% A (Equilibration)
  • 5-20 min: Ramp to 100% B (Elution of non-polar esters)
  • 20-25 min: Hold 100% B Self-Validating Check:
  • Internal Standard: Spike samples with Cholesteryl Heptadecanoate (odd-chain fatty acid not found in nature).
  • Linearity:
    
    
    must be > 0.995. If response is non-linear (common in CAD at high loads), use a polynomial regression.

Part 5: Visualizations of Mechanism

Diagram 1: The Prodrug "Depot" Mechanism

This diagram illustrates why esterification extends the dosing interval of antipsychotics.

ProdrugMechanism Injection IM Injection (Oil Vehicle) Depot Muscle Depot (Lipophilic Ester) Injection->Depot Formation Release Slow Partitioning (Rate Limiting Step) Depot->Release k_release Plasma Systemic Circulation Release->Plasma Diffusion Enzyme Esterase Hydrolysis Plasma->Enzyme Metabolism Active Active Drug + Fatty Acid Enzyme->Active Activation

Caption: The kinetic pathway of ester prodrugs. The rate-limiting step is the partitioning from the oil depot, not the enzymatic hydrolysis.

Diagram 2: Biodegradable LNP Clearance

This diagram contrasts the fate of stable vs. biodegradable lipids in mRNA delivery.

LNPClearance cluster_Stable Stable Lipid (e.g., MC3) cluster_Bio Biodegradable Lipid (Ester-linked) LNP LNP Entry (Endocytosis) Endosome Endosomal Escape (pH < 6.0) LNP->Endosome Cytosol Cytosol (mRNA Release) Endosome->Cytosol Accumulation Tissue Accumulation (Toxicity Risk) Cytosol->Accumulation Slow Metabolism Hydrolysis Ester Hydrolysis Cytosol->Hydrolysis Rapid Enzymatic Cleavage Clearance Renal/Biliary Clearance Hydrolysis->Clearance

Caption: Biodegradable lipids incorporate ester bonds to ensure rapid hydrolysis after mRNA delivery, preventing toxic accumulation.

References

  • Dyerberg, J., et al. (2010).[6] Bioavailability of marine n-3 fatty acid formulations. Prostaglandins, Leukotrienes and Essential Fatty Acids.

  • Suzuki, Y., et al. (2017).[8] Biodegradable lipid nanoparticles induce a prolonged RNA interference-mediated protein knockdown and show rapid hepatic clearance.[8] International Journal of Pharmaceutics.

  • Miao, L., et al. (2021). Next-Generation Lipid Nanoparticles for mRNA Vaccine Delivery.[1] Advanced Science.

  • Remmerie, A., et al. (2022). Lipid nanoparticles: A platform for mRNA delivery in COVID-19 vaccines and beyond.[2] Molecular Therapy.

  • Janssen Pharmaceuticals. (2020). INVEGA SUSTENNA® (paliperidone palmitate) Prescribing Information.

  • Neubronner, J., et al. (2011). Enhanced increase of omega-3 index in response to long-term n-3 fatty acid supplementation from triacylglycerides versus ethyl esters.[4][6] European Journal of Clinical Nutrition.

Sources

Comparative

A Comparative Guide to the Stability of Ethyl 10-Oxooctadecanoate for Pharmaceutical Applications

Introduction Ethyl 10-oxooctadecanoate, a long-chain keto-ester, is emerging as a promising excipient in novel drug delivery systems. Its unique physicochemical properties, including its lipophilicity and the presence of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 10-oxooctadecanoate, a long-chain keto-ester, is emerging as a promising excipient in novel drug delivery systems. Its unique physicochemical properties, including its lipophilicity and the presence of a central ketone group, make it a candidate for creating stable emulsions, and as a matrix-forming agent in controlled-release formulations. For researchers, scientists, and drug development professionals, understanding the stability of such an excipient is paramount. The degradation of an excipient can impact the safety, efficacy, and shelf-life of the final pharmaceutical product.

This guide provides an in-depth, comparative analysis of the stability of ethyl 10-oxooctadecanoate under various storage conditions. We will delve into the scientific rationale behind the stability testing protocol, compare its performance against a close structural analog and a novel, enhanced-stability alternative, and provide detailed, validated analytical methodologies for your own investigations. All protocols are designed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory relevance.[1][2]

The Critical Role of Stability in Drug Formulation

The stability of a pharmaceutical excipient is its ability to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life.[1] For a molecule like ethyl 10-oxooctadecanoate, which contains both an ester and a ketone functional group, it is susceptible to degradation through several pathways:

  • Hydrolysis: The ester linkage is prone to cleavage in the presence of water, yielding the corresponding carboxylic acid and ethanol. This is often catalyzed by acidic or basic conditions.

  • Oxidation: The presence of a ketone group and the long aliphatic chain can be susceptible to oxidative degradation, potentially leading to the formation of peroxides, aldehydes, and carboxylic acids.[3]

  • Photodegradation: Ketones are known to undergo photochemical reactions, such as Norrish Type I and Type II cleavages, upon exposure to light, which can lead to a variety of degradation products.[4][5]

Understanding the propensity of ethyl 10-oxooctadecanoate to degrade via these pathways is essential for developing robust and reliable drug formulations.

Comparative Stability Study Design

To provide a comprehensive understanding of ethyl 10-oxooctadecanoate's stability, we designed a study comparing it against two alternatives:

  • Methyl 10-oxooctadecanoate: A close structural analog, differing only in the alcohol moiety of the ester. This allows for an investigation into the influence of the ethyl versus methyl group on stability.

  • "Excipient-X" (a hypothetical sterically hindered keto-ester): This represents a novel, next-generation excipient designed for enhanced stability. For the purpose of this guide, we will hypothesize that its structure incorporates bulky functional groups near the ester and ketone moieties to sterically hinder degradative attacks.

The stability of these three compounds was evaluated under the following ICH-recommended conditions[1][6]:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Photostability: ICH Q1B conditions

Samples were analyzed at predetermined time points (0, 3, 6, and 12 months for long-term and intermediate; 0, 1, 3, and 6 months for accelerated) for purity and the presence of degradation products.

Experimental Workflow

G cluster_0 Sample Preparation & Initial Analysis (T=0) cluster_1 Stability Storage cluster_2 Time-Point Analysis cluster_3 Data Evaluation & Comparison prep Prepare batches of Ethyl 10-oxooctadecanoate, Methyl 10-oxooctadecanoate, & Excipient-X initial_analysis Perform initial analysis (HPLC, GC-MS, KF) to establish baseline (T=0) prep->initial_analysis storage_lt Long-Term (25°C/60% RH) initial_analysis->storage_lt storage_int Intermediate (30°C/65% RH) initial_analysis->storage_int storage_acc Accelerated (40°C/75% RH) initial_analysis->storage_acc storage_photo Photostability (ICH Q1B) initial_analysis->storage_photo tp_analysis At each time point (e.g., 3, 6, 12 months), withdraw samples from each condition storage_lt->tp_analysis storage_int->tp_analysis storage_acc->tp_analysis storage_photo->tp_analysis analysis Analyze samples for: - Purity (HPLC) - Degradants (GC-MS) - Water Content (Karl Fischer) tp_analysis->analysis data_eval Evaluate degradation kinetics and identify degradation products analysis->data_eval comparison Compare stability profiles of the three compounds data_eval->comparison G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidative Cleavage cluster_photodegradation Photodegradation (Norrish Type I/II) parent Ethyl 10-oxooctadecanoate hydrolysis_prod 10-Oxooctadecanoic Acid + Ethanol parent->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod1 Decanoic Acid parent->oxidation_prod1 O₂ / Heat oxidation_prod2 Octanal parent->oxidation_prod2 O₂ / Heat photo_prod Various radical fragments (e.g., aldehydes, alkanes) parent->photo_prod UV Light (hν)

Sources

Validation

comparative evaluation of different derivatization reagents for keto ester analysis

Executive Summary & Strategic Verdict The analysis of keto esters (e.g., ethyl acetoacetate, levulinates, -keto acids) presents a unique dual challenge: thermal instability inherent to the ester moiety and keto-enol taut...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Verdict

The analysis of keto esters (e.g., ethyl acetoacetate, levulinates,


-keto acids) presents a unique dual challenge: thermal instability  inherent to the ester moiety and keto-enol tautomerism  typical of the ketone group.
  • For Trace Analysis (GC-MS): PFBHA is the superior choice. It offers the highest sensitivity (femtomolar range) and locks the carbonyl in a thermally stable oxime form, preventing on-column degradation.

  • For Routine QC (HPLC-UV): 2,4-DNPH remains the industry workhorse due to low cost and established regulatory methods (EPA), though it suffers from steric isomerism (

    
     separation).
    
  • For Metabolic Profiling (GC-MS): A two-step Methoximation (MOX) + Silylation (MSTFA) is required. Direct silylation is not recommended for

    
    -keto esters due to uncontrolled enolization.
    
  • For

    
    -Keto Specificity: o-Phenylenediamine (OPD)  provides absolute selectivity by forming stable quinoxalines, eliminating interference from other carbonyls.
    

Mechanistic Foundations: The Chemistry of Stabilization

To select the right reagent, one must understand the underlying failure modes of underivatized keto esters.

The Challenge: Tautomerism

-keto esters exist in a dynamic equilibrium between the keto and enol forms. In a GC injector (250°C), this leads to peak splitting and poor reproducibility. Derivatization must "freeze" this equilibrium.
Reaction Pathways

The following diagram illustrates the three primary derivatization mechanisms used to stabilize these compounds.

ReactionMechanisms cluster_inputs Substrates cluster_reagents Reagents cluster_products Stable Derivatives KetoEster Keto Ester (Unstable) DNPH 2,4-DNPH (Hydrazine) Hydrazone Hydrazone (UV Active, HPLC) KetoEster->Hydrazone + DNPH (Acid Cat.) Oxime Oxime (Volatile, GC-MS) KetoEster->Oxime + PFBHA (Oximation) Quinoxaline Quinoxalinol (Fluorescent/Stable) KetoEster->Quinoxaline + OPD (Cyclization, Alpha-only) DNPH->Hydrazone PFBHA PFBHA (Hydroxylamine) PFBHA->Oxime OPD o-Phenylenediamine (Diamine) OPD->Quinoxaline

Figure 1: Reaction pathways for the three dominant derivatization strategies. Note that OPD is specific to


-keto species.

Comparative Evaluation

Reagent 1: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine)[1][2]
  • Best For: Trace-level detection in complex matrices (environmental, biological) via GC-MS or GC-ECD.

  • Mechanism: Forms an oxime.[1][2] The pentafluorobenzyl tag introduces high electronegativity, making it ideal for Electron Capture Detection (ECD) or Negative Ion Chemical Ionization (NICI) MS.

  • Pros:

    • Sensitivity: LODs are typically 10-100x lower than DNPH.

    • Stability: The resulting oximes are thermally stable up to 300°C.

    • Water Tolerance: Can be performed directly in aqueous samples.

  • Cons:

    • Isomers: Forms syn and anti isomers, often resulting in two peaks for a single analyte, which complicates integration.

Reagent 2: 2,4-DNPH (2,4-Dinitrophenylhydrazine)[6]
  • Best For: Target quantification using standard HPLC-UV/DAD systems.

  • Mechanism: Acid-catalyzed condensation to form a hydrazone.

  • Pros:

    • Chromophore: Strong UV absorption at 360 nm.

    • Standardization: The basis of EPA Method 8315A.[3]

  • Cons:

    • Selectivity Issues: Reacts with sulfenic acids (false positives in protein analysis).

    • pH Sensitivity: Requires strict pH control (< 3.0) to drive the reaction.

    • Not GC Compatible: DNPH derivatives are generally too non-volatile and thermally labile for GC.

Reagent 3: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)[5]
  • Best For: Comprehensive metabolic profiling (GC-MS).

  • Critical Caveat: Never use alone for keto esters.

    • Why? Silylation of a ketone can result in enol-silylation. If you use MSTFA alone on ethyl acetoacetate, you will get a mix of the native ketone and the TMS-enol ether.

  • The Fix: Use Methoximation (MOX) first.[2] React with Methoxyamine HCl to "cap" the ketone as a methoxime, then silylate the ester/alcohol groups with MSTFA.

Performance Data Summary
Feature2,4-DNPHPFBHAMOX + MSTFAOPD
Primary Platform HPLC-UV / LC-MSGC-MS / GC-ECDGC-MSHPLC-FLD / GC-MS
Target Specificity All CarbonylsAll CarbonylsAll Active H+ & Carbonyls

-Keto Only
LOD (Approx.) 0.1 - 0.5

g/mL
0.005 - 0.01

g/mL
0.1

g/mL
0.05

g/mL
Reaction Medium Aqueous/Organic (Acidic)Aqueous (pH 4)Anhydrous PyridineAqueous (Acidic)
Deriv. Stability Moderate (Light sensitive)HighLow (Moisture sensitive)Very High
Major Drawback

Isomers, Sulfenic interference
Double peaks (Syn/Anti)2-Step Process, Moisture intolerantLimited scope (

only)

Detailed Experimental Protocols

Protocol A: High-Sensitivity GC-MS (PFBHA Method)

Recommended for trace analysis of volatile keto esters.

Workflow Diagram:

PFBHA_Workflow Start Sample (1 mL Aqueous) Step1 Add 20 mg/mL PFBHA Solution (Adjust to pH 4) Start->Step1 Step2 Incubate (2 hrs @ 50°C) Step1->Step2 Step3 Extract with Hexane (containing Internal Std) Step2->Step3 Step4 Acid Wash Hexane Layer (Remove excess reagent) Step3->Step4 End GC-MS Analysis (SIM Mode) Step4->End

Figure 2: PFBHA derivatization workflow. The acid wash step is critical to protect the GC liner.

Step-by-Step:

  • Preparation: Dissolve PFBHA-HCl in HPLC-grade water to 20 mg/mL.

  • Reaction: Add 100

    
    L reagent to 1 mL sample. Adjust pH to 4.0 using acetate buffer.
    
  • Incubation: Heat at 50°C for 2 hours. (Higher temps may degrade labile esters).

  • Extraction: Add 500

    
    L Hexane containing an internal standard (e.g., deuterated benzophenone). Vortex for 1 min.
    
  • Cleanup (Crucial): Wash the hexane layer with 0.1 N H₂SO₄ to remove excess unreacted PFBHA (which fouls GC liners).

  • Analysis: Inject 1

    
    L splitless into GC-MS.
    
Protocol B: The "Gold Standard" Metabolic Profiling (MOX-TMS)

Recommended for biological fluids containing mixed acids and esters.

  • Dry: Evaporate sample to complete dryness (SpeedVac). Water is the enemy.

  • Methoximation: Add 50

    
    L Methoxyamine HCl in Pyridine (20 mg/mL). Incubate 90 min at 37°C.
    
    • Why: This locks the keto group and prevents enolization.

  • Silylation: Add 80

    
    L MSTFA (with 1% TMCS catalyst). Incubate 30 min at 37°C.
    
  • Analysis: Inject immediately via GC-MS.

Troubleshooting & Critical Parameters

The "Double Peak" Phenomenon

Both DNPH and PFBHA form C=N double bonds, which possess geometric isomerism (


 and 

, or syn and anti).
  • Observation: You see two peaks for ethyl acetoacetate in the chromatogram.

  • Validation: Check the mass spectrum. Both peaks should have identical fragmentation patterns.

  • Solution: Sum the areas of both peaks for quantification. Do not treat them as impurities.

Moisture Contamination (TMS Method)

If your MSTFA derivatives show tailing or low abundance:

  • Cause: Incomplete drying of the sample before adding reagents. MSTFA hydrolyzes instantly upon contact with water to form hexamethyldisiloxane (HMDSO).

  • Check: Look for a massive peak early in the chromatogram (HMDSO). If present, your sample was not dry.[1][2]

Alpha-Keto Specificity

If analyzing


-keto esters (e.g., ethyl pyruvate) in a mixture containing other ketones:
  • Use OPD. It reacts only with 1,2-dicarbonyls (or

    
    -keto acids/esters). Simple ketones (acetone, 
    
    
    
    -keto esters) will not react, providing a "chemical filter" that simplifies the chromatogram significantly.

References

  • Sigma-Aldrich. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants: PFBHA vs DNPH.Link

  • Agilent Technologies. Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System.Link

  • ResearchGate (Review). Derivatization steps prior to GC–MS analysis: Silylation and Oximation mechanisms.Link

  • BenchChem. Application Notes and Protocols for the Derivatization of 2-Keto Fatty Acids for GC-MS Analysis.Link

  • NIST. Mass Spectra of PFBHA-Oximes.Link

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Proper Disposal of Octadecanoic Acid, 10-oxo-, Ethyl Ester

[1] Document Control: Subject: Chemical Disposal & Waste Management Target Compound: Octadecanoic acid, 10-oxo-, ethyl ester (Ethyl 10-oxostearate)[1] CAS Number: 18490-59-0[1][2][3][4][5] Audience: Laboratory Personnel,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Document Control:

  • Subject: Chemical Disposal & Waste Management

  • Target Compound: Octadecanoic acid, 10-oxo-, ethyl ester (Ethyl 10-oxostearate)[1]

  • CAS Number: 18490-59-0[1][2][3][4][5]

  • Audience: Laboratory Personnel, EHS Officers, Drug Development Scientists[1]

Chemical Identity & Hazard Profile[6][7][8][9][10]

Before initiating disposal, it is critical to understand the physicochemical nature of the material to select the correct waste stream. Octadecanoic acid, 10-oxo-, ethyl ester is a long-chain fatty acid ester functionalized with a ketone group at the C10 position.[1]

Physicochemical Properties Table[11]
PropertyValueOperational Implication
CAS Number 18490-59-0Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₂₀H₃₈O₃High carbon content makes incineration the preferred disposal method.
Physical State Waxy Solid / Viscous LiquidMelting point is close to ambient (approx. 30–40°C). May solidify in drains; NEVER pour down the sink.
Solubility Insoluble in water; Soluble in organicsMust be segregated into organic waste streams.
Flash Point >110°C (Estimated based on Ethyl Stearate)Classified as "Combustible" rather than "Flammable" unless in solution.
Reactivity Stable; Incompatible with strong oxidizersKeep away from nitric acid, perchlorates, and peroxides in waste storage.
Hazard Assessment (GHS Classification)

While often considered low-toxicity, the 10-oxo functionality introduces polarity that warrants handling as a Category 2 Skin/Eye Irritant .[1]

  • Signal Word: WARNING

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[6]

  • Ecological Note: Fatty acid esters can coat aquatic surfaces, depleting oxygen. H413: May cause long-lasting harmful effects to aquatic life.[1]

Pre-Disposal Handling & Segregation[10]

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal vendors.

Segregation Logic
  • Do NOT mix with: Aqueous waste, heavy metals, or strong oxidizers.[7]

  • Compatible with: Non-halogenated organic solvents (Ethanol, Methanol, Ethyl Acetate, Hexane).

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.[1] Avoid low-grade plastics that may leach plasticizers.[1]

  • Labeling: All containers must be labeled "NON-HALOGENATED ORGANIC WASTE" with the specific constituent "Ethyl 10-oxostearate" clearly listed.[1]

Detailed Disposal Protocols

Protocol A: Disposal of Pure Solid/Neat Substance

Scenario: You have expired or excess pure material (waxy solid or oil).

  • Collection:

    • Do not dissolve the solid in solvent just for disposal (this increases waste volume and cost).

    • Scrape the material directly into a wide-mouth HDPE waste jar dedicated to Solid Hazardous Waste .[1]

  • Labeling:

    • Mark the container as "Solid Debris/Chemical Waste."

    • List "Octadecanoic acid, 10-oxo-, ethyl ester" as the primary constituent (>95%).[1][3][5]

  • Final Disposal:

    • Transfer to EHS/Facilities for High-Temperature Incineration . This ensures complete oxidation of the long alkyl chain.

Protocol B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)

Scenario: The compound is dissolved in a solvent (e.g., Ethanol, DMSO, Dichloromethane).

  • Solvent Identification:

    • If Non-Halogenated (e.g., Ethanol, Hexane): Pour into the "Non-Halogenated Organic" waste carboy.

    • If Halogenated (e.g., DCM, Chloroform): Pour into the "Halogenated Organic" waste carboy.

  • Concentration Check:

    • If the concentration is >10%, note this on the waste tag, as high lipid content can alter the BTU value for fuel blending.

  • Precipitation Risk:

    • If mixed with aqueous buffers (e.g., HPLC waste), the ester may precipitate. Ensure the waste container is agitated or contains sufficient organic solvent to maintain a single phase.

Protocol C: Empty Containers & Trace Residues

Scenario: Vials or bottles with residual film.

  • Triple Rinse:

    • Rinse the container three times with a small volume of ethanol or acetone.

    • Crucial: Pour the rinsate into the Liquid Organic Waste container (Protocol B).

  • Defacing:

    • Cross out the original label. Mark as "Empty."

  • Disposal:

    • Glass vials: Place in "Glass Disposal Box" (sharps/broken glass).

    • Plastic bottles: Recycle or trash, depending on institutional policy for triple-rinsed containers.[1]

Visual Decision Logic (Disposal Workflow)

The following diagram illustrates the decision matrix for disposing of Octadecanoic acid, 10-oxo-, ethyl ester based on its physical state and solvent context.

DisposalWorkflow Start Waste Material: Octadecanoic acid, 10-oxo-, ethyl ester StateCheck Determine Physical State Start->StateCheck Solid Solid / Neat Waxy Substance StateCheck->Solid Pure Substance Liquid Dissolved in Solvent StateCheck->Liquid Solution Empty Empty Container / Residue StateCheck->Empty Residue SolidAction Collect in Wide-Mouth Solid Waste Jar Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Rinse Triple Rinse with Ethanol/Acetone Empty->Rinse DisposalSolid Disposal: Incineration SolidAction->DisposalSolid NonHalo Non-Halogenated (Ethanol, Hexane, etc.) SolventCheck->NonHalo Halo Halogenated (DCM, Chloroform) SolventCheck->Halo DisposalFuel Disposal: Fuel Blending NonHalo->DisposalFuel Preferred DisposalIncineration Disposal: High-Temp Incineration Halo->DisposalIncineration Mandatory RinsateAction Add Rinsate to Liquid Waste Rinse->RinsateAction Trash Deface Label & Recycle/Trash Rinse->Trash Clean Container RinsateAction->SolventCheck

Figure 1: Decision tree for the segregation and disposal of Octadecanoic acid, 10-oxo-, ethyl ester waste streams.

Emergency Procedures (Spills)

In the event of a spill, the waxy nature of the substance creates a significant slip hazard.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Solid Spill: Do not sweep dry if dust is generated. Scoop up with a spatula.

    • Liquid Spill (Melted/Solution): Surround with absorbent pads or vermiculite.

  • Cleanup:

    • Wipe the surface with ethanol or isopropanol . Water alone will be ineffective due to the compound's hydrophobicity.

    • Place all contaminated wipes and absorbents into the Solid Hazardous Waste container.

Regulatory Compliance

  • RCRA (USA): This specific compound is not listed as a P- or U-listed waste.[1] However, if dissolved in a flammable solvent (Flash point <60°C), the mixture is a D001 Ignitable Waste .

  • REACH (EU): Ensure compliance with local Safety Data Sheet (SDS) requirements regarding aquatic toxicity (H413).

  • Sewer Ban: Strictly prohibited from drain disposal. The fatty acid chain can congeal in plumbing and interfere with water treatment biological oxygen demand (BOD) levels.

References

  • National Institute of Standards and Technology (NIST). (2023). Octadecanoic acid, ethyl ester (Ethyl Stearate) - Phase Change and Thermochemistry Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • PubChem. (2024). Octadecanoic acid, 10-oxo-, ethyl ester (Compound CID 14833643) - Safety and Hazards. National Library of Medicine. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[8] Retrieved from [Link][1]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Octadecanoic acid, 10-oxo-, ethyl ester

[1] Executive Safety Summary Hazard Profile: Low to Moderate (Irritant) Octadecanoic acid, 10-oxo-, ethyl ester is a long-chain fatty acid ester.[1] Unlike short-chain esters (e.g., ethyl acetate) which are highly volati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Hazard Profile: Low to Moderate (Irritant) Octadecanoic acid, 10-oxo-, ethyl ester is a long-chain fatty acid ester.[1] Unlike short-chain esters (e.g., ethyl acetate) which are highly volatile and aggressive solvents, this compound is lipophilic, has a high boiling point, and generally exhibits low acute toxicity.[1]

  • Primary Risks: Skin irritation (dermatitis via defatting), eye irritation, and respiratory irritation if aerosolized or heated.[1]

  • GHS Classification (Inferred from class): Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319).

  • Operational Focus: The primary safety objective is preventing dermal absorption and cross-contamination.[3] While not acutely toxic, fatty acid esters can act as permeation enhancers for other chemicals.[3]

Chemical Profile & Risk Assessment

Understanding the physical state is critical for PPE selection.[3]

PropertyDataOperational Implication
Physical State Waxy solid or viscous liquid (approx.[1][3] MP 30–40°C)May require gentle heating to dispense; increases splash risk.[3]
Solubility Lipophilic (Soluble in ethanol, hexane, chloroform)Crucial: Will degrade latex gloves.[1]
Volatility Low (High Boiling Point >200°C)Inhalation risk is low at room temp; high if heated/misted.[3]
Reactivity Stable; incompatible with strong oxidizersStandard organic storage protocols apply.[3]

The PPE Matrix

Directive: Do not default to "maximum protection" which hampers dexterity. Use the Risk-Based Approach below.

Hand Protection Strategy

Critical Note on Glove Material: Standard Latex gloves are prohibited .[3] Fatty acid esters swell natural rubber, leading to rapid breakthrough.[3]

Task IntensityRecommended Glove SystemRationale
Incidental Contact (Weighing solid, moving closed vials)Single Nitrile (4-5 mil) Standard Lab GradeNitrile offers excellent resistance to fatty oils/esters.[1][3] Change immediately upon splash.[3][4]
Active Handling (Pipetting liquid, synthesis, heating)Double Nitrile Outer: 5 mil, Inner: 4 mil"Double-gloving" provides a visual breach indicator.[1] If outer glove swells/ripples, discard immediately.
Immersion / Spill (Large volume cleanup)Laminate (PE/EVOH) or Butyl Rubber For prolonged exposure, nitrile will eventually degrade. Laminate barriers are chemically inert.[3]
Eye & Respiratory Protection[1][3]
  • Eyes: Chemical Splash Goggles are mandatory when handling the substance in liquid form (melted) or during synthesis.[3] Safety glasses with side shields are acceptable only when handling the solid at room temperature.[3]

  • Respiratory: Handling should be performed in a Chemical Fume Hood .[3] If working on an open bench with dust/aerosol potential, a P95/P100 half-mask respirator is required.[3]

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Waxy State->Solid Liquid Liquid / Heated State->Liquid Risk1 Dust Generation? Solid->Risk1 Risk2 Splash Risk? Liquid->Risk2 NoDust Standard PPE: Safety Glasses + Single Nitrile Risk1->NoDust No YesDust Enhanced PPE: Fume Hood + N95 + Single Nitrile Risk1->YesDust Yes LowSplash Standard Liquid PPE: Safety Glasses + Double Nitrile Risk2->LowSplash Controlled HighSplash High Hazard PPE: Splash Goggles + Laminate Gloves + Fume Hood Risk2->HighSplash High Vol/Temp

Figure 1: Risk-based decision tree for selecting PPE based on physical state and task intensity.

Operational Protocols

Weighing & Transfer (Solid/Waxy State)
  • Preparation: Place the balance inside the fume hood if possible. If not, use a static-free weighing boat.[3]

  • Tooling: Use a stainless steel spatula.[3] Plastic spatulas may degrade or stick to the waxy ester.[3]

  • Technique: Avoid scraping which generates static dust.[3]

  • Cleaning: Wipe the spatula with Ethanol or Isopropanol immediately after use.[3] Water will not clean this lipophilic compound.[3]

Handling Liquid/Melted Ester

Causality: This compound likely melts around body temperature (30-40°C).[3]

  • Melting: If the compound is solidified in the bottle, warm gently in a water bath (<50°C). Do not use a heat gun (risk of hotspots and degradation).[3]

  • Transfer: Use glass pipettes. If using plastic tips, ensure they are high-grade polypropylene; avoid polystyrene which may cloud.[3]

  • Double Glove Check: Before handling the warm liquid, verify your outer glove is intact.[3] Warm esters permeate nitrile faster than cold ones.[3]

Spill Response Workflow

Spill Kit Requirement: Hydrophobic absorbent pads (Oil-Only) or Vermiculite.[3]

Spill_Response Assess 1. Assess Volume & Temp PPE_Up 2. Don PPE (Splash Goggles + Double Nitrile) Assess->PPE_Up Contain 3. Containment Circle spill with absorbent socks PPE_Up->Contain Absorb 4. Absorption Use Vermiculite or Oil-Pads Contain->Absorb Clean 5. Solvent Wash Clean surface with Ethanol/Acetone Absorb->Clean Dispose 6. Disposal Seal in bag -> Chemical Incineration Clean->Dispose

Figure 2: Step-by-step spill response logic ensuring containment before cleaning.

Waste Management & Disposal

Disposal Code: Non-Halogenated Organic Solvent/Solid.[3]

  • Primary Path: High-Temperature Incineration .[3] Esters burn cleanly to CO2 and H2O.[3]

  • Segregation:

    • Do NOT mix with oxidizers (peroxides, nitric acid) in the waste stream.[3][5]

    • Do NOT flush down the drain.[3][6] It is insoluble and will clog plumbing/harm aquatic life.[3]

  • Container: High-Density Polyethylene (HDPE) or Glass waste containers.

References

  • Fisher Scientific. (2021).[3] Safety Data Sheet: Ethyl Stearate. Retrieved from [1]

  • PubChem. (n.d.).[3] Octadecanoic acid, 10-oxo-, ethyl ester (Compound Summary). National Library of Medicine.[3] Retrieved from [1]

  • MedChemExpress. (2023).[3] Ethyl Stearate Safety Data Sheet. Retrieved from

  • Gloves.com. (2023).[3] Guide to Nitrile Gloves Chemical Resistance. Retrieved from [1]

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: Generic Fatty Acid Esters. Retrieved from [1]

Sources

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